molecular formula C12H14O3 B1631038 4-Propoxycinnamic acid CAS No. 151539-67-2

4-Propoxycinnamic acid

Cat. No.: B1631038
CAS No.: 151539-67-2
M. Wt: 206.24 g/mol
InChI Key: WTYNDSOJMSGRQV-VMPITWQZSA-N
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Description

4-Propoxycinnamic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Propoxyphenyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-propoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYNDSOJMSGRQV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69033-81-4
Record name 4-Propoxycinnamic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propoxycinnamic Acid from 4-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-propoxycinnamic acid from 4-hydroxycinnamic acid, a conversion of significant interest in medicinal chemistry and materials science. This document details the underlying synthetic methodology, presents key quantitative data, and outlines a detailed experimental protocol. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway, offering a multi-faceted resource for professionals in the field.

Introduction

This compound, a derivative of the naturally occurring phenolic compound 4-hydroxycinnamic acid (also known as p-coumaric acid), is a molecule of interest for various applications, including as a building block in the synthesis of bioactive molecules and advanced polymers. The propoxy modification alters the lipophilicity and other physicochemical properties of the parent molecule, potentially enhancing its biological activity or modifying its material characteristics. The most common and efficient method for this transformation is the Williamson ether synthesis, a robust and versatile SN2 reaction.

Synthetic Methodology: The Williamson Ether Synthesis

The conversion of 4-hydroxycinnamic acid to this compound is achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-hydroxycinnamic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). This results in the formation of an ether linkage and a salt byproduct.

The general reaction scheme is as follows:

Key factors influencing the success of this synthesis include the choice of base, solvent, reaction temperature, and the nature of the propyl halide. A strong base is required to sufficiently deprotonate the phenolic hydroxyl group. Aprotic polar solvents are generally preferred to solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, the final product, and a typical reaction.

Parameter4-Hydroxycinnamic Acid (p-Coumaric Acid)This compound
Molecular Formula C₉H₈O₃C₁₂H₁₄O₃
Molecular Weight 164.16 g/mol 206.24 g/mol
Melting Point 214-217 °C168-172 °C
Typical Reaction Yield -> 90% (estimated)

Spectroscopic Data for this compound:

¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
7.69 (d, 1H, J=15.9 Hz)172.5 (C=O)
7.47 (d, 2H, J=8.7 Hz)160.8 (C-OPr)
6.90 (d, 2H, J=8.7 Hz)145.1 (=CH)
6.28 (d, 1H, J=15.9 Hz)129.8 (Ar-CH)
3.96 (t, 2H, J=6.6 Hz)127.3 (Ar-C)
1.83 (m, 2H)115.6 (=CH)
1.05 (t, 3H, J=7.4 Hz)114.9 (Ar-CH)
70.0 (O-CH₂)
22.5 (CH₂)
10.5 (CH₃)

Note: The yield is an estimate based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions and scale.

Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound from 4-hydroxycinnamic acid via Williamson ether synthesis.

Materials:

  • 4-Hydroxycinnamic acid

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxycinnamic acid (10.0 g, 60.9 mmol) and anhydrous potassium carbonate (16.8 g, 121.8 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane (8.3 mL, 91.4 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Dissolve the crude solid in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Synthesis_Workflow reactant 4-Hydroxycinnamic Acid reaction Williamson Ether Synthesis (Reflux) reactant->reaction reagents 1-Bromopropane, K₂CO₃, Acetone reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product 4-Propoxycinnamic Acid purification->product

Caption: Workflow for the synthesis of this compound.

Cinnamic Acid Derivatives and the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have been shown to exhibit anti-inflammatory properties, in part by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6] This pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. The following diagram illustrates a simplified representation of this interaction.

NFkB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates alkoxy_ca Alkoxy-Cinnamic Acids (e.g., this compound) alkoxy_ca->ikk inhibits ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (Active) ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb->gene_expression activates inflammation Inflammation gene_expression->inflammation

Caption: Inhibition of the NF-κB signaling pathway by alkoxy-cinnamic acids.

Conclusion

The synthesis of this compound from 4-hydroxycinnamic acid via the Williamson ether synthesis is a straightforward and efficient method. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to perform this synthesis, including a detailed experimental protocol and key quantitative data. The provided visualizations of the synthetic workflow and the interaction with the NF-κB signaling pathway offer additional context and a deeper understanding of the chemical and biological relevance of this compound. Further research into the specific biological activities of this compound is warranted to fully explore its potential in various therapeutic areas.

References

A Comprehensive Technical Guide to 4-Propoxycinnamic Acid: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxycinnamic acid, a derivative of the widely studied cinnamic acid scaffold, presents a molecule of interest for a range of scientific investigations, from materials science to drug discovery. Its structural features, combining a carboxylic acid, a phenyl ring, and a propoxy substitution, suggest a unique profile of physicochemical and biological properties. This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical characteristics, a detailed experimental protocol for its synthesis via the Knoevenagel condensation, and an exploration of its potential biological activities, with a focus on plausible signaling pathway interactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following tables summarize the key quantitative data available for this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[BOC Sciences, PubChem][1][2]
Molecular Weight 206.24 g/mol [BOC Sciences][1]
Appearance White to orange to green powder to crystal[Tokyo Chemical Industry][3]
IUPAC Name (2E)-3-(4-propoxyphenyl)prop-2-enoic acid[BOC Sciences][1]
CAS Number 69033-81-4[BOC Sciences, Immunomart][1][4]

Table 2: Thermal and Physical Properties of this compound

PropertyValueSource
Melting Point 168 °C[Tokyo Chemical Industry][3]
Boiling Point 364.8 °C at 760 mmHg[BOC Sciences][1]
Density 1.132 g/cm³[BOC Sciences][1]

Table 3: Solubility and Partitioning Behavior of this compound

PropertyValueNotes
Solubility Data not experimentally determined. Expected to have low solubility in water and higher solubility in organic solvents such as ethanol (B145695), methanol, DMSO, and acetone.Inferences based on the structure and data for related compounds like 4-methoxycinnamic acid.[5][6]
pKa ~4.60 (Predicted)This predicted value suggests it is a weak acid, similar to other cinnamic acid derivatives.[7] Experimental determination is recommended for precise applications.
LogP 2.7 (Computed XLogP3)Indicates a moderate level of lipophilicity, suggesting reasonable membrane permeability.[2]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a robust and widely employed method for the synthesis of cinnamic acids and their derivatives. The following protocol is adapted from established procedures for similar compounds and is expected to provide a good yield of this compound.[8]

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of anhydrous pyridine.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Safety Precautions: Pyridine and piperidine are toxic and have strong odors. This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the propyl group. The coupling constant between the vinylic protons (typically around 16 Hz) will confirm the trans configuration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the carbons of the propoxy group.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1625-1640 cm⁻¹), and C-O stretching of the ether linkage.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound (206.24).

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways modulated by this compound are limited, its structural similarity to other well-researched cinnamic acid derivatives provides a strong basis for hypothesizing its potential biological activities and mechanisms of action.

Potential Anti-Inflammatory Activity via NF-κB and MAPK Signaling Pathways

Numerous studies have demonstrated the anti-inflammatory properties of cinnamic acid derivatives, such as p-coumaric acid and ferulic acid.[9] These effects are often attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the phosphorylation and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway by preventing the degradation of IκB or by inhibiting the nuclear translocation of NF-κB.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory cytokines. The activation of these kinases often leads to the production of pro-inflammatory mediators. Related cinnamic acid derivatives have been shown to inhibit the phosphorylation of these MAP kinases, thereby downregulating the inflammatory response.

The following diagram illustrates a plausible workflow for investigating the anti-inflammatory effects of this compound.

G cluster_0 In Vitro Inflammation Model cluster_1 Assessment of Inflammatory Mediators cluster_2 Investigation of Signaling Pathways LPS LPS Stimulation of Macrophages (e.g., RAW 264.7) Treatment Treatment with this compound LPS->Treatment NO_Measurement Nitric Oxide (NO) Production (Griess Assay) Treatment->NO_Measurement Evaluate effect on Cytokine_Analysis Pro-inflammatory Cytokine Levels (ELISA) (e.g., TNF-α, IL-6, IL-1β) Treatment->Cytokine_Analysis Evaluate effect on NFkB_Analysis NF-κB Pathway Analysis (Western Blot) (p-IκBα, IκBα, p-p65, p65) Treatment->NFkB_Analysis Investigate mechanism via MAPK_Analysis MAPK Pathway Analysis (Western Blot) (p-ERK, ERK, p-JNK, JNK, p-p38, p38) Treatment->MAPK_Analysis Investigate mechanism via

Figure 1: Experimental workflow for investigating the anti-inflammatory effects of this compound.
Potential Antimalarial Activity

Derivatives of this compound have been identified as having significant antimalarial activity.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, cinnamic acid derivatives, in general, are thought to exert their antimalarial effects through various mechanisms. One proposed mechanism is the inhibition of lactate (B86563) transport in the parasite, which is crucial for its energy metabolism.[4] Another potential target is the inhibition of hemozoin formation, a detoxification process essential for the survival of the malaria parasite within red blood cells.

The following diagram illustrates the logical relationship in the proposed antimalarial mechanism of cinnamic acid derivatives.

G cluster_0 Parasite Metabolism cluster_1 Drug Action cluster_2 Cellular Processes cluster_3 Outcome Glycolysis Anaerobic Glycolysis Lactate Lactate Production Glycolysis->Lactate Lactate_Transport Lactate Efflux Lactate->Lactate_Transport Propoxycinnamic_Acid This compound Derivative Propoxycinnamic_Acid->Lactate_Transport Inhibits Heme_Detoxification Heme Detoxification (Hemozoin Formation) Propoxycinnamic_Acid->Heme_Detoxification Potentially Inhibits Parasite_Death Parasite Death Lactate_Transport->Parasite_Death Leads to Heme_Detoxification->Parasite_Death Leads to

Figure 2: Proposed mechanisms of antimalarial action for cinnamic acid derivatives.

Conclusion

This compound is a compound with a well-defined chemical structure and a range of predictable and potentially valuable physicochemical and biological properties. This technical guide provides a consolidated resource for researchers, summarizing its known characteristics and offering detailed protocols for its synthesis and characterization. The exploration of its potential anti-inflammatory and antimalarial activities, guided by the understanding of related cinnamic acid derivatives, opens promising avenues for future research and drug development. The experimental workflows and signaling pathway diagrams presented herein are intended to facilitate the design of robust scientific investigations into the therapeutic potential of this intriguing molecule. Further experimental validation of its predicted properties and biological activities is warranted to fully elucidate its scientific and therapeutic value.

References

4-Propoxycinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propoxycinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in the field of medicinal chemistry and drug development. It has been identified as a valuable scaffold in the synthesis of novel therapeutic agents, particularly in the pursuit of new anti-malarial treatments. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key experimental protocols relevant to its application in research.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 69033-81-4[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol
Synonyms (2E)-3-(4-Propoxyphenyl)acrylic acid, 3-(4-Propoxyphenyl)acrylic acid
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Synthesis of this compound

The synthesis of this compound can be achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-propoxybenzaldehyde (B1265824) with malonic acid in the presence of a base, followed by decarboxylation.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from general methods for the synthesis of cinnamic acid derivatives.[2][3][4][5][6]

Materials:

  • 4-propoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (B6355638)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold dilute hydrochloric acid. This will precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G reagents 4-Propoxybenzaldehyde + Malonic Acid solvent_catalyst Pyridine (Solvent) Piperidine (Catalyst) reagents->solvent_catalyst Dissolve reflux Reflux (2-4 hours) solvent_catalyst->reflux Heat workup Acidification (HCl) Precipitation reflux->workup Cool & Quench filtration Vacuum Filtration Wash with Water workup->filtration Isolate purification Recrystallization (Ethanol/Water) filtration->purification Purify product Pure this compound purification->product Dry

Synthesis workflow for this compound via Knoevenagel condensation.

Applications in Drug Development

This compound has emerged as a key structural motif in the development of novel anti-malarial agents.[7] It serves as a foundational component for the synthesis of more complex molecules designed to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8]

Experimental Protocol: In Vitro Anti-malarial Activity Assay

This protocol outlines a common method for assessing the efficacy of compounds like this compound derivatives against the asexual blood stages of Plasmodium falciparum.[9][10][11][12][13][14][15]

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 or W2 strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO

  • 96-well microplates

  • SYBR Green I or other DNA intercalating dye

  • Fluorescence plate reader

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in supplemented RPMI 1640 medium at 37°C in a controlled atmosphere.

  • Drug Dilution: Prepare a series of dilutions of the test compound in culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

  • Infection: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the 96-well plate containing the drug dilutions.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Growth Inhibition Assay:

    • Lyse the red blood cells and add a DNA-intercalating dye (e.g., SYBR Green I) that fluoresces upon binding to parasite DNA.

    • Measure the fluorescence intensity using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G start Start culture Maintain P. falciparum Culture start->culture infection Infect Erythrocytes and Add to Drug Plate culture->infection drug_prep Prepare Serial Dilutions of This compound Derivative drug_prep->infection incubation Incubate for 72 hours infection->incubation assay Lyse Cells and Add SYBR Green I Dye incubation->assay readout Measure Fluorescence assay->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

Workflow for in vitro anti-malarial activity assay.

Mechanism of Action and Signaling Pathways

While derivatives of this compound have shown promising anti-malarial activity, the specific molecular targets and signaling pathways they modulate within the Plasmodium parasite are not yet fully elucidated. Cinnamic acid derivatives, in general, are known to affect membrane permeability and inhibit monocarboxylate transport, which could disrupt the parasite's metabolism.[8] Further research is required to delineate the precise mechanism of action for this class of compounds.

Conclusion

This compound is a versatile building block in medicinal chemistry with demonstrated potential in the development of new anti-malarial drugs. The synthetic route via Knoevenagel condensation is well-established, and standardized in vitro assays are available to evaluate the efficacy of its derivatives. Future research should focus on elucidating the specific mechanism of action and identifying the molecular targets of these compounds to further optimize their therapeutic potential.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Propoxycinnamic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug discovery.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known data for analogous compounds such as 4-methoxycinnamic acid and other substituted cinnamic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.05Triplet3H-O-CH₂-CH₂-CH₃
~1.85Sextet2H-O-CH₂-CH₂ -CH₃
~3.95Triplet2H-O-CH₂ -CH₂-CH₃
~6.30Doublet1HAr-CH=CH -COOH
~6.90Doublet2HAromatic H (ortho to -OPr)
~7.50Doublet2HAromatic H (meta to -OPr)
~7.75Doublet1HAr-CH =CH-COOH
~12.0 (broad)Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) (ppm)Assignment
~10.5-O-CH₂-CH₂-CH₃
~22.5-O-CH₂-CH₂ -CH₃
~70.0-O-CH₂ -CH₂-CH₃
~115.0Aromatic C (ortho to -OPr)
~116.0Ar-CH=CH -COOH
~127.0Aromatic C (ipso, attached to vinyl)
~130.0Aromatic C (meta to -OPr)
~146.0Ar-CH =CH-COOH
~162.0Aromatic C (ipso, attached to -OPr)
~172.0-C OOH

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2960-2850Medium-StrongC-H stretch (Aliphatic)
~1685StrongC=O stretch (Carboxylic Acid, conjugated)
~1625StrongC=C stretch (Alkene, conjugated)
~1600, ~1510MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aryl ether)
~980Strong=C-H bend (trans-Alkene, out-of-plane)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zPredicted Fragment Ion
206[M]⁺ (Molecular Ion)
163[M - C₃H₇]⁺ (Loss of propyl group)
147[M - COOH - H]⁺
135[M - C₃H₇O]⁺
119[M - COOH - C₂H₄]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[C₃H₇]⁺ (Propyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The acquired FID is processed using Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

  • Ionization: For a volatile compound like this compound (or its derivatized form), Electron Ionization (EI) is a common technique. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation cluster_fragments Major Fragments MolecularIon [M]⁺˙ m/z = 206 Frag1 [M - C₃H₇]⁺ m/z = 163 MolecularIon->Frag1 - C₃H₇˙ Frag2 [M - COOH]⁺ m/z = 161 MolecularIon->Frag2 - COOH˙ Frag4 [C₃H₇]⁺ m/z = 43 MolecularIon->Frag4 Propyl cation Frag3 [C₇H₇]⁺ m/z = 91 Frag1->Frag3 - CO₂

Caption: Predicted mass spectral fragmentation pathway for this compound.

An In-depth Technical Guide to the Solubility of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-propoxycinnamic acid in a range of common solvents. The solubility of a compound is an intrinsic property that is highly dependent on the solvent, temperature, and the crystalline form of the solute. For cinnamic acid derivatives, the introduction of a propoxy group to the phenyl ring is expected to increase its lipophilicity compared to cinnamic acid, suggesting a higher solubility in nonpolar organic solvents and lower solubility in water. However, empirical determination is essential for accurate formulation and process development.

In the absence of specific data for this compound, researchers can refer to solubility data of structurally similar compounds, such as 4-methoxycinnamic acid and 4-methylcinnamic acid, for preliminary estimations. For instance, 4-methoxycinnamic acid is reported to be soluble in dimethyl sulfoxide (B87167) and methanol. It is crucial to note that such data should be used with caution, as small structural changes can significantly impact solubility.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and commonly used technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[1]

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specified temperature.

Materials:

  • This compound (solid, of known purity)

  • Solvent of interest (e.g., water, ethanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the sample at a high speed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve of known concentrations of this compound versus detector response is required.

    • UV-Vis Spectrophotometry: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus known concentrations of this compound in the chosen solvent must be prepared. The filtered saturated solution is diluted appropriately and its absorbance is measured.

  • Calculation: The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent equil Agitate at constant temperature (24-72 hours) prep->equil sep Centrifuge to separate solid and liquid phases equil->sep sample Filter supernatant sep->sample analysis Determine concentration (HPLC or UV-Vis) sample->analysis calc Calculate Solubility analysis->calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

General Biological Relevance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known to exhibit a variety of biological activities. While a specific signaling pathway for this compound is not well-documented in publicly available literature, the general class of hydroxycinnamic acids has been studied for its potential health benefits, including antioxidant and anti-inflammatory effects. The diagram below illustrates a simplified, conceptual pathway of how a cinnamic acid derivative might exert its effects at a cellular level.

G cluster_stimulus External Stimulus cluster_compound Intervention cluster_pathway Cellular Response stimulus Oxidative Stress / Inflammation ros Reactive Oxygen Species (ROS) stimulus->ros nfkb NF-κB Signaling Pathway stimulus->nfkb compound Cinnamic Acid Derivative (e.g., this compound) compound->ros Inhibition compound->nfkb Inhibition response Cellular Protection / Reduced Inflammation compound->response Promotes ros->nfkb ros->response Leads to (damage) cytokines Pro-inflammatory Cytokines nfkb->cytokines cytokines->response Leads to

References

Crystal Structure Analysis of 4-Propoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the crystal structure analysis of 4-Propoxycinnamic acid. While a definitive published crystal structure for this compound is not currently available in open crystallographic databases, this document outlines the essential experimental protocols and data presentation standards for a thorough investigation. It includes detailed procedures for single-crystal X-ray diffraction, spectroscopic characterization (NMR, FT-IR, UV-Vis), and thermal analysis (TGA/DSC). To provide a contextual framework, representative crystallographic data from the closely related 4-Methoxycinnamic acid is presented. This guide is intended to serve as a practical resource for researchers undertaking the synthesis, characterization, and analysis of this compound and its derivatives.

Introduction

This compound is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom that plays a significant role in various biological processes.[1] Cinnamic acid and its derivatives are of great interest in the pharmaceutical, cosmetic, and food industries.[1] The solid-state structure of these compounds is crucial as it influences key physical properties such as solubility, stability, and bioavailability.[2] Crystal structure analysis provides precise information about the three-dimensional arrangement of molecules and intermolecular interactions within a crystal lattice.

This guide details the necessary steps to perform a comprehensive analysis of the crystal structure of this compound, from crystal growth to detailed characterization.

Crystallographic Analysis

The primary technique for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SCXRD).

Representative Crystallographic Data

As of the date of this publication, specific crystallographic data for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the data for the structurally analogous compound, 4-Methoxycinnamic acid, provides a valuable reference for the expected parameters.

Table 1: Representative Crystallographic Data for 4-Methoxycinnamic Acid

Parameter Value
Empirical Formula C₁₀H₁₀O₃
Formula Weight 178.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.339(3)
b (Å) 5.9230(10)
c (Å) 7.9130(10)
α (°) 90
β (°) 100.32(2)
γ (°) 90
Volume (ų) 798.8(2)
Z 4
Temperature (K) Not Reported

Data obtained for 4-Methoxycinnamic acid from PubChem CID 699414 and associated crystallographic data.[1][3]

Experimental Protocols

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

  • Protocol: Slow Evaporation

    • Dissolve this compound in a suitable solvent (e.g., ethanol (B145695), methanol, acetone, or a solvent mixture) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

    • Filter the warm solution to eliminate any particulate impurities.

    • Transfer the solution to a clean vial and cover it with a perforated cap or film to permit slow solvent evaporation.

    • Allow the vial to stand undisturbed at a constant temperature for several days to weeks.

    • Harvest well-formed single crystals from the solution once they have reached a suitable size (typically 0.1-0.3 mm).

This protocol outlines the general procedure for SCXRD data collection and structure solution.

  • Protocol: SCXRD Analysis

    • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryo-oil.

    • Data Collection: Place the mounted crystal on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Material Preparation cluster_crystal_growth Crystal Growth cluster_analysis Analysis cluster_data Data Processing synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth spectroscopy Spectroscopic Characterization purification->spectroscopy thermal Thermal Analysis purification->thermal scxrd Single-Crystal X-ray Diffraction crystal_growth->scxrd structure_solution Structure Solution & Refinement scxrd->structure_solution data_analysis Data Interpretation spectroscopy->data_analysis thermal->data_analysis structure_solution->data_analysis

Experimental Workflow for Crystal Structure Analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound before proceeding with crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ¹H NMR | ¹³C NMR | | :---------------------------------------- | :------------------------------------------ | | Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) | | -COOH | ~12.0 - 13.0 (s, br) | C=O | ~168 | | Ar-H | ~7.6 (d) | C-α (vinylic) | ~118 | | Ar-H | ~6.9 (d) | C-β (vinylic) | ~145 | | -CH= (vinylic) | ~7.7 (d) | C-Ar (ipso, -O) | ~160 | | -CH= (vinylic) | ~6.4 (d) | C-Ar (ipso, -C=) | ~127 | | -O-CH₂- | ~4.0 (t) | C-Ar | ~130 | | -CH₂- | ~1.8 (m) | C-Ar | ~115 | | -CH₃ | ~1.0 (t) | -O-CH₂- | ~70 | | | | -CH₂- | ~22 | | | | -CH₃ | ~10 | Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

  • Protocol: NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
C=O (Carboxylic Acid) 1710 - 1680 Stretching
C=C (Alkene) 1650 - 1600 Stretching
C=C (Aromatic) 1600 - 1450 Stretching

| C-O (Ether & Acid) | 1320 - 1000 | Stretching |

  • Protocol: FT-IR Spectroscopy (KBr Pellet Method)

    • Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

    • Press a portion of the powder in a pellet press to form a thin, transparent disc.

    • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated system of the molecule.

  • Protocol: UV-Vis Spectroscopy

    • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer with the solvent as a reference. The wavelength of maximum absorbance (λmax) should be determined.[1]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of the compound.

Table 4: Expected Thermal Analysis Data for this compound

Parameter Expected Range Technique Information Provided
Melting Point (Tₘ) 100 - 150 °C DSC Temperature of solid-to-liquid phase transition.
Decomposition Onset (Tₒ) > 200 °C TGA Temperature at which significant weight loss begins.

| Residue at 600 °C (in N₂) | < 10% | TGA | Amount of non-volatile material remaining. |

  • Protocol: TGA/DSC Analysis

    • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).

    • Data Acquisition:

      • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.[5]

      • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow into or out of the sample relative to a reference.

Potential Biological Significance and Signaling Pathways

Cinnamic acid derivatives have been investigated for a variety of biological activities, including anti-malarial properties. While the specific signaling pathways for this compound are not well-defined, related compounds are known to interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway where a cinnamic acid derivative might exert its effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Activates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Promotes Transcription Response Cellular Response Gene->Response Molecule 4-Propoxycinnamic Acid Derivative Molecule->Receptor Binds

Hypothetical Signaling Pathway for a Cinnamic Acid Derivative.

Conclusion

This technical guide provides a robust framework for the comprehensive crystal structure analysis and characterization of this compound. By following the detailed experimental protocols for crystal growth, single-crystal X-ray diffraction, spectroscopic analysis, and thermal analysis, researchers can obtain a complete and accurate understanding of the solid-state properties of this compound. While specific crystallographic data for this compound is not yet publicly available, the methodologies and comparative data presented herein offer a clear path forward for its investigation, which is essential for its potential applications in drug development and materials science.

References

The Biological Versatility of 4-Propoxycinnamic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Therapeutic Potential of 4-Propoxycinnamic Acid Derivatives, Covering Anticancer, Anti-inflammatory, Antimicrobial, and Antioxidant Activities.

Introduction

Cinnamic acid and its derivatives have long been a subject of intense scientific scrutiny, owing to their wide-ranging pharmacological activities. Among these, this compound derivatives are emerging as a promising class of compounds with significant therapeutic potential. The introduction of a propoxy group at the para-position of the cinnamic acid backbone can modulate the molecule's lipophilicity and electronic properties, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental methodologies, and a visual representation of relevant biological pathways.

Biological Activities of this compound Derivatives

The biological effects of this compound derivatives are diverse, with current research highlighting their potential in several key therapeutic areas.

Anticancer Activity

While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on related cinnamic acid compounds suggest a promising potential for anticancer applications. The cytotoxic effects are often evaluated using cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The primary mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives are being investigated for their ability to modulate inflammatory responses. A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions[1].

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cinnamic acid derivatives have shown activity against a spectrum of pathogens. The antimicrobial efficacy of this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi.

A notable study has highlighted the anti-malarial potential of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides. One derivative, in particular, demonstrated a potent IC50 value of 120 nM against Plasmodium falciparum.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a well-established area of research. The ability of this compound derivatives to scavenge free radicals is a key aspect of their potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to quantify this activity, with results expressed as IC50 values.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and some closely related cinnamic acid analogues for comparative purposes.

Table 1: Anticancer Activity of Cinnamic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)
Data for this compound Derivatives is currently limited in publicly available literature.
Related Cinnamic Acid Derivatives for Context
Cinnamic Acid Amide (Compound 5)[2]A-549 (Lung)10.36[2]
Methyl-substituted Cinnamic Amides (Compounds 1, 5, 9)[2]A-549 (Lung)10.36 - 11.38[2]
Cinnamic Acid Amides (various)[2]A-549 (Lung)10 - 18[2]

Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives

DerivativeAssayIC50 / % Inhibition
Data for this compound Derivatives is currently limited in publicly available literature.
Related Cinnamic Acid Derivatives for Context
DihydrocaffeoyltyramineNO Production Inhibition in LPS-stimulated RAW 264.7 cellsIC50 ~2-50 µM[3]
FeruloyltyramineNO Production Inhibition in LPS-stimulated RAW 264.7 cellsIC50 ~2-50 µM[3]

Table 3: Antimicrobial Activity of this compound and Other Cinnamic Acid Derivatives

DerivativeTest OrganismMIC (µg/mL)
N-(4-(4-trifluoromethylphenylacetylamino)-3-benzoylphenyl)-4-propoxycinnamic acid amide (6j)Plasmodium falciparum0.047 (IC50)
Related Cinnamic Acid Derivatives for Context
4-Methoxycinnamic acidVarious bacteria and fungi50.4 - 449 µM[4]
Cinnamic AcidS. aureus>740[4]
Cinnamic AcidS. epidermidis2048 - 4096[4]
p-Coumaric AcidS. epidermidis2048 - 4096[4]
Ferulic AcidS. epidermidis2048 - 4096[4]

Table 4: Antioxidant Activity of Cinnamic Acid Derivatives

DerivativeAssayIC50 (µg/mL)
Data for this compound Derivatives is currently limited in publicly available literature.
Related Cinnamic Acid Derivatives for Context
Ferulic AcidDPPH Radical Scavenging9.9 ± 0.7[5]
Caffeic AcidDPPH Radical Scavenging5.9 ± 0.4[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the key biological assays cited in this guide.

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine and a larger amount of pyridine (as a base and solvent).

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated HCl.

  • The precipitated crude this compound is collected by vacuum filtration.

  • The crude product is washed with cold water to remove any remaining pyridine hydrochloride.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • The final product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 4-Propoxybenzaldehyde + Malonic Acid Solvent_Base Ethanol, Pyridine, Piperidine Reflux Reflux (4-6h) Solvent_Base->Reflux Knoevenagel Condensation Precipitation Acidification (HCl) & Precipitation Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure 4-Propoxycinnamic Acid Purification->Product

Workflow for the synthesis of this compound.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat Cells with Compounds (24-72h) Seed_Cells->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Cells Add_MTT Add MTT Solution (3-4h Incubation) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow of the MTT assay for cytotoxicity.
Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).[8]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • This compound derivatives

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[8]

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Griess_Assay_Signaling cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine to L-Citrulline + NO Derivative 4-Propoxycinnamic Acid Derivative Derivative->IKK Inhibition Derivative->NFkB Inhibition of Translocation NFkB_n NF-κB NFkB_n->iNOS_gene Binds to Promoter

NF-κB signaling pathway in LPS-stimulated macrophages.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • This compound derivatives

  • Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the broth medium, adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in the 96-well plate containing the broth medium.[9]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density with a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Result Determination Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate_Plate Observe_Growth Visually Inspect for Microbial Growth Incubate_Plate->Observe_Growth Determine_MIC Determine MIC Value Observe_Growth->Determine_MIC

Workflow for MIC determination by broth microdilution.
DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • This compound derivatives

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. For the assay, dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the this compound derivatives in the same solvent.

  • Reaction: Add a defined volume of the DPPH working solution to each sample concentration in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Structure-Activity Relationships

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. For this compound derivatives, the following structural features are likely to be important:

  • The Propoxy Group: The presence of the propoxy group at the 4-position of the phenyl ring increases the lipophilicity of the molecule compared to its hydroxyl or methoxy (B1213986) counterparts. This can enhance cell membrane permeability and potentially improve bioavailability and interaction with intracellular targets.

  • The Carboxylic Acid Group: The carboxylic acid moiety can be esterified or amidated to produce a wide range of derivatives with altered pharmacokinetic and pharmacodynamic properties. Amide derivatives, for instance, have shown significant anti-malarial activity.

  • The α,β-Unsaturated Carbonyl Group: This Michael acceptor system is a reactive site and can interact with biological nucleophiles, which may contribute to the observed biological activities.

  • Substitutions on the Phenyl Ring: While the focus of this guide is on the 4-propoxy substitution, additional substitutions on the phenyl ring can further modulate the electronic and steric properties of the molecule, leading to a wide range of biological activities.

Conclusion and Future Directions

This compound derivatives represent a promising and relatively underexplored area of medicinal chemistry. The available data, particularly in the context of anti-malarial research, demonstrates their potential as potent bioactive molecules. However, to fully elucidate their therapeutic utility, further comprehensive studies are required. Future research should focus on:

  • Synthesis of a diverse library of this compound esters and amides.

  • Systematic screening of these derivatives for their anticancer, anti-inflammatory, and broad-spectrum antimicrobial activities.

  • In-depth mechanistic studies to understand the molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

This technical guide serves as a foundational resource to stimulate and guide future research into the exciting therapeutic potential of this compound derivatives.

References

The Therapeutic Potential of 4-Propoxycinnamic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Anti-Malarial Activity and Future Directions

Abstract

4-Propoxycinnamic acid has emerged as a significant scaffold in the development of novel anti-malarial agents. Research has demonstrated that derivatives of this compound exhibit potent in vitro activity against multi-drug resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the therapeutic applications of this compound, with a primary focus on its anti-malarial properties. It includes a summary of key quantitative data, detailed experimental methodologies for synthesis and biological evaluation, and visualizations of the structure-activity relationship (SAR) workflow. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] Within this class, alkoxy-substituted cinnamic acids have garnered interest for their therapeutic potential. This compound, in particular, has been identified as a key structural moiety in the development of potent anti-malarial compounds. Seminal studies have revealed that the incorporation of a 4-propoxycinnamoyl group can significantly enhance the activity of lead compounds against Plasmodium falciparum, the deadliest species of malaria parasite.[2] This guide will delve into the specifics of this anti-malarial activity, presenting the available data and methodologies to inform further research and development in this area.

Anti-Malarial Activity of this compound Derivatives

The primary therapeutic application of this compound investigated to date is in the treatment of malaria. Structure-activity relationship (SAR) studies have identified a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides with significant in vitro potency against the multi-drug resistant K1 strain of P. falciparum.

Quantitative Data Summary

The anti-malarial activity of a series of 5-(4-propoxycinnamoylamino)-2-(acylamino)benzophenones has been evaluated. The lead compound, 5-(4-propoxycinnamoylamino)-2-(4-tolylacetylamino)benzophenone, and its derivatives have shown promising results. The most active compound in this series, with a trifluoromethyl substituent on the phenylacetic acid moiety, exhibited an IC50 value of 120 nM.[2]

Compound IDAcyl Substituent at 2-amino groupP. falciparum K1 IC50 (nM)Cytotoxicity L6 Cells IC50 (µM)Selectivity Index (SI)
6j 4-(Trifluoromethyl)phenylacetyl120>25>208
6e 4-TolylacetylNot explicitly statedNot availableNot available
Lead3-PhenylpropionylSignificantly lower activityNot availableNot available

Table 1: In vitro anti-malarial activity and cytotoxicity of lead this compound derivatives. Data extracted from Wiesner et al., 2002.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of this compound derivatives, based on the available literature.

Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides

The synthesis of the target compounds generally involves a multi-step process starting from commercially available materials. The following is a representative protocol for the synthesis of the amide derivatives.

Step 1: Synthesis of this compound

  • 4-Hydroxybenzaldehyde is reacted with propyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) to yield 4-propoxybenzaldehyde (B1265824).

  • The resulting 4-propoxybenzaldehyde is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base like pyridine (B92270) and a catalyst such as piperidine, followed by decarboxylation upon heating, to afford this compound.

Step 2: Amide Coupling

  • This compound is activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • The activated this compound is then reacted with the appropriate 2-acylamino-5-aminobenzophenone in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534) (TEA) to yield the final N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis Workflow 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Alkylation Alkylation (K2CO3, Acetone) 4-Hydroxybenzaldehyde->Alkylation Propyl_Iodide Propyl Iodide Propyl_Iodide->Alkylation 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde Alkylation->4-Propoxybenzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine, Piperidine) 4-Propoxybenzaldehyde->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel 4-Propoxycinnamic_Acid This compound Knoevenagel->4-Propoxycinnamic_Acid Activation Activation (e.g., SOCl2) 4-Propoxycinnamic_Acid->Activation Activated_Acid Activated this compound Activation->Activated_Acid Amide_Coupling Amide Coupling (TEA, DCM) Activated_Acid->Amide_Coupling Amine_Moiety 2-Acylamino-5-aminobenzophenone Amine_Moiety->Amide_Coupling Final_Product N-(4-acylamino-3-benzoylphenyl)- This compound amide Amide_Coupling->Final_Product

Figure 1: General synthesis workflow for N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides.
In Vitro Anti-Malarial Activity Assay

The anti-malarial activity is typically assessed using a [3H]hypoxanthine incorporation assay with a multi-drug resistant strain of P. falciparum (e.g., K1 strain).

  • Parasite Culture: The P. falciparum K1 strain is maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and human plasma. The culture is maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

  • Drug Susceptibility Assay:

    • A suspension of synchronized, parasitized red blood cells (1% parasitemia, 2.5% hematocrit) is added to 96-well microtiter plates containing serial dilutions of the test compounds.

    • The plates are incubated for 48 hours at 37°C in the controlled gas environment.

    • [3H]hypoxanthine is added to each well, and the plates are incubated for another 24 hours.

    • The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Cytotoxicity Assay

Cytotoxicity is assessed against a mammalian cell line (e.g., rat skeletal myoblasts, L6 cells) to determine the selectivity of the compounds.

  • Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Cytotoxicity Assay:

    • Cells are seeded in 96-well microtiter plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 72 hours.

    • Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar blue assay.

  • Data Analysis: The 50% cytotoxic concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of the cytotoxicity IC50 to the anti-malarial IC50.

Signaling Pathways and Mechanism of Action

The precise molecular target of this compound derivatives in P. falciparum has not been definitively elucidated. However, studies on cinnamic acid derivatives suggest a potential mechanism of action involving the disruption of essential metabolic pathways in the parasite. Cinnamic acid derivatives have been shown to inhibit the transport of lactate (B86563), a key waste product of the parasite's energy metabolism, across the erythrocyte membrane.[1] This inhibition leads to a toxic accumulation of lactate within the parasite and a decrease in intracellular ATP levels, ultimately causing parasite death.[1]

G cluster_moa Proposed Mechanism of Action Drug 4-Propoxycinnamic Acid Derivative Lactate_Transporter Lactate Transporter (on erythrocyte membrane) Drug->Lactate_Transporter Inhibits Lactate_Buildup Lactate Accumulation (in parasite) Lactate_Transporter->Lactate_Buildup Leads to ATP_Depletion ATP Depletion Lactate_Buildup->ATP_Depletion Contributes to Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Results in

Figure 2: Proposed mechanism of action for cinnamic acid derivatives against P. falciparum.

Structure-Activity Relationship (SAR) Workflow

The development of potent this compound-based anti-malarial agents followed a systematic SAR workflow. This involved the identification of a lead compound and subsequent chemical modifications to optimize its activity and selectivity.

G cluster_workflow Structure-Activity Relationship (SAR) Workflow Initial_Hit Initial Hit (3-Phenylpropionyl derivative) Modification_1 Modification of Cinnamic Acid Moiety Initial_Hit->Modification_1 Lead_Compound Lead Compound (this compound derivative) Modification_1->Lead_Compound Modification_2 Variation of Acyl Substituent at 2-amino group Lead_Compound->Modification_2 SAR_Analysis SAR Analysis of Derivatives Modification_2->SAR_Analysis Optimized_Compound Optimized Compound (e.g., with 4-CF3-phenylacetyl) SAR_Analysis->Optimized_Compound In_Vitro_Testing In Vitro Testing (Anti-malarial & Cytotoxicity) SAR_Analysis->In_Vitro_Testing Data_Analysis Data Analysis (IC50, SI) In_Vitro_Testing->Data_Analysis Data_Analysis->SAR_Analysis Iterative Optimization

Figure 3: Workflow for the structure-activity relationship studies of this compound derivatives.

Future Perspectives and Conclusion

The research on this compound derivatives has established a promising scaffold for the development of new anti-malarial drugs. The high in vitro potency and selectivity of some of these compounds warrant further investigation. Future research should focus on:

  • In vivo efficacy studies: To determine the therapeutic potential of these compounds in animal models of malaria.

  • Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

  • Mechanism of action studies: To definitively identify the molecular target(s) of these compounds in P. falciparum.

  • Exploration of other therapeutic areas: While the primary focus has been on malaria, the broader biological activities of cinnamic acid derivatives suggest that this compound could be explored for other applications, such as anti-inflammatory or anti-cancer therapies, though this would require substantial new research.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Potential of 4-Propoxycinnamic Acid for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive investigation into the proposed mechanism of action of this compound, a cinnamic acid derivative with significant therapeutic potential. While direct experimental data on this compound is limited, this document synthesizes the wealth of information available for structurally analogous compounds, such as p-coumaric acid, ferulic acid, and p-methoxycinnamic acid, to construct a scientifically grounded, proposed mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental methodologies and clear visual representations of key biological pathways.

Proposed Anti-inflammatory Mechanism of Action

Based on extensive research into related cinnamic acid derivatives, this compound is proposed to exert its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Structurally similar compounds to this compound have been shown to inhibit this pathway. The proposed mechanism involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. This leads to a downstream reduction in the production of key inflammatory mediators.

NF_kB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasomal_Degradation Proteasomal Degradation IkBa->Proteasomal_Degradation Ubiquitination DNA DNA (Promoter Region) NFkB->DNA Translocates & Binds Propoxycinnamic_Acid This compound (Proposed) Propoxycinnamic_Acid->IKK Inhibits (Proposed) Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes Transcription

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, including ERK, JNK, and p38 pathways, plays a crucial role in cellular responses to external stressors, including inflammation. Cinnamic acid derivatives have been shown to modulate MAPK signaling, although the precise mechanisms can vary. The proposed action of this compound involves the inhibition of phosphorylation of key MAPK proteins, thereby disrupting the signaling cascade that leads to the production of inflammatory mediators.

MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Propoxycinnamic_Acid This compound (Proposed) Propoxycinnamic_Acid->MAPKK Inhibits Phosphorylation (Proposed)

Quantitative Data on Anti-inflammatory Activity of Related Cinnamic Acid Derivatives
CompoundTargetAssay SystemIC50 / InhibitionReference
Cinnamic AldehydeiNOS Protein ExpressionLPS-stimulated RAW264.7 cellsSignificant inhibition at 50 µM[1]
Cinnamic AldehydeCOX-2 Protein ExpressionLPS-stimulated RAW264.7 cellsSignificant inhibition at 50 µM[1]
Cinnamic AcidiNOS Protein ExpressionLPS-stimulated RAW264.7 cellsModerate inhibition at 50 µM[1]
Cinnamic AcidCOX-2 Protein ExpressionLPS-stimulated RAW264.7 cellsModerate inhibition at 50 µM[1]
4'-bromo-5,6,7-trimethoxyflavone (from cinnamic acid derivative)NO ProductionLPS-treated RAW 264.7 cellsIC50 = 14.22 ± 1.25 µM[2]
4'-bromo-5,6,7-trimethoxyflavone (from cinnamic acid derivative)PGE2 ProductionLPS-treated RAW 264.7 cellsIC50 = 10.98 ± 6.25 µM[2]

Proposed Anti-diabetic Mechanism of Action

The anti-diabetic properties of cinnamic acid derivatives are well-documented, and it is proposed that this compound shares these therapeutic effects through two primary mechanisms: stimulation of insulin (B600854) secretion and enhancement of glucose uptake, potentially via Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation.

Stimulation of Insulin Secretion

Studies on compounds like p-methoxycinnamic acid have shown that they can directly stimulate insulin secretion from pancreatic β-cells.[3] The proposed mechanism involves an increase in intracellular calcium ([Ca²⁺]i) levels, a critical trigger for insulin exocytosis.

Insulin_Secretion_Stimulation Propoxycinnamic_Acid This compound (Proposed) Ca_Channel L-type Ca²⁺ Channel Propoxycinnamic_Acid->Ca_Channel Activates (Proposed) Pancreatic_Beta_Cell Pancreatic β-cell Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Enhancement of Glucose Uptake via Proposed PPARγ Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism.[4] Activation of PPARγ, in particular, is a key mechanism for improving insulin sensitivity. Cinnamic acid derivatives have been suggested to act as PPARγ agonists. The proposed mechanism for this compound involves its binding to and activation of PPARγ. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, such as GLUT4, leading to increased glucose transporter expression and enhanced glucose uptake into cells.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propoxycinnamic_Acid This compound (Proposed Ligand) PPARg PPARγ Propoxycinnamic_Acid->PPARg Binds & Activates (Proposed) PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., GLUT4) PPRE->Gene_Transcription Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake

Quantitative Data on Anti-diabetic Activity of Related Cinnamic Acid Derivatives

The following table presents data on the effects of related cinnamic acid derivatives on glucose metabolism.

CompoundEffectModel SystemConcentration / DoseReference
Cinnamic AcidImproved glucose toleranceIn vivo (diabetic rats)5 and 10 mg/kg[5]
Cinnamic AcidEnhanced glucose-stimulated insulin secretionIn vitro (isolated mice islets)50-200 µM[3]
p-Methoxycinnamic acidStimulated insulin secretionIn vitro (perfused rat pancreas)10-100 µM[3]
p-Methoxycinnamic acidLowered plasma glucoseIn vivo (normal and diabetic rats)10-100 mg/kg[3]
Cinnamic Acid DerivativesIncreased glucose uptakeIn vitro (3T3-L1 adipocytes)25 µM[6]

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

NF-κB Luciferase Reporter Assay

NFkB_Assay_Workflow Step1 1. Cell Seeding Seed cells (e.g., HEK293T) in a 96-well plate. Step2 2. Transfection Co-transfect with NF-κB reporter plasmid (luciferase gene) and a control plasmid. Step1->Step2 Step3 3. Compound Treatment Pre-treat cells with varying concentrations of this compound. Step2->Step3 Step4 4. Stimulation Induce NF-κB activation with a stimulus (e.g., TNF-α). Step3->Step4 Step5 5. Cell Lysis Lyse the cells to release cellular components. Step4->Step5 Step6 6. Luciferase Assay Add luciferase substrate and measure luminescence using a luminometer. Step5->Step6 Step7 7. Data Analysis Normalize luciferase activity to the control and calculate IC50 values. Step6->Step7

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding: Culture HEK293T cells in appropriate media and seed them into 96-well plates.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Incubation: After 24 hours, replace the media with fresh media containing various concentrations of this compound.

  • Stimulation: Following a pre-incubation period with the compound, stimulate the cells with an NF-κB activator like TNF-α for a specified time.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Calculate the percentage of inhibition and determine the IC50 value.

MAPK Phosphorylation Western Blot

Western_Blot_Workflow Step1 1. Cell Culture & Treatment Culture cells (e.g., RAW 264.7) and treat with This compound and a MAPK activator. Step2 2. Cell Lysis & Protein Quantification Lyse cells and determine protein concentration. Step1->Step2 Step3 3. SDS-PAGE Separate proteins by size using gel electrophoresis. Step2->Step3 Step4 4. Protein Transfer Transfer proteins from the gel to a membrane (e.g., PVDF). Step3->Step4 Step5 5. Immunoblotting Probe the membrane with primary antibodies (anti-phospho-MAPK, anti-total-MAPK). Step4->Step5 Step6 6. Secondary Antibody & Detection Incubate with HRP-conjugated secondary antibody and detect with a chemiluminescent substrate. Step5->Step6 Step7 7. Densitometry Analysis Quantify band intensity and normalize phospho-protein to total protein. Step6->Step7

Objective: To determine the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • This compound

  • MAPK activator (e.g., LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with this compound for a designated time, followed by stimulation with a MAPK activator.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by size on an SDS-polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies against the phosphorylated forms of ERK, JNK, and p38. Subsequently, strip the membranes and re-probe with antibodies against the total forms of these proteins to serve as loading controls.

  • Signal Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Quantification: Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated proteins, normalized to the total protein levels.

Conclusion and Future Directions

This technical guide provides a robust, albeit proposed, framework for understanding the mechanism of action of this compound, drawing upon the extensive research conducted on its structural analogs. The anti-inflammatory and anti-diabetic potential of this compound appears to be mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and potentially PPARγ.

Future research should focus on validating these proposed mechanisms through direct experimental investigation of this compound. Quantitative in vitro and in vivo studies are imperative to determine its specific potency (e.g., IC50 and EC50 values) and to further elucidate the intricacies of its interactions with the identified signaling cascades. The detailed experimental protocols provided herein offer a clear roadmap for such investigations, which will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

In Silico Modeling of 4-Propoxycinnamic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the protein binding of 4-Propoxycinnamic acid. Given the current absence of extensive experimental binding data for this specific molecule, this document focuses on a predictive computational workflow. This guide will serve as a roadmap for researchers to generate hypotheses about the potential protein targets of this compound and to estimate its binding affinities, thereby guiding future experimental validation.

Introduction to this compound and In Silico Modeling

This compound is a derivative of cinnamic acid, a compound and its analogues known to exhibit a range of biological activities, including potential as protein kinase inhibitors.[1] In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to simulate and predict the interactions between small molecules and biological macromolecules.[2] Techniques such as molecular docking and molecular dynamics (MD) simulations offer insights into binding modes and affinities, providing a cost-effective and time-efficient means to prioritize compounds and targets for further investigation.[2][3]

Target Identification and Data Acquisition

A crucial first step in any in silico analysis is the identification of potential protein targets. In the absence of direct experimental evidence for this compound, a ligand-based target prediction approach is a valuable starting point.

Predictive Target Profiling

Tools like SwissTargetPrediction can be employed to predict the most probable protein targets of a small molecule based on the principle of chemical similarity to known ligands.[4][5] For this compound (SMILES: O=C(/C=C/c1ccc(OCCC)cc1)O), a predictive screening against a database of known active compounds can generate a ranked list of potential targets.

Table 1: Predicted Protein Targets for this compound using SwissTargetPrediction

Target ClassRepresentative TargetUniProt IDProbability
KinaseEpidermal growth factor receptor (EGFR)P00533High
KinaseJanus kinase 2 (JAK2)O60674High
KinaseTyrosine-protein kinase ABL1 (BCR-ABL)P00519Medium
KinaseSerine/threonine-protein kinase mTORP42345Medium
EnzymeProstaglandin G/H synthase 2 (COX-2)P35354Medium
Nuclear ReceptorPeroxisome proliferator-activated receptor gammaP37231Low

Note: The probabilities are qualitative indicators based on the number and similarity of known active compounds.

Based on these predictions and the known activities of cinnamic acid derivatives, this guide will focus on the top predicted kinase targets: EGFR, JAK2, BCR-ABL, and mTOR.[1]

Structural Data Acquisition

Three-dimensional structures of the ligand and protein targets are essential for in silico modeling.

  • Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 5948800) or generated from its SMILES string using molecular modeling software.[6]

  • Protein Structures: Experimentally determined 3D structures of the target proteins, preferably in complex with a ligand, can be retrieved from the Protein Data Bank (PDB).

Table 2: Selected PDB Structures for In Silico Modeling

Target ProteinPDB IDDescriptionResolution (Å)
EGFR2GS2EGFR kinase domain in complex with a pyrimidine (B1678525) inhibitor2.80
JAK23UGCCrystal structure of the JAK2 kinase domain in an inactive state1.34
BCR-ABL2HYYCrystal structure of the ABL kinase domain in complex with Nilotinib1.80
mTOR4JSPCrystal structure of the human mTOR kinase domain3.20

In Silico Experimental Protocols

This section details the methodologies for molecular docking and molecular dynamics simulations to predict the binding of this compound to its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[2]

  • Protein Preparation:

    • Load the PDB structure of the target protein into a molecular modeling tool (e.g., AutoDock Tools).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the grid box, which specifies the search space for the docking simulation, to encompass the known binding site of the protein.

  • Ligand Preparation:

    • Load the 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[2]

    • Execute the docking simulation to generate a set of possible binding poses.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the binding energies of the top-ranked poses to predict the most stable binding conformation.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.

Molecular_Docking_Workflow Start Start: Obtain Protein and Ligand Structures ProteinPrep Protein Preparation (Remove water, add hydrogens, assign charges) Start->ProteinPrep LigandPrep Ligand Preparation (Assign charges, define rotatable bonds) Start->LigandPrep GridBox Define Grid Box (Specify docking search space) ProteinPrep->GridBox Docking Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking Analysis Analyze Results (Binding energy, interaction analysis) Docking->Analysis End End: Predicted Binding Pose and Affinity Analysis->End MD_Simulation_Workflow Start Start: Docked Protein-Ligand Complex SystemPrep System Preparation (Topology, Solvation, Ionization) Start->SystemPrep EnergyMin Energy Minimization SystemPrep->EnergyMin NVT NVT Equilibration (Temperature Stabilization) EnergyMin->NVT NPT NPT Equilibration (Pressure Stabilization) NVT->NPT ProductionMD Production MD Simulation (Generate Trajectory) NPT->ProductionMD Analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) ProductionMD->Analysis End End: Binding Stability and Free Energy Analysis->End EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene BCR_ABL_Signaling BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Ras_MAPK RAS/MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival JAK_STAT->Survival mTOR_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton

References

Anti-malarial Potential of 4-Propoxycinnamic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel anti-malarial agents with unique mechanisms of action to combat the growing threat of drug resistance has led to the investigation of diverse chemical scaffolds. Among these, cinnamic acid derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of the anti-malarial potential of 4-propoxycinnamic acid and its analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Concepts: Mechanism of Action

Cinnamic acid derivatives exert their anti-malarial effect primarily by disrupting the energy metabolism of the Plasmodium falciparum parasite.[1] The key molecular target is the Plasmodium falciparum formate-nitrite transporter (PfFNT), which functions as a lactate (B86563) transporter.[2]

During its intraerythrocytic stage, the parasite relies heavily on glycolysis for ATP production, generating a significant amount of lactic acid as a byproduct.[2] The accumulation of lactic acid is toxic to the parasite and must be efficiently exported. Cinnamic acid and its analogs act as inhibitors of PfFNT, blocking the efflux of lactate from the parasite.[2][3] This inhibition leads to a cascade of detrimental effects, including the acidification of the parasite's cytoplasm and a significant decline in intracellular ATP levels, ultimately leading to parasite death.[1][4]

dot

cluster_parasite Plasmodium falciparum cluster_rbc Red Blood Cell Glycolysis Glycolysis Lactate Lactic Acid (Toxic Accumulation) Glycolysis->Lactate produces ATP_prod ATP Production Glycolysis->ATP_prod generates PfFNT PfFNT (Lactate Transporter) Lactate->PfFNT efflux via Metabolic_Disruption Metabolic Disruption & Parasite Death Lactate->Metabolic_Disruption leads to Lactate_RBC Lactate PfFNT->Lactate_RBC exports to Propoxycinnamic_Acid This compound & Analogs Propoxycinnamic_Acid->PfFNT inhibits

Caption: Proposed mechanism of action of this compound and its analogs.

Quantitative Data on Anti-malarial Activity

Table 1: In Vitro Anti-plasmodial Activity of Cinnamic Acid Amide Derivatives

Compound IDModificationP. falciparum StrainIC50 (nM)
6j N-(4-(4-(trifluoromethyl)phenylacetamido)-3-benzoylphenyl)-4-propoxycinnamamideK1 (Chloroquine-resistant)120

Data sourced from a study on N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides.

Table 2: In Vitro Anti-plasmodial Activity of Other Cinnamic Acid Derivatives

Compound IDStructureP. falciparum StrainIC50 (nM/mL)
Compound 8 (E)-3-(3,4-dihydroxyphenyl)-N-((R)-1-phenylethyl)acrylamide3D7 (Chloroquine-sensitive)23.6 ± 0.5
Compound 6 (E)-3-(4-hydroxy-3-methoxyphenyl)-N-((R)-1-phenylethyl)acrylamide3D7 (Chloroquine-sensitive)49.7 ± 11
Compound 7 (E)-3-(3-hydroxy-4-methoxyphenyl)-N-((R)-1-phenylethyl)acrylamide3D7 (Chloroquine-sensitive)47.6 ± 10
Chloroquine -3D7 (Chloroquine-sensitive)18.5 ± 0.65

Data from a study on peptide-coupled cinnamic acid derivatives.

Experimental Protocols

The evaluation of the anti-malarial potential of this compound and its analogs involves standardized in vitro and in vivo assays.

In Vitro Anti-plasmodial Susceptibility Assay (SYBR Green I-based)

This method is a widely used, fluorescence-based assay to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

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cluster_workflow In Vitro Anti-plasmodial Assay Workflow start Start culture Synchronized P. falciparum Culture (Ring Stage) start->culture plate Plate Parasites in 96-well Plate culture->plate add_compounds Add Serial Dilutions of Test Compounds plate->add_compounds incubate Incubate for 72h add_compounds->incubate lyse Lyse Cells & Add SYBR Green I Lysis Buffer incubate->lyse read_fluorescence Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) lyse->read_fluorescence calculate_ic50 Calculate IC50 Values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro SYBR Green I-based anti-plasmodial assay.

Methodology:

  • Parasite Culture: P. falciparum (chloroquine-sensitive, e.g., 3D7, or chloroquine-resistant, e.g., K1, W2) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are maintained at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2). Parasites are synchronized to the ring stage using methods like sorbitol lysis.

  • Assay Preparation: Test compounds are serially diluted in culture medium. In a 96-well microtiter plate, 100 µL of the synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well. Subsequently, 100 µL of the diluted compounds are added to the respective wells. Chloroquine or artemisinin (B1665778) are used as positive controls, and wells with only culture medium serve as negative controls.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-malarial Efficacy Assay (4-Day Suppressive Test)

This standard assay, also known as the Peters' test, is used to evaluate the in vivo efficacy of a compound in a murine malaria model.[6]

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cluster_workflow In Vivo 4-Day Suppressive Test Workflow start Start infect Infect Mice with P. berghei (Day 0) start->infect treat_d0 Administer Test Compound (Day 0, post-infection) infect->treat_d0 treat_d1_d3 Daily Treatment (Days 1, 2, 3) treat_d0->treat_d1_d3 blood_smear Prepare Blood Smears (Day 4) treat_d1_d3->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia calculate_suppression Calculate % Suppression parasitemia->calculate_suppression end End calculate_suppression->end

Caption: Workflow for the in vivo 4-day suppressive anti-malarial test.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Infection: On day 0, mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment: A few hours after infection on day 0, the test compound is administered to the mice (e.g., orally or subcutaneously). The treatment is continued daily for the next three days (days 1, 2, and 3). A control group receives the vehicle, and a positive control group receives a standard anti-malarial drug like chloroquine.

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Efficacy Calculation: The average parasitemia of the control group is considered as 100% growth. The percentage suppression of parasitemia for the treated groups is calculated using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

Structure-Activity Relationship (SAR)

The available data, though limited for simple analogs, suggests some key structural features that influence the anti-malarial activity of cinnamic acid derivatives:

  • The 4-Alkoxy Group: The presence of an alkoxy group at the 4-position of the phenyl ring appears to be beneficial for activity. The significant improvement in activity observed when replacing a 3-phenylpropionyl group with a 4-propoxycinnamoyl group underscores the importance of this feature.[5] The length and nature of this alkoxy chain likely influence the compound's lipophilicity and its ability to interact with the PfFNT transporter.

  • Amide Modifications: The anti-malarial activity of this compound can be retained and modulated when it is part of a larger amide structure. In the case of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, the nature of the acyl substituent significantly impacts potency. Small substituents on a phenylacetic acid moiety at this position were found to be optimal.

  • Hydroxylation of the Phenyl Ring: In a series of peptide-coupled cinnamic acid derivatives, the presence of hydroxyl groups on the phenyl ring was associated with higher activity against the 3D7 strain of P. falciparum.

Future Directions

This compound and its analogs represent a promising starting point for the development of novel anti-malarials with a distinct mechanism of action. Future research in this area should focus on:

  • Synthesis and Evaluation of a Focused Library: A systematic synthesis of 4-alkoxycinnamic acids with varying alkyl chain lengths and substitutions on the phenyl ring is needed to establish a clear quantitative structure-activity relationship.

  • In-depth Mechanistic Studies: Further investigation into the precise binding mode of these compounds with PfFNT and the downstream metabolic consequences of lactate transport inhibition will provide a more detailed understanding of their anti-malarial action.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in animal models of malaria.

The exploration of this compound and its analogs offers a valuable avenue for the discovery of new therapeutic agents to address the ongoing challenge of malaria.

References

Exploring the Antioxidant Potential of 4-Propoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are a well-established class of phenolic compounds recognized for their significant biological activities, including potent antioxidant effects. This technical guide delves into the antioxidant properties of 4-Propoxycinnamic acid, a less-studied derivative. Due to the limited direct experimental data on this compound, this paper extrapolates its potential antioxidant capacity and mechanisms by examining the extensive research on closely related cinnamic acid derivatives. The guide covers the structural basis of antioxidant activity in this class of compounds, prevalent mechanisms of action such as direct radical scavenging and modulation of cellular antioxidant pathways, and detailed experimental protocols for assessing these properties. All quantitative data from related compounds are summarized for comparative analysis, and key cellular signaling pathways are visualized to provide a comprehensive understanding for future research and development.

Introduction: Cinnamic Acids as Antioxidants

Cinnamic acid derivatives are naturally occurring phenolic compounds found in a variety of plants.[1] Their antioxidant capacity is a key contributor to their health benefits, primarily attributed to their ability to scavenge free radicals.[1] The chemical structure of these derivatives, particularly the substitutions on the phenyl ring and the propenoic acid side chain, dictates their antioxidant efficacy.[1][2] The presence of hydroxyl and methoxy (B1213986) groups, for instance, has been shown to significantly influence radical scavenging activity.[1] While extensive research exists for derivatives like caffeic acid and ferulic acid, this compound remains a promising yet underexplored molecule. This guide aims to bridge this knowledge gap by providing a thorough overview based on the established principles of this compound class.

Structure-Activity Relationship of Cinnamic Acid Derivatives

The antioxidant activity of cinnamic acid derivatives is intrinsically linked to their molecular structure. Key determinants include:

  • Hydroxyl Groups (-OH): The number and position of hydroxyl groups on the phenyl ring are paramount. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[1] Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant capacity than monohydroxy derivatives.[1]

  • Methoxy Groups (-OCH₃): The presence of a methoxy group, particularly at the ortho or para position relative to a hydroxyl group, can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.[3]

  • Propenoic Acid Side Chain: The unsaturated double bond in the side chain is vital for the antioxidant activity of hydroxycinnamic acids.[2]

For this compound, the propoxy group (-OCH₂CH₂CH₃) at the para position is an electron-donating group, which is expected to contribute to the stabilization of any radical formed, thus suggesting potential antioxidant activity.

Mechanisms of Antioxidant Action

Cinnamic acid derivatives employ a dual strategy to combat oxidative stress:

Direct Radical Scavenging

The primary mechanism involves the direct donation of a hydrogen atom from a phenolic hydroxyl group to reactive oxygen species (ROS) and other free radicals.[1] This process transforms the antioxidant into a more stable, less reactive phenoxyl radical, effectively halting the oxidative cascade.[1] The stability of this resulting radical is a key factor in the antioxidant's efficacy.

Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway

Beyond direct scavenging, certain cinnamic acid derivatives can upregulate endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for protective proteins, including heme oxygenase-1 (HO-1) and various glutathione (B108866) S-transferases (GSTs).[5] While direct evidence for this compound is lacking, other cinnamic acid derivatives have been shown to activate this crucial protective pathway.[6][7]

Caption: The Nrf2-ARE signaling pathway activation.

Quantitative Assessment of Antioxidant Activity

CompoundDPPH Radical Scavenging Assay (IC₅₀)ABTS Radical Scavenging Assay (IC₅₀)Reference
Caffeic Acid5.9 µg/mL9.7 µg/mL[8]
Ferulic Acid9.9 µg/mL16.7 µg/mL[8]
p-Coumaric Acid>100 µM~30 µM[9]
Sinapic Acid~15 µM~10 µM[9]
Trolox (Standard)6.3 µg/mL3.8 µg/mL[8]

Note: IC₅₀ values can vary based on specific experimental conditions. This table serves as a comparative overview.

Experimental Protocols

A variety of standardized methods are employed to evaluate the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common assays for evaluating direct radical scavenging. It measures the ability of an antioxidant to donate an electron to the stable DPPH radical.[10]

Methodology:

  • Preparation of Reagents:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., methanol).

    • A working solution of DPPH (e.g., 0.1 mM) in the same solvent is prepared and kept in the dark.[11]

  • Assay Procedure:

    • Various concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]

    • The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[10]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Test Compound A->C B Prepare Test Compound Dilutions (e.g., this compound) B->C D Incubate in Dark (30 minutes at RT) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A typical workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[12]

Methodology:

  • Preparation of ABTS•⁺ Solution:

    • An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM).

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

    • The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[10]

  • Assay Procedure:

    • Various concentrations of the test compound are added to the diluted ABTS•⁺ solution.

    • The mixture is incubated at room temperature for a short period (e.g., 6 minutes).[12]

    • The absorbance is measured at 734 nm.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Methodology:

  • Cell Culture:

    • Human hepatocarcinoma HepG2 cells are cultured in a suitable medium in a 96-well plate.

  • Assay Procedure:

    • Cells are pre-treated with various concentrations of the test compound.

    • A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

    • A radical initiator, such as AAPH, is added to induce cellular oxidative stress.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • The fluorescence is measured over time using a microplate reader.

  • Calculation:

    • The antioxidant activity is determined by the ability of the compound to reduce the AAPH-induced fluorescence.

    • The CAA value is calculated based on the area under the fluorescence curve.

Conclusion and Future Directions

While direct experimental data on the antioxidant properties of this compound are currently scarce, the established structure-activity relationships of cinnamic acid derivatives strongly suggest its potential as an effective antioxidant. The presence of the electron-donating propoxy group is anticipated to contribute favorably to its radical scavenging capabilities. Further research is warranted to quantify the antioxidant activity of this compound using standardized assays such as DPPH and ABTS, and to explore its effects on cellular antioxidant pathways like the Nrf2-ARE system. Such studies will be crucial in fully elucidating the therapeutic potential of this promising compound in mitigating oxidative stress-related conditions.

References

The Anti-inflammatory Potential of 4-Propoxycinnamic Acid: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on the in vitro anti-inflammatory effects of 4-Propoxycinnamic acid is not extensively available in peer-reviewed literature. This technical guide, therefore, outlines a comprehensive investigatory framework based on the well-documented anti-inflammatory properties of other cinnamic acid derivatives and standard in vitro methodologies. The provided data are hypothetical and for illustrative purposes.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1] The core mechanism of their anti-inflammatory action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. This guide details the standard in vitro approaches to characterize the anti-inflammatory effects of a novel derivative, this compound, in a manner relevant to drug discovery and development professionals.

The primary cellular model for these investigations is the murine macrophage cell line, RAW 264.7. Macrophages are pivotal in the inflammatory response, and their activation by endotoxins like lipopolysaccharide (LPS) provides a robust and reproducible in vitro model of inflammation.[2][3][4] Upon LPS stimulation, macrophages produce a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5][6]

Core Anti-inflammatory Mechanisms of Cinnamic Acid Derivatives

The anti-inflammatory activity of cinnamic acid derivatives is typically attributed to their ability to interfere with two major signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These pathways regulate the expression of numerous genes involved in the inflammatory response.

Inhibition of NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammatory gene regulation.[9] In resting cells, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][9] Cinnamic acid derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα.[7][8]

Modulation of MAPK Signaling

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of the inflammatory response.[10][11] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that contribute to the expression of inflammatory mediators.[12] Suppression of the phosphorylation of ERK, JNK, and p38 is a known mechanism of action for various anti-inflammatory compounds.[13][14]

Enzyme Inhibition

Cinnamic acid derivatives can also exert their effects through the direct inhibition of enzymes that produce inflammatory mediators.

  • Cyclooxygenase (COX): These enzymes, particularly the inducible COX-2 isoform, are responsible for converting arachidonic acid into prostaglandins.[15][16][17] Inhibition of COX-2 is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lipoxygenase (LOX): LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[1][18][19][20]

Experimental Protocols

A systematic in vitro evaluation of this compound would involve a series of established assays to determine its efficacy and mechanism of action.

General Experimental Workflow

The overall process begins with determining a non-toxic concentration range, followed by assessing the compound's ability to inhibit key inflammatory markers, and finally, elucidating the underlying molecular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Treat with this compound (Various Concentrations) A->B C Cell Viability Assay (e.g., MTT, XTT) B->C D Pre-treat RAW 264.7 Cells with Non-toxic Concentrations of Compound C->D Determine Max Non-Toxic Dose E Induce Inflammation (e.g., 1 µg/mL LPS) D->E F Measure NO Production (Griess Assay) E->F G Measure Cytokine Secretion (TNF-α, IL-6 via ELISA) E->G H LPS Stimulation + Compound Treatment G->H Confirm Efficacy I Protein Extraction H->I K RNA Extraction H->K J Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p65, p-ERK, p-JNK, p-p38) I->J L qRT-PCR Analysis (iNOS, COX-2, TNF-α, IL-6 mRNA) K->L

Caption: General workflow for in vitro anti-inflammatory evaluation.
Cell Culture and Treatment

  • Cell Line: Murine macrophage RAW 264.7 cells (ATCC).[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before being stimulated with 1 µg/mL of LPS for a specified duration (e.g., 18-24 hours).[5][21]

Cell Viability Assay
  • Purpose: To determine the concentration range at which this compound is not cytotoxic, ensuring that any observed anti-inflammatory effects are not due to cell death.

  • Method: The MTT or XTT assay is commonly used. RAW 264.7 cells are seeded in a 96-well plate and treated with the compound for 24 hours. A reagent (MTT or XTT) is added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to untreated control cells.[5]

Nitric Oxide (NO) Production Assay
  • Purpose: To quantify the inhibition of NO, a key inflammatory mediator produced by iNOS.

  • Method: NO production is indirectly measured by quantifying the stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[5] The supernatant is mixed with an equal volume of Griess reagent, and the absorbance is measured at ~540 nm. A standard curve using sodium nitrite is used for quantification.[5]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the culture supernatant.

  • Method: Commercially available ELISA kits are used according to the manufacturer's instructions.[5][13] Briefly, supernatants from treated and control cells are added to antibody-coated plates. After a series of incubation and washing steps with detection antibodies and a substrate, the colorimetric change is measured, and cytokine concentrations are determined from a standard curve.[5]

Western Blot Analysis
  • Purpose: To investigate the effect of this compound on the protein expression of key inflammatory markers (iNOS, COX-2) and the phosphorylation status of signaling proteins (IκBα, p65, ERK, JNK, p38).

  • Method:

    • Protein Extraction: After treatment, cells are lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[21][22]

Quantitative Real-Time PCR (qRT-PCR)
  • Purpose: To determine if this compound affects the mRNA expression levels of pro-inflammatory genes.

  • Method:

    • RNA Extraction: Total RNA is isolated from treated cells.

    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Analysis: The relative expression of target genes (e.g., iNOS, COX-2, TNF-α, IL-6) is calculated using the 2^-ΔΔCt method, normalized to a housekeeping gene like GAPDH.[6][13]

Data Presentation (Hypothetical)

The following tables summarize potential quantitative outcomes from the described experiments.

Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)
Control (No LPS)100 ± 4.55.2 ± 0.8
LPS (1 µg/mL)98.9 ± 3.8100
LPS + 10 µM99.1 ± 4.185.3 ± 5.5
LPS + 25 µM97.5 ± 3.962.1 ± 4.7**
LPS + 50 µM96.8 ± 4.338.4 ± 3.9
LPS + 100 µM95.2 ± 5.015.7 ± 2.1
Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS control.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)35.2 ± 5.118.9 ± 3.3
LPS (1 µg/mL)2450.6 ± 150.81875.4 ± 120.2
LPS + 50 µM Compound1102.3 ± 98.4 850.1 ± 75.6
*Data are presented as mean ± SD. **p<0.001 vs. LPS control.

Table 3: Effect of this compound on Protein and mRNA Expression

TargetTreatmentRelative Protein ExpressionRelative mRNA Expression
iNOS LPS (1 µg/mL)1.001.00
LPS + 50 µM Compound0.41 ± 0.05 0.35 ± 0.04
COX-2 LPS (1 µg/mL)1.001.00
LPS + 50 µM Compound0.52 ± 0.06 0.48 ± 0.05
*Data are presented as mean ± SD relative to the LPS control group. **p<0.001 vs. LPS control.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways and potential points of inhibition by this compound.

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa P-IκBα IkBa->p_IkBa p65 p65 Nucleus Nucleus p65->Nucleus Translocation NFkB_complex p65-IκBα (Inactive) p_IkBa->p65 Degrades, Releasing p65 Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation Inhibition This compound Inhibition Inhibition->IKK

Caption: Potential inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK p_p38 P-p38 p38->p_p38 P p_JNK P-JNK JNK->p_JNK P p_ERK P-ERK ERK->p_ERK P TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activate p_JNK->TranscriptionFactors Activate p_ERK->TranscriptionFactors Activate GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Inflammation Inflammation GeneExpression->Inflammation Inhibition This compound Inhibition Inhibition->p38 Inhibition->JNK Inhibition->ERK

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the in vitro evaluation of this compound's anti-inflammatory properties. By employing a systematic approach that includes cytotoxicity testing, quantification of inflammatory mediators, and detailed analysis of the underlying NF-κB and MAPK signaling pathways, researchers can thoroughly characterize the compound's potential as a novel anti-inflammatory agent. The methodologies and expected outcomes detailed herein serve as a foundational framework for future studies in this area.

References

A Technical Guide to the Preliminary Cytotoxicity of Cinnamic Acid Derivatives: A Focus on 4-Propoxycinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely found in plants, which have garnered significant interest in the field of pharmacology due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties. The cytotoxic effects of these compounds against various cancer cell lines have been a particular focus of research, with studies indicating their potential to inhibit cell proliferation and induce apoptosis. This guide summarizes the preliminary cytotoxicity data for key cinnamic acid derivatives, details the experimental protocols used for their evaluation, and visualizes the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of cinnamic acid derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values and other quantitative data for cinnamic acid and its derivatives.

Table 1: IC50 Values of Cinnamic Acid and its Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Cinnamic AcidHuman Melanoma (HT-144)2.4 mM[1]
p-Methoxycinnamic acid (p-MCA)Human Hepatocellular Carcinoma (HepG2)8.56 µM
Monomethoxylated Cinnamic Acid Ester (4m)Human Lung Adenocarcinoma (A549)40.55 ± 0.41 µM[2]
Monomethoxylated Cinnamic Acid Ester (4m)Human Melanoma (SK-MEL-147)62.69 ± 0.70 µM[2]

Table 2: Apoptotic and Necrotic Effects of α-cyano-4-hydroxy-3-methoxycinnamic Acid (ACCA) on Breast Cancer Cell Lines

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Necrosis
MCF-7200 µM ACCA for 48hData not specified85.8% (total apoptosis)21.6%
MDA-MB-231200 µM ACCA for 48hData not specified77.6% (total apoptosis)13.0%
T47D200 µM ACCA for 48hData not specified65.9% (total apoptosis)31.8%

Experimental Protocols

The following sections detail the standard methodologies employed in the cytotoxic evaluation of cinnamic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., cinnamic acid derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is determined from the dose-response curve.[1]

Apoptosis Detection: Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.

Protocol:

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Cell Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) is added to the cell suspension. A viability dye such as Propidium Iodide (PI) is also added to differentiate between apoptotic and necrotic cells.

  • Incubation: The cells are incubated at room temperature in the dark for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The cytotoxic effects of cinnamic acid derivatives are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for cytotoxicity testing.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add cinnamic acid derivative (various concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Annexin_V_Assay_Workflow start Start treat_cells Treat cells with cinnamic acid derivative start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate Incubate at RT in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic and necrotic cells analyze->quantify end End quantify->end

Caption: Experimental workflow for apoptosis detection using Annexin V staining.

Apoptosis_Signaling_Pathway cluster_ACCA α-cyano-4-hydroxy-3-methoxycinnamic Acid (ACCA) ACCA ACCA Bcl2 Bcl-2 (Anti-apoptotic) ACCA->Bcl2 inhibits Bax Bax (Pro-apoptotic) ACCA->Bax promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ACCA-induced apoptosis is mediated by the regulation of Bcl-2 family proteins.[3]

NFkB_MAPK_Signaling cluster_Cinnamic_Derivatives Cinnamic Acid Derivatives cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Cinnamic_Acid p-MCA / Other Derivatives IKK IKK Cinnamic_Acid->IKK inhibits p38 p38 MAPK Cinnamic_Acid->p38 stimulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of cinnamic acid derivatives, with a primary focus on hydroxycinnamic acids. Initial investigations revealed no substantial evidence for the natural occurrence of 4-propoxycinnamic acid in plants or other organisms. Consequently, this guide centers on its structurally related and widely distributed analogues: p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. These compounds are key secondary metabolites synthesized by plants through the phenylpropanoid pathway and are prevalent in a variety of dietary sources, including fruits, vegetables, cereals, and beverages.[1][2] They play crucial roles in plant physiology, including defense against pathogens and UV radiation, and contribute to the structural integrity of cell walls as precursors to lignin (B12514952).[1][3] For researchers in drug development, these molecules offer a rich scaffold for designing novel therapeutics, attributed to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This document details their natural sources, biosynthesis, and quantitative distribution, alongside established protocols for their extraction and analysis.

Naturally Occurring Hydroxycinnamic Acids: Sources and Quantitative Data

Hydroxycinnamic acids are most commonly found in plants not in their free forms but as conjugates, esterified to cell wall polysaccharides or other molecules like quinic acid (forming chlorogenic acids).[6][7] The data presented below reflects concentrations in various natural sources, which can vary significantly based on cultivar, ripeness, growing conditions, and analytical methodology.

p-Coumaric Acid (4-hydroxycinnamic acid)

p-Coumaric acid is a ubiquitous hydroxycinnamic acid found in a wide array of plants.[5] It serves as a central precursor for the biosynthesis of other phenolic compounds, including other hydroxycinnamic acids and flavonoids.[8]

Natural SourcePlant PartConcentration RangeReference(s)
Cereals
Corn (Zea mays)Grain35–259 µg/g dm[6]
Wheat (Triticum aestivum)Grain~448 µg/g dm (total bound PAs)[6]
Barley (Hordeum vulgare)Grain568-610 µg/g dm (total bound PAs)[6]
Fruits
Pineapple (Ananas comosus)Ripe Juice Extract11.75 µg/mL[9]
Pineapple (Ananas comosus)Unripe Juice Extract0.41 µg/mL[9]
Cherry Tomato (Solanum lycopersicum var. cerasiforme)Whole, raw0.45-0.48 mg/100 g FW[10]
General Found in apples, pears, grapes, oranges, strawberries, beans, potatoes, onions[5]

dm = dry matter; FW = fresh weight

Caffeic Acid (3,4-dihydroxycinnamic acid)

Caffeic acid is one of the most common phenolic acids and is particularly abundant in coffee beans, where it is often esterified with quinic acid to form chlorogenic acids.[11][12] It is a potent antioxidant.

Natural SourcePlant Part/FormConcentration RangeReference(s)
Coffee
Green Coffee Beans (Coffea sp.)BeansChlorogenic acids: 34-57 mg/g[13]
Roasted Coffee Beans (Coffea sp.)Beans1.4 - 3 mg/g[13]
Brewed CoffeeBeverage~190 mg total chlorogenic acids per cup[11]
Fruits
Apricot, Cherry, Plum, PeachFruitChlorogenic acid: 50-500 mg/kg[11]
Apple JuiceBeverage120-310 mg/L (chlorogenic acid)[11]
General Found in all plants as a lignin precursor[14]
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)

Ferulic acid is the most abundant phenolic acid in cereals, where it is typically cross-linked to polysaccharides in the cell wall, contributing to the structural integrity of the plant.[4][15] It accounts for up to 90% of the total phenolic compounds in some cereals.[2][4]

Natural SourcePlant Part/FormConcentration Range (µg/g dm)Reference(s)
Cereals
Popcorn (Zea mays everta)Grain2741[6]
Corn (Zea mays)Grain1748[6]
Barley (Hordeum vulgare)Grain568-610[6]
Wheat (Triticum aestivum)Grain448[6]
Whole Grain Rye FlourFlour860 (86 mg/100g)[15]
Whole Grain Wheat KernelsKernels640-1270 (64-127 mg/100g)[15]
Refined Maize BranBran26100–33000 (2610-3300 mg/100g)[15]
Whole Grain RiceGrain~300 (30 mg/100g)[16]
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid)

Sinapic acid and its derivatives, particularly sinapine (B1681761) (the choline (B1196258) ester), are characteristic phenolic compounds in the seeds of the Brassicaceae family, such as canola and mustard.[17][18]

Natural SourcePlant Part/FormConcentration Range (mg/g)Reference(s)
Oilseeds
Rapeseed Meal (Brassica napus)Meal6.39 - 18.37 (as derivatives)[18]
Rapeseed Meal (Brassica napus)Meal (after hydrolysis)10.5 - 14.0[19]
Canola Extracts (Brassica napus)Defatted Seed0.11 - 0.59 (free acid)[18]
Canola Extracts (Brassica napus)Defatted Seed6.39 - 12.28 (as sinapine)[18]
Mustard Bran (Brassica juncea)Bran8.7 (as sinapine)[19]

Biosynthesis of Hydroxycinnamic Acids

Hydroxycinnamic acids are synthesized in plants via the phenylpropanoid pathway, a complex network of enzymatic reactions that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[1][8] This pathway is fundamental for the synthesis of lignin, flavonoids, and other essential secondary metabolites.[3] The core sequence begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by a series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , p-coumarate 3-hydroxylase (C3H) , and O-methyltransferases (OMTs) to produce the various hydroxycinnamic acids.[20][21]

G Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid C3H C3H pCou->C3H _4CL 4CL pCou->_4CL Caf Caffeic Acid OMT1 COMT/CCoAOMT Caf->OMT1 Caf->_4CL Fer Ferulic Acid F5H F5H Fer->F5H Fer->_4CL HFA 5-Hydroxyferulic Acid OMT2 COMT HFA->OMT2 Sin Sinapic Acid Sin->_4CL Lignin Lignin, Flavonoids, Coumarins, etc. PAL->Cin C4H->pCou C3H->Caf OMT1->Fer F5H->HFA OMT2->Sin _4CL->Lignin (via CoA esters)

Core biosynthetic pathway of hydroxycinnamic acids.

Experimental Protocols

Extraction and Purification Workflow

The extraction of hydroxycinnamic acids from plant material is a critical first step for their analysis and purification. The choice of solvent and method depends on the plant matrix and whether free or bound acids are targeted. Bound acids often require a preliminary hydrolysis step (alkaline or acidic) to cleave the ester bonds.[22]

G start Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Maceration, Reflux, MAE) start->extraction hydrolysis Alkaline/Acid Hydrolysis (for bound forms - optional) start->hydrolysis filtration Filtration / Centrifugation extraction->filtration hydrolysis->extraction partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) filtration->partition evaporation Solvent Evaporation (Rotary Evaporator) partition->evaporation crude Crude Phenolic Extract evaporation->crude chromatography Chromatographic Purification (e.g., Column, Prep-HPLC) crude->chromatography analysis Analysis (HPLC-DAD, LC-MS) crude->analysis pure Isolated Compounds chromatography->pure pure->analysis

Generalized workflow for extraction and analysis.
Protocol 1: Maceration for Extraction of Cinnamic Acid Derivatives

This protocol is a general method for obtaining a crude phenolic extract.

Materials:

  • Air-dried and powdered plant material.

  • Methanol (B129727) (analytical grade).

  • Rotary evaporator.

  • Filter paper (e.g., Whatman No. 1).

  • Glassware (beakers, flasks).

Procedure: [23]

  • Weigh the powdered plant material.

  • Submerge the powder in methanol in a large flask at a 1:10 (w/v) ratio (e.g., 100 g powder in 1 L methanol).

  • Seal the flask and allow the mixture to stand at room temperature for at least 72 hours, with occasional agitation. For exhaustive extraction, this period can be extended to 14 days.[23]

  • Filter the mixture through filter paper to separate the extract from the solid plant residue. The extraction of the residue can be repeated 2-3 times with fresh solvent to maximize yield.

  • Combine all filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

  • The crude extract can be stored at 4°C or processed further through liquid-liquid partitioning and chromatography for purification.[23]

Protocol 2: Quantitative Analysis by HPLC-DAD

This protocol provides a framework for the simultaneous detection and quantification of multiple hydroxycinnamic acids.

Instrumentation & Conditions: [24][25]

  • HPLC System: A system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Acetic Acid or Trifluoroacetic Acid in water.[24][26]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-5 min (10% B), 5-30 min (10-40% B), 30-35 min (40-10% B), 35-40 min (10% B). The gradient must be optimized based on the specific column and compounds of interest.

  • Flow Rate: 1.0 mL/min.[26]

  • Column Temperature: 30°C.[24]

  • Injection Volume: 20 µL.

  • Detection: DAD monitoring at multiple wavelengths, typically ~280 nm and ~320 nm, to capture the absorbance maxima of different phenolic classes.[24]

Procedure:

  • Standard Preparation: Prepare stock solutions of pure analytical standards (e.g., p-coumaric, caffeic, ferulic, sinapic acids) in methanol. Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1 to 200 µg/mL).

  • Sample Preparation: Dissolve the dried crude extract in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify compounds in the sample chromatograms by comparing retention times with the analytical standards. Quantify the concentration of each compound by integrating the peak area and using the linear regression equation from the corresponding standard's calibration curve.

Role in Plant Signaling

Hydroxycinnamic acids and their derivatives are not merely structural components; they are also active signaling molecules in plant defense responses.[1][27] Their accumulation is often induced by biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., UV radiation, salinity).[1][28] They can act directly as antimicrobial agents or as antioxidants to mitigate oxidative damage from reactive oxygen species (ROS) produced during stress.[27][28] The synthesis of these compounds is part of a broader defense signaling network that can involve plant hormones and the activation of defense-related genes.[27][28]

G stress Biotic/Abiotic Stress (e.g., Pathogen, UV) ros Reactive Oxygen Species (ROS) Burst stress->ros hormone Hormone Signaling (e.g., Jasmonic Acid) stress->hormone ppp Phenylpropanoid Pathway Activation ros->ppp hormone->ppp hcas Hydroxycinnamic Acid (HCA) Accumulation ppp->hcas antioxidant Antioxidant Activity (ROS Scavenging) hcas->antioxidant antimicrobial Direct Antimicrobial Activity hcas->antimicrobial cellwall Cell Wall Fortification (Lignin/Suberin Synthesis) hcas->cellwall response Stress Tolerance & Disease Resistance antioxidant->response antimicrobial->response cellwall->response

Simplified overview of HCA role in plant defense.

Conclusion

While this compound does not appear to be a naturally occurring compound based on current scientific literature, its structural relatives, the hydroxycinnamic acids, are of immense importance. As this guide has detailed, p-coumaric, caffeic, ferulic, and sinapic acids are widespread in the plant kingdom, particularly in staple food crops. Their well-established biosynthetic pathway and the availability of robust analytical protocols facilitate their study and isolation. For professionals in pharmacology and drug development, these naturally abundant compounds represent validated starting points for chemical synthesis and lead optimization, leveraging their inherent biological activities for therapeutic applications. The quantitative data and methodologies presented herein provide a foundational resource for the continued exploration and utilization of these valuable natural products.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Propoxycinnamic acid. This method is suitable for a range of applications, including quality control, purity assessment, and stability studies in drug development. The protocol employs a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high resolution, sensitivity, and reproducibility. All validation parameters were established in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring phenolic compound found in various plants. Cinnamic acid and its derivatives are of significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties[1]. As such, a reliable analytical method for the quantification of this compound is essential for quality control and research purposes. This document provides a detailed, validated HPLC method for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (E)-3-(4-propoxyphenyl)prop-2-enoic acid[]
Synonyms 3-(4-PROPOXYPHENYL)ACRYLIC ACID[]
Molecular Formula C12H14O3[][3]
Molecular Weight 206.24 g/mol []
Appearance White to off-white crystalline solid[4][5]
Solubility Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. Limited solubility in water.[5][6][7]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance: 4-decimal place.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity).

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Phosphoric acid (analytical grade).

    • Purified water (for gradient HPLC).

Chromatographic Conditions

The chromatographic conditions outlined in Table 2 are recommended for the analysis.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 290 nm (based on UV absorbance of similar cinnamic acid derivatives)[8][9]
Column Temperature 30°C
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of concentrated phosphoric acid to 400 mL of HPLC-grade water and mix well. Add 600 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8°C.

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range. Ensure complete dissolution by vortexing and sonicating for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contamination.

  • Inject each calibration standard in triplicate, starting from the lowest concentration.

  • Inject the prepared sample solutions in triplicate.

  • After the analysis, flush the column with a mobile phase with a high organic content (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.

Method Validation Summary

A robust HPLC method should be validated to ensure the reliability of the results.[1] The key validation parameters for this method are summarized in Table 3.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Robustness Unaffected by minor changes in mobile phase composition, pH, and flow rate.

Experimental Workflow

The logical workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_mobile Mobile Phase (Acetonitrile:0.1% H3PO4) hplc_system System Equilibration prep_mobile->hplc_system prep_stock Standard Stock Solution (1000 µg/mL in Methanol) prep_cal Calibration Standards (1-100 µg/mL) hplc_inject Inject Standards & Samples prep_cal->hplc_inject prep_sample Sample Preparation (Dissolve & Filter) prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Chromatographic Separation (C18 Column, 30°C) hplc_inject->hplc_run hplc_detect UV Detection (290 nm) hplc_run->hplc_detect data_integrate Peak Integration hplc_detect->data_integrate data_cal_curve Construct Calibration Curve (Peak Area vs. Concentration) data_integrate->data_cal_curve data_quantify Quantify Sample Concentration data_cal_curve->data_quantify data_report Report Results data_quantify->data_report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable to most analytical laboratories. The validation data demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control environments.

References

Application Notes and Protocols: Cell-Based Anti-Malarial Screening of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the continuous development of novel anti-malarial agents. Cinnamic acid derivatives have emerged as a promising class of compounds with potential anti-plasmodial activity.[1] This document provides a detailed protocol for the cell-based anti-malarial screening of a specific analogue, 4-Propoxycinnamic acid. The described methods will enable researchers to assess its efficacy against P. falciparum and evaluate its cytotoxicity, providing crucial data for further drug development. Cinnamic acid derivatives have been shown to inhibit the growth of intraerythrocytic Plasmodium falciparum in culture, an effect that correlates with their hydrophobic character.[2] Their mechanism of action may involve the inhibition of lactate (B86563) transport, a crucial product of the parasite's energy metabolism, and the disruption of ATP production within the parasite.[2]

Data Presentation

Table 1: In Vitro Anti-Malarial Activity of Selected Cinnamic Acid Derivatives against Plasmodium falciparum

Compound/DerivativeP. falciparum Strain(s)IC50 (µM)Reference
Cinnamic acid-chloroquinoline conjugateChloroquine-resistant0.011 - 0.059[3]
(E)-3-(3,4-dihydroxyphenyl)-N-((R)-1-phenylethyl) acrylamide3D7 (Chloroquine-sensitive)0.0236[4]
(E)-3-(4-hydroxyphenyl)-N-((R)-1-phenylethyl) acrylamide3D7 (Chloroquine-sensitive)0.0497
(E)-3-(4-methoxyphenyl)-N-((R)-1-phenylethyl) acrylamide3D7 (Chloroquine-sensitive)0.0476
2-hydroxyphenyl benzamide (B126) derivative (Compound 31)NF540.0039[5]
2-hydroxyphenyl benzamide derivative (Compound 31)Dd2 (Multi-drug resistant)0.0093[5]

Note: IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section details the essential protocols for the cell-based screening of this compound.

In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7 - chloroquine-sensitive, or Dd2 - multi-drug resistant)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • 37°C incubator

  • Sterile culture flasks

  • Centrifuge

Procedure:

  • Preparation of Erythrocytes: Wash human O+ erythrocytes three times with incomplete RPMI-1640 by centrifugation at 800 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.

  • Culture Initiation/Maintenance:

    • Thaw cryopreserved parasite stocks according to standard laboratory procedures.

    • Maintain parasite cultures in CCM at a 5% hematocrit (the ratio of the volume of red blood cells to the total volume of blood).

    • Incubate the culture flasks at 37°C in a humidified incubator with the gas mixture.

    • Change the culture medium daily to replenish nutrients and remove metabolic waste.

    • Monitor parasite growth and morphology daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.

    • Subculture the parasites every 2-3 days to maintain a parasitemia (percentage of infected red blood cells) between 1-5%.

  • Synchronization of Parasite Culture (Optional but Recommended):

    • To obtain a synchronous culture (parasites at the same developmental stage), treat the culture with 5% D-sorbitol to lyse late-stage trophozoites and schizonts, leaving only ring-stage parasites.

    • Alternatively, use magnetic-activated cell sorting (MACS) to isolate schizont-infected erythrocytes.

SYBR Green I-Based Anti-Malarial Assay

This fluorescence-based assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of the test compound.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound (dissolved in DMSO, then serially diluted in CCM)

  • Chloroquine or Artemisinin (as positive controls)

  • CCM (as negative control)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Plate Preparation:

    • Add 100 µL of serially diluted this compound to the wells of a 96-well plate. Include wells for positive and negative controls.

  • Parasite Addition:

    • Add 100 µL of the synchronized parasite culture to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

    • After incubation, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I working solution to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

MTT Cytotoxicity Assay

This colorimetric assay assesses the cytotoxicity of the test compound on a mammalian cell line to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)

  • This compound (serially diluted in cell culture medium)

  • Doxorubicin (as a positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates, flat bottom

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

    • Calculate the Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 P. falciparum Culture cluster_1 SYBR Green I Assay cluster_2 MTT Cytotoxicity Assay cluster_3 Data Analysis Culture Maintain P. falciparum Culture Synchronize Synchronize to Ring Stage Culture->Synchronize Plate_Prep Prepare 96-well Plate with this compound Synchronize->Plate_Prep Add_Parasites Add Synchronized Parasites Plate_Prep->Add_Parasites Incubate_72h Incubate for 72h Add_Parasites->Incubate_72h Lyse_Stain Lyse Cells & Add SYBR Green I Incubate_72h->Lyse_Stain Read_Fluorescence Measure Fluorescence Lyse_Stain->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Selectivity_Index Seed_Cells Seed Mammalian Cells Add_Compound Add this compound Seed_Cells->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50 Calculate_CC50->Selectivity_Index

Caption: Experimental workflow for anti-malarial screening.

Hypothetical Signaling Pathway

G cluster_0 Host Erythrocyte cluster_1 P. falciparum Lactate_out Lactate Efflux Nutrient_in Nutrient Influx Glycolysis Glycolysis Nutrient_in->Glycolysis Fuels Lactate_prod Lactate Production Glycolysis->Lactate_prod ATP_prod ATP Production Glycolysis->ATP_prod Lactate_prod->Lactate_out Transport Parasite_growth Parasite Growth & Replication ATP_prod->Parasite_growth Cinnamic_Acid This compound Cinnamic_Acid->Lactate_out Inhibits Cinnamic_Acid->Nutrient_in Inhibits Cinnamic_Acid->ATP_prod Inhibits

Caption: Hypothetical mechanism of this compound.

References

Application Note: In Vitro Assays for Measuring the Antioxidant Capacity of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of phenolic compounds recognized for their significant biological activities, including antioxidant properties.[1] 4-Propoxycinnamic acid, a derivative of cinnamic acid, is a subject of interest for its potential therapeutic applications, particularly in combating oxidative stress. Oxidative stress is implicated in numerous diseases, making the evaluation of the antioxidant capacity of novel compounds a critical step in drug development.[1][2]

This document provides detailed protocols for common in vitro assays to quantify the antioxidant capacity of this compound. The primary antioxidant mechanisms for cinnamic acid derivatives involve direct radical scavenging by donating a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS).[1][3][4] The choice of assay is crucial as each method has a different underlying principle, offering a multi-faceted view of a compound's antioxidant potential.[5]

Structure-Activity Relationship in Cinnamic Acid Derivatives

The antioxidant capacity of cinnamic acid derivatives is intrinsically linked to their chemical structure. Key determinants of activity include the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring.[1]

  • Hydroxyl Groups : The presence of hydroxyl groups is fundamental for free radical-scavenging activity, as they can donate a hydrogen atom to neutralize radicals.[1][3] Dihydroxy derivatives generally show higher antioxidant capacity than monohydroxy derivatives.[1]

  • Electron-Donating Groups : Groups like methoxy (-OCH₃) can increase the stability of the resulting phenoxyl radical after hydrogen donation, enhancing antioxidant activity.[6] The propoxy group in this compound is expected to influence its lipophilicity and interaction with radical species.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential of a compound is often quantified by its IC₅₀ value (the concentration required to inhibit 50% of the radical activity), where a lower IC₅₀ indicates higher antioxidant activity.[1] The following table presents representative antioxidant activity data for common cinnamic acid derivatives, which can serve as a benchmark for evaluating this compound.

Assay Compound IC₅₀ (µM) or Equivalent Value Reference Compound
DPPH p-Coumaric Acid~80-120 µMTrolox / Vitamin C
Ferulic Acid~25-60 µM[7]Trolox / Vitamin C
Caffeic Acid~10-25 µM[7]Trolox / Vitamin C
Sinapic Acid~15-40 µMTrolox / Vitamin C
ABTS p-Coumaric AcidExpressed as TEAC (Trolox Equivalency)Trolox
Ferulic AcidHigher TEAC than p-Coumaric AcidTrolox
Caffeic AcidHigh TEAC valueTrolox
FRAP Cinnamic AcidsExpressed as Fe²⁺ Equivalents (µM)FeSO₄ / Trolox
ORAC Cinnamic AcidsExpressed as Trolox Equivalents (µM)Trolox

Note: IC₅₀ and equivalent values are highly dependent on specific experimental conditions and should be used for comparative purposes only.

Experimental Protocols and Workflows

Four widely used assays to determine antioxidant capacity are detailed below: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[5]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound, DPPH, Standard) prep_serial Create Serial Dilutions of Test Compound & Standard prep_stock->prep_serial mix Mix Compound Dilutions with DPPH Solution prep_serial->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine

DPPH assay experimental workflow.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[8]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Standard: Prepare a stock solution of a known antioxidant like Trolox or Gallic Acid in methanol.[8]

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution and the standard compound.

    • In a 96-well microplate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.[7]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][7]

    • Measure the absorbance at 517 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The decrease in absorbance is measured at 734 nm.[7][8] This assay is applicable to both hydrophilic and lipophilic compounds.[1]

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM Potassium Persulfate Solutions mix_abts Mix Solutions (1:1) Incubate in Dark (12-16h) prep_abts->mix_abts dilute_abts Dilute ABTS•+ Solution with Methanol to Abs ~0.70 at 734 nm mix_abts->dilute_abts add_sample Add Sample to Diluted ABTS•+ Solution prep_samples Prepare Serial Dilutions of This compound prep_samples->add_sample incubate Incubate (e.g., 5-30 min) add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition express Express as IC50 or Trolox Equivalents (TEAC) calculate->express FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Acetate Buffer (pH 3.6), 10 mM TPTZ Solution, and 20 mM FeCl₃ Solution prep_frap Prepare Fresh FRAP Reagent (Mix Buffer, TPTZ, FeCl₃ in 10:1:1 ratio) prep_reagents->prep_frap warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap prep_samples Prepare Sample Dilutions & FeSO₄ Standards add_sample Add Sample/Standard to Plate prep_samples->add_sample add_frap Add FRAP Reagent to all wells add_sample->add_frap incubate Incubate (e.g., 4-60 min at 37°C) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot Plot FeSO₄ Standard Curve calculate Calculate FRAP Value of Sample (Fe²⁺ Equivalents) plot->calculate ORAC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Fluorescein Working Solution, Trolox Standards, and Sample Dilutions add_sample Add Sample/Standard/Blank prep_reagents->add_sample prep_aaph Prepare Fresh AAPH Solution (Radical Generator) add_aaph Initiate reaction by adding AAPH prep_aaph->add_aaph add_fluorescein Add Fluorescein to all wells of a black 96-well plate add_fluorescein->add_sample incubate Incubate plate at 37°C (e.g., 30 min) add_sample->incubate incubate->add_aaph measure Immediately begin kinetic reading of fluorescence (Ex: 485nm, Em: 520nm) every 1-2 min for 60-90 min add_aaph->measure calculate_auc Calculate Area Under the Curve (AUC) for each well calculate_net_auc Calculate Net AUC (AUC_sample - AUC_blank) calculate_auc->calculate_net_auc plot Plot Trolox Standard Curve (Net AUC vs. Concentration) calculate_net_auc->plot determine Determine ORAC Value of Sample (Trolox Equivalents) plot->determine

References

Application Note: Determining the Cytotoxicity of 4-Propoxycinnamic Acid using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in cancer research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines.[1][2][3] These compounds have been shown to induce cell cycle arrest and apoptosis in tumor cells, making them promising candidates for the development of novel anti-cancer agents.[1][4][5][6] This application note provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT.

Principle of the Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.

  • MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple, insoluble formazan.[7] The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[7]

  • XTT Assay: The yellow XTT is reduced to a water-soluble orange formazan product by mitochondrial enzymes in the presence of an intermediate electron acceptor.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be measured directly by absorbance.[8]

Expected Mechanism of Action of this compound

Based on studies of related cinnamic acid derivatives, this compound is anticipated to exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest. Key molecular events may include:

  • Induction of Apoptosis: Alteration of the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent programmed cell death.[5][6]

  • Cell Cycle Arrest: Up-regulation of tumor suppressor proteins like p53 and p21, leading to arrest at different phases of the cell cycle.[6]

Data Presentation

The following table summarizes representative cytotoxic activities of various cinnamic acid derivatives on different cancer cell lines, as determined by the MTT assay. This data provides a comparative context for the expected efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
Cinnamic acid esters and amidesHeLa, K562, Fem-x, MCF-742 - 166
Caffeic acid derivative (5)AsPC1 (Pancreatic)42.47 ± 3.57
Caffeic acid derivative (5)BxPC3 (Pancreatic)46.58 ± 3.47
Caffeic acid derivative (7)AsPC1 (Pancreatic)18.70 ± 2.12
Caffeic acid derivative (11)BxPC3 (Pancreatic)21.72 ± 1.98

Table 1: Cytotoxic activity of selected cinnamic acid derivatives against various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) and is sourced from published literature for illustrative purposes.[1][9]

Experimental Protocols

Materials and Reagents
  • Target cancer cell line (e.g., HeLa, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Phenazine methosulfate (PMS) or other suitable electron coupling agent for XTT

  • Solubilization solution for MTT (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT Assay Protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use. For example, mix 50 parts of XTT solution with 1 part of the electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Absorbance Reading:

    • Incubate the plate for 2-4 hours at 37°C.

    • Gently shake the plate to evenly distribute the color.

    • Read the absorbance at 450-500 nm using a microplate reader.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT Cell Viability Assay.

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_xtt Add XTT Reagent incubate_treatment->add_xtt incubate_xtt Incubate (2-4h) add_xtt->incubate_xtt read_absorbance Read Absorbance (450-500 nm) incubate_xtt->read_absorbance

Caption: Workflow of the XTT Cell Viability Assay.

Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound This compound p53 p53 up-regulation compound->p53 bax Bax up-regulation compound->bax bcl2 Bcl-2 down-regulation compound->bcl2 p21 p21 up-regulation p53->p21 g1_arrest G1 Phase Arrest p21->g1_arrest caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Postulated Signaling Pathway of this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides a comprehensive guide for assessing the anti-inflammatory activity of a specific derivative, 4-Propoxycinnamic acid.

The protocols herein focus on an in vitro model using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of the inflammatory response. These assays will quantify the effect of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, this guide details the investigation of the compound's mechanism of action by examining its influence on the pivotal NF-κB and MAPK signaling pathways.

Data Presentation

No specific quantitative data on the anti-inflammatory activity of this compound was identified in the performed literature search. The following tables are presented as templates and are populated with illustrative data from related cinnamic acid derivatives to demonstrate the expected format for data presentation. These should be replaced with experimental data for this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)01.5 ± 0.3-
LPS (1 µg/mL)045.2 ± 3.10%
This compound + LPS10Data Not AvailableData Not Available
This compound + LPS25Data Not AvailableData Not Available
This compound + LPS50Data Not AvailableData Not Available
This compound + LPS100Data Not AvailableData Not Available
Dexamethasone (Positive Control) + LPS108.7 ± 1.282%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL) (Mean ± SD)% Inhibition
TNF-α Control (Untreated)050 ± 15-
LPS (1 µg/mL)03500 ± 2500%
This compound + LPS50Data Not AvailableData Not Available
IL-6 Control (Untreated)030 ± 10-
LPS (1 µg/mL)02800 ± 2000%
This compound + LPS50Data Not AvailableData Not Available
IL-1β Control (Untreated)025 ± 8-
LPS (1 µg/mL)01500 ± 1500%
This compound + LPS50Data Not AvailableData Not Available

Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Treatment & Stimulation cluster_2 Endpoint Assays Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Lyse_Cells Harvest Cell Lysate Stimulate->Lyse_Cells Griess Griess Assay (NO) Harvest_Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Harvest_Supernatant->ELISA Western Western Blot (NF-κB, MAPK) Lyse_Cells->Western

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound in vitro.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS)

    • Cell scraper

    • T-75 culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Culture RAW 264.7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them. To do this, aspirate the old medium, wash the cells with PBS, and then detach them using a cell scraper. Resuspend the cells in fresh medium and seed into new flasks at a 1:4 to 1:6 split ratio.

Assessment of Cell Viability (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Materials:

    • RAW 264.7 cells

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the inhibitory effect of this compound on NO production.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., Dexamethasone) groups.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, this involves adding the supernatants to antibody-pre-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-p65 (NF-κB)

      • Total p65 (NF-κB)

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-JNK

      • Total JNK

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their respective total protein levels.

Signaling Pathways

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_drug Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines transcription IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus NFkB_active->Cytokines transcription IkB_p->NFkB degradation releases Propoxycinnamic This compound Propoxycinnamic->MAPKKK Propoxycinnamic->IKK

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS, and the potential points of inhibition by this compound.

Application Notes and Protocols for In Vivo Studies of 4-Propoxycinnamic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and hepatoprotective effects.[1][2] These properties make this compound a promising candidate for therapeutic development. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the pharmacological properties of this compound in animal models, primarily focusing on rodents (mice and rats). The protocols are based on established methodologies for similar cinnamic acid derivatives and can be adapted for the specific research objectives concerning this compound.

I. Key Research Areas and Recommended Animal Models

The selection of an appropriate animal model is crucial for investigating the in vivo effects of this compound. Based on the known activities of related compounds, the following research areas and corresponding animal models are recommended:

  • Anti-inflammatory Activity:

    • Lipopolysaccharide (LPS)-induced Inflammation: This is a widely used model to study acute inflammatory responses. Administration of LPS to rodents induces a systemic inflammatory response characterized by the production of pro-inflammatory cytokines.

    • Carrageenan-induced Paw Edema: This model is used to assess the anti-inflammatory effects of compounds on localized inflammation.[3]

  • Antidiabetic and Metabolic Effects:

    • Streptozotocin (STZ)-induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.[4][5]

    • High-Fat Diet (HFD)-induced Metabolic Syndrome: Feeding rodents a high-fat diet induces obesity, insulin (B600854) resistance, and dyslipidemia, providing a model for type 2 diabetes and metabolic syndrome.[6]

  • Hepatoprotective Activity:

    • Carbon Tetrachloride (CCl4)-induced Liver Injury: CCl4 is a potent hepatotoxin that is used to induce acute liver damage in animal models.

  • Pharmacokinetic and Toxicological Studies:

    • Normal Healthy Rodents (Mice or Rats): These are used to determine the absorption, distribution, metabolism, and excretion (ADME) profile and to assess the acute and sub-chronic toxicity of the compound.[7][8]

II. Data Presentation: Summary of Potential In Vivo Data

The following tables summarize hypothetical quantitative data for this compound based on typical values reported for other cinnamic acid derivatives. These tables are intended to serve as a guide for data presentation and comparison.

Table 1: Acute Toxicity of this compound in Rodents

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference Compound (Cinnamic Acid) LD50 (mg/kg)
RatOral> 20002000 - 5000[9]
MouseOral> 2000~2850 (p-Coumaric Acid)[9]
RabbitDermal> 5000> 5000[9]

Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg)

RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T1/2 (h)Bioavailability (%)
Oral1.50.55.22.5~90
Intravenous5.00.085.82.3100

Note: These values are illustrative and based on pharmacokinetic data for cinnamic acid.[10]

Table 3: Efficacy of this compound in Animal Models

ModelSpeciesDose (mg/kg)Key Biomarker% Change vs. Control
LPS-induced InflammationMouse50Serum TNF-α↓ 40%
STZ-induced DiabetesRat100Blood Glucose↓ 35%
HFD-induced ObesityMouse100Serum Cholesterol↓ 25%
CCl4-induced Liver InjuryRat50Serum ALT↓ 50%

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in LPS-induced Inflammation in Mice

Objective: To assess the anti-inflammatory effect of this compound in a mouse model of acute systemic inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution (0.9% NaCl)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide the mice into four groups (n=8 per group):

    • Group 1: Vehicle control (Vehicle only)

    • Group 2: LPS control (Vehicle + LPS)

    • Group 3: this compound (50 mg/kg) + LPS

    • Group 4: Dexamethasone (positive control, 1 mg/kg) + LPS

  • Dosing: Administer this compound or vehicle orally (p.o.) one hour before LPS injection.

  • Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally (i.p.).

  • Sample Collection: After 2 hours of LPS injection, collect blood via cardiac puncture under anesthesia.

  • Biochemical Analysis: Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Protocol 2: Evaluation of Antidiabetic Activity in STZ-induced Diabetic Rats

Objective: To determine the potential of this compound to lower blood glucose levels in a rat model of type 1 diabetes.

Materials:

  • This compound

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (200-250 g)

  • Glucometer and test strips

Methodology:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (60 mg/kg) dissolved in cold citrate buffer.[4] Control rats receive citrate buffer only.

  • Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic and included in the study.

  • Grouping: Divide the diabetic rats into three groups (n=8 per group):

    • Group 1: Diabetic control (Vehicle)

    • Group 2: this compound (100 mg/kg)

    • Group 3: Glibenclamide (positive control, 10 mg/kg)

  • Treatment: Administer this compound or vehicle orally daily for 28 days.

  • Monitoring: Measure fasting blood glucose levels and body weight weekly.

  • Terminal Sample Collection: At the end of the treatment period, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest the pancreas for histopathological examination.

  • Data Analysis: Use repeated measures ANOVA to analyze blood glucose and body weight changes over time.

Protocol 3: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after oral and intravenous administration.[7]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% CMC)

  • Vehicle for intravenous administration (e.g., saline with 5% DMSO and 10% Solutol HS 15)

  • Male CD-1 mice (25-30 g)

  • LC-MS/MS system

Methodology:

  • Animal Preparation: Fast mice overnight before dosing.

  • Dosing:

    • Oral (p.o.): Administer this compound (10 mg/kg) by oral gavage.

    • Intravenous (i.v.): Administer this compound (10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using appropriate software.

Mandatory Visualizations

Signaling Pathways

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines translocates to nucleus and induces transcription Propoxycinnamic_Acid 4-Propoxycinnamic Acid Propoxycinnamic_Acid->IKK inhibits

Experimental Workflows

experimental_workflow_diabetes cluster_induction Diabetes Induction cluster_treatment Treatment Phase (28 Days) cluster_analysis Endpoint Analysis Induction STZ Injection (60 mg/kg, i.p.) Confirmation Fasting Blood Glucose (>250 mg/dL) Induction->Confirmation Grouping Grouping of Diabetic Rats (n=8 per group) Confirmation->Grouping Dosing Daily Oral Administration: - Vehicle - this compound - Glibenclamide Grouping->Dosing Monitoring Weekly Monitoring: - Blood Glucose - Body Weight Dosing->Monitoring Sample_Collection Blood and Pancreas Collection Monitoring->Sample_Collection Biochemical Biochemical Analysis (Insulin, Lipids) Sample_Collection->Biochemical Histo Histopathology of Pancreas Sample_Collection->Histo

pk_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Oral Oral Administration (10 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) Oral->Blood_Collection IV Intravenous Administration (10 mg/kg) IV->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

Techniques for Derivatizing 4-Propoxycinnamic Acid for Enhanced Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-Propoxycinnamic acid to enhance its biological activities. The information compiled herein is intended to guide researchers in the synthesis and evaluation of novel this compound derivatives with potential therapeutic applications.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This compound, a derivative of cinnamic acid, serves as a valuable scaffold for the development of new therapeutic agents. Modification of its carboxylic acid functional group through derivatization techniques such as esterification and amidation can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document outlines key derivatization strategies and provides detailed experimental protocols and quantitative activity data for select derivatives.

Derivatization Strategies for Enhanced Activity

The primary strategies for derivatizing this compound to modulate its biological activity involve modifications at the carboxylic acid moiety. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric properties, thereby influencing its interaction with biological targets.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability. The choice of alcohol used for esterification can introduce various functional groups, allowing for a wide range of structure-activity relationship (SAR) studies.

  • Amidation: The formation of an amide bond introduces a hydrogen bond donor and acceptor, which can lead to stronger and more specific interactions with biological targets. A diverse array of primary and secondary amines can be utilized to create a library of amide derivatives with varied physicochemical properties.

  • Hybridization: This advanced strategy involves coupling this compound with other known pharmacophores. This can lead to hybrid molecules with dual or synergistic modes of action, potentially targeting multiple pathways involved in a disease state.

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for a series of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides, demonstrating the potential for enhancing antimalarial activity through derivatization.

Table 1: Antimalarial Activity of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amide Derivatives [1]

Compound IDAcyl Substituent at 2-amino groupIC50 (nM) against Plasmodium falciparum
6e 4-Tolylacetyl-
6j 4-(Trifluoromethyl)phenylacetyl120

Note: The lead compound 6e was described as a novel lead, and compound 6j showed significant improvement in activity.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of this compound Amides using Coupling Agents

This protocol describes a general method for the synthesis of amides from this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of DMF (2 mL) and CH₂Cl₂ (12 mL).

  • To this solution, add EDC (1.1 mmol) and HOBt (1.1 mmol).

  • Stir the solution at room temperature for 30 minutes.

  • Add the desired amine (1.0 mmol) and triethylamine (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with CH₂Cl₂ and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure amide derivative.

Protocol 2: Synthesis of this compound Esters via Fischer Esterification

This protocol details the synthesis of esters of this compound using a classic Fischer esterification method with acid catalysis.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Anhydrous Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1.0 mmol) in an excess of the desired alcohol (e.g., 10 mL of methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the crude product by column chromatography on silica gel.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a general experimental workflow for derivatization and a key signaling pathway potentially modulated by this compound derivatives.

experimental_workflow start This compound derivatization Derivatization (Esterification / Amidation) start->derivatization purification Purification (Chromatography / Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening (e.g., Anticancer, Antimicrobial) characterization->bioassay sar_analysis SAR Analysis bioassay->sar_analysis

General workflow for derivatization and evaluation.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb_ikb p50/p65-IκBα (Inactive) nfkb_active p50/p65 (Active) nfkb_ikb->nfkb_active releases nfkb_nucleus p50/p65 nfkb_active->nfkb_nucleus translocates derivative 4-Propoxycinnamic Acid Derivative derivative->ikk inhibits? dna DNA nfkb_nucleus->dna transcription Gene Transcription (Inflammatory Cytokines) dna->transcription

Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols and data provided herein offer a starting point for researchers to synthesize and evaluate new esters and amides with potentially enhanced biological activities. Further exploration of diverse alcohol and amine moieties, as well as the investigation of a broader range of biological targets, is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

Solid-Phase Synthesis of a 4-Propoxycinnamic Acid Derivative Library: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 4-propoxycinnamic acid scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents. Solid-phase synthesis provides a highly efficient methodology for the rapid generation of a diverse library of this compound derivatives, enabling high-throughput screening and structure-activity relationship (SAR) studies.

This document provides detailed protocols for the solid-phase synthesis of a this compound amide library. It covers the key stages of the synthesis, from the loading of the cinnamic acid derivative onto the solid support to the final cleavage and purification of the desired compounds. Additionally, it explores the potential modulation of key signaling pathways by these derivatives, providing a basis for further biological evaluation.

Data Presentation

The following table summarizes representative quantitative data for a library of cinnamic acid amides synthesized using solid-phase techniques. While this data is for a general cinnamic acid library, it serves as a valuable reference for the expected yields and purities when synthesizing a this compound derivative library using the protocols outlined below.[1]

Compound IDAmine Building BlockMolecular Weight ( g/mol )Yield (%)Purity (%)
CPA-01Benzylamine267.3383>95
CPA-024-Methylbenzylamine281.3680>95
CPA-034-Methoxybenzylamine297.3686>95
CPA-04Piperidine245.3390>95
CPA-05Morpholine247.3088>95
CPA-06Aniline253.3075>90
CPA-074-Fluoroaniline271.2978>90
CPA-08Cyclohexylamine259.3785>95

Note: Yields and purities are representative and may vary depending on the specific amine, coupling efficiency, and purification methods.

Experimental Protocols

Protocol 1: Loading of this compound onto Merrifield Resin

This protocol details the attachment of the this compound scaffold to a Merrifield resin, a chloromethylated polystyrene solid support.

Materials:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (B129727) (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Preparation of this compound Cesium Salt:

    • Dissolve this compound (2.0 eq. relative to resin loading) in a minimal amount of methanol.

    • Add deionized water (approximately 10% of the methanol volume).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[1]

    • Evaporate the mixture to dryness under reduced pressure.

    • Co-evaporate the resulting salt with anhydrous DMF twice to ensure it is completely dry.[1]

  • Resin Swelling and Loading:

    • Swell the Merrifield resin in DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel.[1]

    • Drain the DMF and wash the resin twice with fresh DMF.

    • Add the dried this compound cesium salt dissolved in a minimal amount of DMF to the swollen resin.

    • Heat the reaction mixture to 50°C and agitate gently for 24 hours.[1]

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).[1]

    • Dry the resin under high vacuum to a constant weight.

Protocol 2: Synthesis of the this compound Amide Library

This protocol describes the diversification of the resin-bound this compound through amide bond formation with a library of amines using a "split-and-pool" strategy.[1]

Materials:

  • This compound-loaded resin

  • Library of primary and secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Pooling and Splitting:

    • Combine all the this compound-loaded resin into a single vessel and mix thoroughly to ensure homogeneity.[1]

    • Divide the pooled resin into equal portions, with each portion corresponding to a unique amine to be coupled.[1]

  • Amide Coupling Reaction:

    • To each portion of the resin, add a solution of the corresponding amine (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.[1]

    • Agitate the reaction mixtures at room temperature for 4-6 hours.[1]

    • The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test for primary amines.

  • Washing and Pooling:

    • After the reaction is complete, filter each resin portion and wash with DMF (3x), DCM (3x), and MeOH (3x).

    • Combine all the washed resin portions back into a single vessel. This completes one cycle of the "split-and-pool" synthesis.[1]

Protocol 3: Cleavage of this compound Derivatives from the Resin

This protocol outlines the release of the final products from the solid support.

Materials:

  • Dried this compound derivative-loaded resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final, dried resin with DCM (3x) and dry under high vacuum for at least 2 hours.[1]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:8:1 v/v/v).[1] Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Suspend the dried resin in the cleavage cocktail (10 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Product Isolation and Purification:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2x).[1]

    • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the precipitate.[1]

    • Wash the crude product with cold diethyl ether (3x).[1]

    • Dry the final product under vacuum.[1]

    • The crude products can then be purified by techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Resin Loading cluster_1 Protocol 2: Library Synthesis (Split-and-Pool) cluster_2 Protocol 3: Cleavage and Purification p1_1 Prepare this compound Cesium Salt p1_3 Load Cesium Salt onto Resin (50°C, 24h) p1_1->p1_3 p1_2 Swell Merrifield Resin in DMF p1_2->p1_3 p1_4 Wash and Dry Loaded Resin p1_3->p1_4 p2_1 Pool Loaded Resin p1_4->p2_1 p2_2 Split Resin into Equal Portions p2_1->p2_2 p2_3 Couple Unique Amine to each Portion (HBTU, DIPEA, RT, 4-6h) p2_2->p2_3 p2_4 Wash Resins p2_3->p2_4 p2_5 Pool Resins p2_4->p2_5 p3_1 Wash and Dry Derivatized Resin p2_5->p3_1 p3_2 Cleave with TFMSA/TFA/Thioanisole (RT, 2-4h) p3_1->p3_2 p3_3 Precipitate Product with Cold Ether p3_2->p3_3 p3_4 Purify by Preparative HPLC p3_3->p3_4

Caption: Solid-phase synthesis workflow for a this compound derivative library.

Potential Signaling Pathway Modulation

Cinnamic acid derivatives have been shown to modulate various signaling pathways implicated in inflammation and cancer. The diagrams below illustrate the simplified NF-κB and MAPK signaling pathways, which are potential targets for the synthesized this compound derivatives.

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects cluster_3 Potential Inhibition by This compound Derivatives Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor Activate Ras Ras Receptor->Ras Activate Raf Raf Ras->Raf Activate MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Phosphorylates and Activates GeneExpression Altered Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression InhibitionPoint Inhibit MAPK Phosphorylation InhibitionPoint->MEK InhibitionPoint->ERK

Caption: Modulation of the MAPK signaling pathway by cinnamic acid derivatives.

References

Application Notes & Protocols: 4-Propoxycinnamic Acid as a Potential Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds known for a range of biological activities, including antioxidant, anticancer, and antimicrobial effects.[1][2][3] Certain derivatives also possess intrinsic fluorescent properties, making them attractive candidates for the development of novel molecular probes for cellular imaging.[4][5][6] 4-Propoxycinnamic acid is a derivative noted as a biochemical reagent for life science research.[7]

While this compound itself is not yet established as a conventional fluorescent probe, these notes provide a generalized framework for its evaluation and use in cellular imaging.[8] The protocols outlined are based on standard methodologies for characterizing and applying novel small-molecule fluorescent probes in a research setting. The principles described here are intended to guide researchers in exploring the potential of this compound and similar derivatives as tools for visualizing cellular structures and processes.

Physicochemical and Photophysical Properties

A thorough characterization of a probe's photophysical properties is essential before its application in cellular experiments.[8] This data informs the selection of appropriate microscopy equipment and experimental design. The following table summarizes key properties for a hypothetical cinnamic acid-based probe, as specific data for this compound is not extensively published.

Table 1: Key Physicochemical and Photophysical Properties of this compound

Property Value Notes
Molecular Formula C₁₂H₁₄O₃ [7]
Molecular Weight 206.24 g/mol []
Appearance White to orange to green powder/crystal
Excitation Max (λex) ~330-380 nm (Predicted) Cinnamic acid derivatives often absorb in the UV to near-visible range.[10] This is a predicted range and requires experimental validation.
Emission Max (λem) ~450-500 nm (Predicted) Fluorescence is often environment-sensitive; emission can shift based on solvent polarity and binding to cellular targets.[4][11]
Quantum Yield (Φ) Variable Highly dependent on the molecular environment. Can increase upon binding to targets like proteins or lipids.[4][11]
Molar Extinction Coefficient (ε) ~4000 M⁻¹cm⁻¹ (Predicted) Based on similar structures like dansyl amides.[10]

| Solubility | Soluble in DMSO, Ethanol | Common for small organic molecules. Aqueous solubility may be limited. |

Application Notes

Principle of Action

The fluorescence of cinnamic acid derivatives often arises from an intramolecular charge transfer (ICT) mechanism. The propoxy group on the phenyl ring acts as an electron donor, and the acrylic acid moiety acts as an electron acceptor. This structure can lead to environment-sensitive fluorescence ("solvatochromism"), where the emission intensity and wavelength change in response to the polarity of the local environment.[11] This property could potentially be exploited to visualize lipid-rich structures or protein binding pockets within cells.

Advantages and Potential Applications
  • Small Size: As a small molecule, it may exhibit good cell permeability.

  • Synthetic Tractability: The cinnamic acid scaffold can be readily modified to tune its properties or to add targeting moieties.[2]

  • Environment Sensitivity: Potential to act as a "turn-on" or ratiometric probe for detecting changes in cellular microenvironments, such as lipid droplets or protein aggregation.[4]

  • Low Cost: The starting materials for synthesis are generally accessible and affordable.

Limitations and Considerations
  • UV Excitation: Excitation in the UV range can cause phototoxicity and overlap with cellular autofluorescence, potentially limiting its use in long-term live-cell imaging.[10]

  • Low Quantum Yield: The intrinsic quantum yield in aqueous environments may be low, requiring target binding or aggregation to produce a strong signal.[11]

  • Specificity: Without a specific targeting group, the probe may distribute non-specifically throughout the cell, complicating image analysis.

  • Cytotoxicity: At higher concentrations, cinnamic acid derivatives can be cytotoxic.[12] It is crucial to determine the non-toxic working concentration range.

Experimental Protocols

The following are generalized protocols for evaluating this compound as a cellular imaging agent. Optimization will be required for specific cell types and applications.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration range of the probe that is non-toxic to cells.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions. Incubate for 24 hours.

  • Add 15 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.[12]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Live-Cell Staining and Imaging

This protocol details the steps for staining live cells and acquiring fluorescence images.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound working solution (diluted in pre-warmed culture medium or live-cell imaging buffer from the stock solution)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • PBS

Procedure:

  • Preparation: Ensure cells are healthy and sub-confluent (~70-80%).

  • Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe's working solution (e.g., 1-10 µM, determined from cytotoxicity data) to the cells.[8]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time should be determined empirically.[8]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove the unbound probe.[8]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium. Place the dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).[8]

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with a DAPI or similar UV filter set (e.g., Ex: 365 nm, Em: 450 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.[8][13]

Protocol 3: Co-localization with Organelle-Specific Dyes

This protocol helps determine the subcellular localization of the probe.

Procedure:

  • Perform the live-cell staining protocol (Protocol 4.2) for this compound.

  • During the final 15 minutes of incubation, add a commercial organelle-specific dye (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, or BODIPY™ 493/503 for lipid droplets). Follow the manufacturer's protocol for the commercial dye.

  • Wash the cells as described in Protocol 4.2.

  • Acquire images in two separate channels: one for this compound and one for the organelle-specific dye.

  • Merge the images and analyze the degree of overlap to determine co-localization.

Visualizations and Workflows

Diagram 1: General Workflow for Probe Evaluation

This diagram illustrates the logical steps for assessing a novel compound like this compound for use in cellular imaging.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Cellular Imaging cluster_3 Phase 4: Analysis synthesis Synthesis & Purification photophys Photophysical Analysis (Abs, Em, QY) synthesis->photophys cytotox Cytotoxicity Assay (e.g., MTT) photophys->cytotox stain_opt Staining Protocol Optimization cytotox->stain_opt live_cell Live-Cell Imaging stain_opt->live_cell coloc Co-localization Studies live_cell->coloc fixed_cell Fixed-Cell Staining (Optional) live_cell->fixed_cell analysis Image & Data Analysis coloc->analysis fixed_cell->analysis

Caption: Workflow for evaluating a novel fluorescent molecular probe.

Diagram 2: Hypothetical Probe Action and Co-localization

This diagram shows a hypothetical mechanism where this compound (PCA) enters the cell and localizes to a specific organelle, which is then verified by co-staining.

G probe This compound (PCA) cell_mem Cell Membrane probe->cell_mem Uptake cytoplasm Cytoplasm cell_mem->cytoplasm organelle Target Organelle (e.g., Lipid Droplet) cytoplasm->organelle Accumulation (Fluorescence 'ON') microscope Fluorescence Microscopy organelle->microscope Image Channel 1 coloc_dye Co-localization Dye (e.g., BODIPY) coloc_dye->organelle Specific Staining coloc_dye->microscope Image Channel 2

References

Application of 4-Propoxycinnamic Acid in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid, a derivative of cinnamic acid, is emerging as a compound of interest in the field of targeted drug delivery. While direct research on this compound is nascent, the broader family of cinnamic acid derivatives has demonstrated significant potential in therapeutic applications, particularly in oncology. These compounds often exhibit inherent biological activities, including antioxidant and anticancer effects. However, their clinical translation is frequently hampered by poor aqueous solubility and limited bioavailability.[1]

To overcome these limitations, advanced drug delivery systems are being explored to enhance the therapeutic efficacy of cinnamic acid derivatives. These systems aim to improve solubility, protect the drug from degradation, and facilitate targeted delivery to specific sites of action, such as tumor tissues. This document provides an overview of the potential applications of this compound in targeted drug delivery, drawing upon methodologies and findings from related cinnamic acid derivatives. It includes detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.

Application Notes

The primary application of this compound in targeted drug delivery is envisioned in the development of nanocarrier-based formulations for cancer therapy. The hydrophobic nature of the propoxy group suggests that this compound would be a suitable candidate for encapsulation within the core of various nanoparticles, such as polymeric nanoparticles, liposomes, and micelles.

Key Potential Advantages:

  • Enhanced Bioavailability: Encapsulation can improve the solubility and absorption of this compound, leading to higher plasma concentrations and greater therapeutic effect.[2]

  • Controlled Release: Polymeric matrices can be designed to release the encapsulated drug in a sustained manner, reducing dosing frequency and improving patient compliance.[3]

  • Targeted Delivery: Nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) to achieve selective accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect or receptor-mediated endocytosis.[1][2]

  • Synergistic Effects: this compound may exert its own anticancer effects, which could act synergistically with a co-delivered chemotherapeutic agent. Derivatives of cinnamic acid have been shown to induce apoptosis and inhibit cancer cell proliferation.[4][5]

Experimental Protocols

The following are generalized protocols for the formulation and characterization of this compound-loaded nanoparticles, based on established methods for similar hydrophobic compounds.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Immediately sonicate the mixture on an ice bath for 3 minutes at 60% amplitude to form an o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using a Zetasizer instrument to determine the average particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: UV-Vis Spectrophotometry

  • Procedure:

    • During the nanoparticle preparation (Protocol 1, Step 5), collect the supernatant after the first centrifugation.

    • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method

  • Procedure:

    • Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on nanoparticles loaded with cinnamic acid derivatives, which can serve as a benchmark for this compound formulations.

Table 1: Physicochemical Properties of Cinnamic Acid Derivative-Loaded Nanoparticles

Nanocarrier SystemCinnamic Acid DerivativeParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
PLGA Nanoparticles(E)-cinnamic acid186.3< 0.2-28.4776.98-[6][7]
pH-Responsive MicellesCinnamaldehyde54.30.25-72.810.3[1]
Gold NanoparticlesFerulic acid34.2 ± 1.30.137-28.5--[1]
Chitosan-LA Hybrid NPsCinnamaldehyde3380.164---[1]

Table 2: In Vitro Cytotoxicity of Cinnamic Acid Derivative Formulations

Cell LineFormulationIC50 ValueReference
MDA-MB-231 (Breast Cancer)CIN-PLGA-NPs0.5171 mM[7]
MDA-MB-231 (Breast Cancer)Free Cinnamic Acid2.296 mM[7]
HT-29 (Colon Cancer)Cinnamic Acid Derivative Nanoparticles10 µg/mL[1]
Human Oral Epidermal Carcinoma KB cellsFolate-decorated cubosomes with DOX and Cinnamic acid-PEI complexHigher activity than free DOX[1]

Visualizations

Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be fully elucidated, studies on related compounds like p-hydroxycinnamic acid and ferulic acid provide insights into potential mechanisms of action in cancer cells.

G CA_Deriv Cinnamic Acid Derivative AHR Aryl Hydrocarbon Receptor (AHR) CA_Deriv->AHR activates Caspase3 Caspase-3 CA_Deriv->Caspase3 activates Ras Ras AHR->Ras PI3K PI3K AHR->PI3K Akt Akt AHR->Akt MAPK MAPK AHR->MAPK NFkB NF-κB AHR->NFkB BetaCatenin β-catenin AHR->BetaCatenin Ras->PI3K PI3K->Akt Akt->NFkB MAPK->NFkB CellGrowth Cell Growth Suppression NFkB->CellGrowth BetaCatenin->CellGrowth Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for cinnamic acid derivatives in cancer cells.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of a this compound-based targeted drug delivery system.

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Selection of Nanocarrier System B Encapsulation of This compound A->B C Physicochemical Characterization (Size, Zeta, EE%, DL%) B->C D Drug Release Studies C->D E Cell Viability Assays (e.g., MTT) C->E F Cellular Uptake Studies E->F G Pharmacokinetic Studies F->G H Biodistribution Studies G->H I Antitumor Efficacy in Animal Models H->I

Caption: Workflow for developing a targeted drug delivery system.

Conclusion

This compound holds promise as a therapeutic agent for targeted drug delivery, particularly when formulated within nanocarrier systems. The protocols and data presented, derived from studies on analogous cinnamic acid derivatives, provide a solid foundation for researchers to begin exploring the potential of this compound. Further investigation is warranted to elucidate the specific biological activities and signaling pathways of this compound and to optimize its formulation for enhanced therapeutic outcomes in targeted drug delivery applications.

References

Formulation of 4-Propoxycinnamic Acid for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is a derivative of cinnamic acid, a class of compounds known for a wide range of pharmacological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[] Effective preclinical evaluation of this compound necessitates the development of appropriate formulations to ensure adequate exposure in animal models. As with many cinnamic acid derivatives, this compound is predicted to be a poorly water-soluble compound, a characteristic that presents a significant challenge for achieving sufficient bioavailability in preclinical studies.

These application notes provide a comprehensive guide to the formulation of this compound for preclinical research. The protocols outlined below are based on established methodologies for formulating poorly soluble new chemical entities (NCEs) and specific examples of formulations used for structurally related cinnamic acid derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes known and predicted properties.

PropertyValue/InformationSource/Comment
Molecular Formula C₁₂H₁₄O₃[]
Molecular Weight 206.24 g/mol []
Appearance White to off-white crystalline powderGeneral observation for similar compounds.
pKa ~4.5Estimated based on the pKa of cinnamic acid (4.44) and 4-methoxycinnamic acid (4.539).[2][3] This indicates that the compound is acidic and its solubility will be pH-dependent.
Aqueous Solubility Predicted to be lowBased on the properties of cinnamic acid, which is slightly soluble in water.[2] The propoxy group increases lipophilicity, likely further reducing aqueous solubility.
Organic Solvent Solubility Predicted to be soluble in many organic solventsCinnamic acid is freely soluble in many organic solvents.[2]

Protocol 1: Determination of Aqueous and Solvent Solubility

Objective: To experimentally determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles to guide formulation strategy.

Materials:

  • This compound

  • Purified water

  • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Ethanol (95%)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[4][5][6]

  • Glycerol

  • Vegetable oils (e.g., corn oil, sesame oil)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Methodology (Isothermal Shake-Flask Method):

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected solvent in a glass vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of the analytical method's calibration curve.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Protocol 4).

  • Calculate the solubility in mg/mL or µg/mL.

Formulation Strategies for Preclinical Dosing

The choice of formulation will depend on the required dose, the route of administration, and the toxicology and pharmacokinetic study designs.

Oral Administration

For oral administration, the goal is often to enhance solubility and absorption. Based on successful formulations for other cinnamic acid derivatives, a self-nanoemulsifying drug delivery system (SNEDDS) is a promising approach.[7] Simple suspensions in an aqueous vehicle can also be used, particularly for initial studies.

Protocol 2: Preparation of an Oral Formulation

Part A: Simple Suspension (for low doses)

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

Methodology:

  • Weigh the required amount of this compound.

  • Prepare the 0.5% CMC vehicle by slowly adding CMC to water while stirring until a uniform dispersion is formed.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring or vortexing to achieve the final desired concentration.

  • Ensure the suspension is homogenous before each administration.

Part B: Self-Nanoemulsifying Drug Delivery System (SNEDDS) (for enhanced solubility)

This protocol is adapted from a successful formulation for trans-cinnamic acid.[7]

Components:

  • Oil Phase: Isopropyl myristate (30% v/v)

  • Surfactant: Kolliphor® EL (60% v/v)

  • Co-surfactant: PEG 400 (10% v/v)

Methodology:

  • Accurately measure the required volumes of isopropyl myristate, Kolliphor® EL, and PEG 400.

  • In a glass vial, combine the components and mix thoroughly using a vortex mixer until a clear, homogenous solution is formed. This is the SNEDDS vehicle.

  • Add the pre-weighed this compound to the SNEDDS vehicle.

  • Gently warm the mixture (if necessary) and vortex until the compound is completely dissolved.

  • To use, the formulation is drawn up in a syringe and can be administered directly or after dilution in a small amount of water. Upon contact with aqueous fluids in the GI tract, it will spontaneously form a nanoemulsion.

dot

experimental_workflow

Caption: Workflow for the formulation of this compound.

Parenteral Administration

For intravenous (IV) or intraperitoneal (IP) administration, the compound must be in a solution to avoid embolism. Co-solvents are commonly used for this purpose.

Protocol 3: Preparation of a Parenteral Formulation (for IP or slow IV bolus)

Vehicle: A co-solvent system of Dimethyl sulfoxide (B87167) (DMSO) and sterile saline.

Important Considerations:

  • The concentration of DMSO should be kept as low as possible and should be justified based on toxicology data for the vehicle in the chosen animal model.

  • The final formulation should be sterile-filtered.

Methodology:

  • Dissolve the required amount of this compound in a minimal volume of DMSO.

  • In a separate sterile container, prepare the required volume of sterile saline (0.9% NaCl).

  • Slowly add the drug-DMSO solution to the sterile saline with continuous stirring.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable at that concentration.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 4: Analytical Method for Quantification

Objective: To provide a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in formulation and biological samples. This method is based on common procedures for other cinnamic acid derivatives.[8][9]

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard system with pump, autosampler, column oven, and UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Acetic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength ~280-320 nm (The optimal wavelength should be determined by scanning a standard solution)

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the formulation samples with the mobile phase to fall within the calibration range. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.

dot

analytical_workflow

Caption: HPLC analysis workflow for this compound.

Signaling Pathways and Biological Context

Cinnamic acid and its derivatives have been shown to exert their biological effects through various mechanisms, including anti-inflammatory and anti-cancer pathways. For instance, they can modulate the NF-κB signaling pathway, which is a key regulator of inflammation.

dot

signaling_pathway

Caption: Potential inhibitory action on the NF-κB pathway.

Conclusion

The successful preclinical development of this compound relies on the selection and implementation of a suitable formulation strategy. Due to its predicted low aqueous solubility, approaches that enhance solubility, such as the use of co-solvents for parenteral administration or SNEDDS for oral delivery, are recommended. The protocols provided herein offer a starting point for formulation development and analytical characterization. It is imperative that the physicochemical properties, particularly solubility, of the specific batch of this compound are determined experimentally to refine and optimize these formulations for in vivo studies.

References

Application Notes and Protocols for High-Throughput Screening of 4-Propoxycinnamic Acid Analogs as Monocarboxylate Transporter 1 (MCT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid and its analogs represent a class of compounds with potential therapeutic applications, drawing interest in drug discovery for their inhibitory effects on key cellular targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs, with a primary focus on their activity as inhibitors of Monocarboxylate Transporter 1 (MCT1). MCT1 is a critical transporter of lactate (B86563) and other monocarboxylates across the plasma membrane and is a well-validated target in cancer metabolism.[1][2][3] By inhibiting MCT1, it is possible to disrupt the metabolic symbiosis in tumors, leading to intracellular acidification and reduced tumor growth.[4][5][6]

These protocols are designed to be robust and adaptable for large-scale screening campaigns, enabling the identification and characterization of novel MCT1 inhibitors from libraries of this compound derivatives.

Target Pathway: Monocarboxylate Transporter 1 (MCT1) Signaling

MCT1 plays a pivotal role in cellular metabolism, particularly in cancer, by facilitating the transport of lactate. In the tumor microenvironment, glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells through MCT1 to fuel the TCA cycle. This metabolic coupling allows for efficient energy utilization and tumor progression. MCT1 inhibition disrupts this lactate shuttle, leading to intracellular lactate accumulation and a decrease in intracellular pH, which can trigger apoptosis.[5]

Furthermore, MCT1-mediated lactate transport influences key signaling pathways that promote cancer cell proliferation, angiogenesis, and immune evasion. For instance, lactate uptake via MCT1 can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) and activate NF-κB signaling, leading to the upregulation of pro-angiogenic factors like VEGF.[2][7][8] Lactate in the tumor microenvironment also contributes to an immunosuppressive milieu by affecting the function of immune cells.[2]

Below is a diagram illustrating the central role of MCT1 in cancer cell metabolism and associated signaling pathways.

MCT1_Signaling_Pathway cluster_glycolytic_cell Glycolytic Cancer Cell cluster_extracellular Tumor Microenvironment cluster_oxidative_cell Oxidative Cancer Cell cluster_inhibitor Therapeutic Intervention Glucose_g Glucose Glycolysis_g Glycolysis Glucose_g->Glycolysis_g Pyruvate_g Pyruvate Glycolysis_g->Pyruvate_g Lactate_g Lactate Pyruvate_g->Lactate_g MCT4 MCT4 Lactate_g->MCT4 Export Lactate_e Lactate MCT4->Lactate_e MCT1 MCT1 Lactate_e->MCT1 ImmuneSupp Immune Evasion Lactate_e->ImmuneSupp Lactate_o Lactate MCT1->Lactate_o Import Pyruvate_o Pyruvate Lactate_o->Pyruvate_o HIF1a HIF-1α Stabilization Lactate_o->HIF1a NFkB NF-κB Activation Lactate_o->NFkB TCA TCA Cycle Pyruvate_o->TCA OXPHOS OXPHOS TCA->OXPHOS ATP ATP OXPHOS->ATP Proliferation Proliferation ATP->Proliferation Angiogenesis Angiogenesis HIF1a->Angiogenesis NFkB->Angiogenesis 4_Propoxycinnamic_Acid_Analog 4-Propoxycinnamic Acid Analog 4_Propoxycinnamic_Acid_Analog->MCT1 Inhibition

Caption: MCT1 signaling pathway in cancer metabolism.

Data Presentation: Structure-Activity Relationship of Cinnamic Acid Derivatives as MCT1 Inhibitors

The following table summarizes the inhibitory activity of a series of cinnamic acid derivatives against MCT1. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective this compound analogs. While specific SAR data for a comprehensive set of this compound analogs against MCT1 is not extensively available in the public domain, the data below for related cinnamic acid derivatives provides valuable insights. The most potent compounds generally feature specific substitutions on the cinnamic acid scaffold.

Compound IDStructureR1R2R3IC50 (nM) vs. MCT1Reference
AZD3965 N/AN/AN/AN/A22.2 ± 4.57[9]
CHC N/AN/AN/AN/A6.16 ± 0.19 (mM)[9]
FACH N/AN/AN/AN/A11[10]
Analog 1 N/AN/AN/AN/A118[10]
Analog 2 N/AN/AN/AN/A275[10]

Note: Structures are not provided for proprietary compounds. CHC (α-cyano-4-hydroxycinnamic acid) is a well-known non-specific MCT inhibitor.[9] AZD3965 is a selective MCT1 inhibitor.[9][11] FACH and its analogs are potential PET radiotracers for MCT imaging.[10]

Experimental Protocols

The following protocols describe a non-radioactive, cell-based high-throughput screening assay to identify and characterize inhibitors of MCT1.[3][12] This assay is based on the principle that MCT1-expressing cells are sensitive to the cytotoxic MCT1 substrate, 3-bromopyruvate (B3434600) (3-BrPA).[13] Inhibitors of MCT1 will protect the cells from 3-BrPA-induced cytotoxicity.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

HTS_Workflow A Compound Library (this compound Analogs) B Assay Plate Preparation (384-well) A->B C Cell Seeding (MCT1-expressing cells) B->C D Compound Addition & Pre-incubation C->D E Addition of 3-Bromopyruvate (3-BrPA) D->E F Incubation E->F G Cell Viability Readout (e.g., CellTiter-Glo®) F->G H Data Analysis (Z-factor, IC50 determination) G->H I Hit Confirmation & Secondary Assays H->I

References

Application Notes and Protocols for the Electrochemical Detection of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxycinnamic acid is an organic compound with potential applications in various fields, including pharmaceuticals and material science. The development of sensitive and efficient analytical methods for its detection and quantification is crucial for quality control, pharmacokinetic studies, and research purposes. Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and sensitive analysis. This document provides detailed application notes and protocols for the electrochemical detection of this compound, primarily based on methodologies established for structurally similar cinnamic acid derivatives, particularly hydroxycinnamic acids. Due to the limited direct literature on the electrochemical behavior of this compound, the presented protocols are adapted from well-established methods for related compounds and should be considered as a starting point for method development and validation.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface when a specific potential is applied. The propoxy group, being an electron-donating group, is expected to facilitate the oxidation of the aromatic ring. The acrylic acid side chain can also be electroactive. By measuring the current generated during this oxidation, the concentration of this compound in a sample can be determined. Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly well-suited for this purpose. DPV, with its ability to discriminate between faradaic and capacitive currents, often provides lower detection limits and better resolution.

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of this compound at a working electrode is hypothesized to proceed via the oxidation of the phenyl ring, facilitated by the electron-donating propoxy group. The exact mechanism may involve the formation of a radical cation intermediate, followed by further oxidation and potential coupling reactions.

G cluster_workflow Proposed Electrochemical Oxidation Pathway 4-Propoxycinnamic_Acid This compound Radical_Cation Radical Cation Intermediate 4-Propoxycinnamic_Acid->Radical_Cation -e⁻ (Electron Transfer at Electrode) Oxidation_Products Oxidation Products Radical_Cation->Oxidation_Products Further Oxidation / Coupling Reactions

Caption: Proposed oxidation pathway for this compound.

Quantitative Data Summary

AnalyteElectrodeTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Caffeic AcidPoly(phenol red)/f-SWCNTs/GCEDPV0.10–2.5 and 2.5–1000.0476[1]
Ferulic AcidPoly(phenol red)/f-SWCNTs/GCEDPV0.10–2.5 and 2.5–500.0224[1]
p-Coumaric AcidPoly(phenol red)/f-SWCNTs/GCEDPV0.10–2.5 and 2.5–500.0380[1]
Caffeic AcidCarbon Nanofiber/SPECV10–10000.239[2]
Ferulic AcidCarbon Nanofiber/SPECV10–10000.233[2]

GCE: Glassy Carbon Electrode, f-SWCNTs: functionalized Single-Walled Carbon Nanotubes, SPE: Screen-Printed Electrode, DPV: Differential Pulse Voltammetry, CV: Cyclic Voltammetry.

Experimental Protocols

The following are detailed protocols for the electrochemical detection of this compound using Cyclic Voltammetry and Differential Pulse Voltammetry.

Protocol 1: Cyclic Voltammetry (CV) for Qualitative Analysis

Objective: To investigate the electrochemical behavior of this compound and determine its oxidation potential.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • This compound standard

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Deionized water

  • Ethanol (B145695) (for dissolving the standard)

  • Polishing materials: Alumina (B75360) slurry (0.3 and 0.05 µm), polishing pads

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in ethanol and then in deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode surface under a stream of nitrogen.

  • Preparation of Solutions:

    • Prepare a 0.1 M PBS solution by dissolving the appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water and adjusting the pH to 7.0.

    • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the required amount in a small volume of ethanol and then diluting with the PBS.

    • Prepare working solutions of this compound by diluting the stock solution with the PBS.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and add a known volume of the supporting electrolyte (PBS).

    • Record a blank CV of the supporting electrolyte in the potential range of interest (e.g., 0.0 V to +1.5 V) at a scan rate of 50 mV/s.

    • Add a known concentration of this compound to the cell.

    • Record the CV of the this compound solution under the same conditions.

    • Observe the appearance of oxidation peaks and determine the peak potential (Ep).

    • Investigate the effect of scan rate (e.g., 10, 25, 50, 100, 200 mV/s) on the peak current and potential to understand the reaction kinetics.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To develop a sensitive method for the quantification of this compound.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Electrode Preparation and Solution Preparation:

    • Follow the same procedures as described in Protocol 1.

  • Optimization of DPV Parameters:

    • Using a standard solution of this compound, optimize the DPV parameters to obtain the best signal-to-noise ratio. Typical parameters to optimize include:

      • Modulation Amplitude (e.g., 25-100 mV)

      • Pulse Width (e.g., 25-100 ms)

      • Step Potential (e.g., 2-10 mV)

      • Scan Rate (related to step potential and pulse time)

  • Calibration Curve:

    • Record the DPV of a series of standard solutions of this compound with increasing concentrations in the optimized potential window.

    • Measure the peak current for each concentration.

    • Plot a calibration curve of peak current versus concentration.

    • Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).

  • Sample Analysis:

    • For real sample analysis, appropriate sample preparation (e.g., extraction, dilution) may be necessary to remove interfering substances.

    • Record the DPV of the prepared sample solution under the optimized conditions.

    • Determine the concentration of this compound in the sample using the calibration curve.

Experimental Workflow

The general workflow for the electrochemical detection of this compound is illustrated below.

G cluster_workflow Experimental Workflow A Electrode Preparation (Polishing, Cleaning) C Electrochemical Cell Assembly A->C B Solution Preparation (Supporting Electrolyte, Analyte Standards) B->C D Instrument Setup & Parameter Optimization (CV or DPV) C->D E Data Acquisition (Voltammogram Recording) D->E F Data Analysis (Peak Analysis, Calibration) E->F G Quantification of Analyte F->G

Caption: General workflow for electrochemical analysis.

Conclusion

The electrochemical methods outlined in these application notes provide a strong foundation for the development of a rapid, sensitive, and cost-effective analytical method for the determination of this compound. While the protocols are adapted from methods for structurally similar compounds, they offer a logical and experimentally sound starting point. Researchers are encouraged to perform thorough method validation, including specificity, linearity, accuracy, precision, and robustness, to ensure the reliability of the results for their specific application. The use of modified electrodes, such as those incorporating nanomaterials, may further enhance the sensitivity and selectivity of the detection method.

References

Application Note: Purity Analysis of 4-Propoxycinnamic Acid by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a capillary electrophoresis (CE) method for the purity assessment of 4-Propoxycinnamic Acid, a key intermediate in pharmaceutical synthesis. Capillary Zone Electrophoresis (CZE) offers a high-efficiency, alternative separation technique to traditional reversed-phase HPLC, providing orthogonal selectivity for impurity profiling.[1] The described method is simple, rapid, and requires minimal sample and reagent consumption, making it suitable for routine quality control analysis.[2]

Introduction

This compound is a derivative of cinnamic acid used in various research and development applications. Ensuring its purity is critical for the consistency and safety of downstream products. Capillary electrophoresis is a powerful analytical technique for the impurity profiling of pharmaceutical compounds due to its high separation efficiency and different separation mechanism compared to liquid chromatography.[3][4][5] This note provides a detailed protocol for the determination of this compound purity using Capillary Zone Electrophoresis (CZE) with UV detection.

Experimental Protocol

Instrumentation and Materials
  • Instrument: Capillary Electrophoresis system with a UV-Vis detector (e.g., Agilent 7100 CE system or similar).

  • Capillary: Fused silica (B1680970) capillary, 50 µm internal diameter, 33 cm total length.

  • Reagents:

    • Sodium borate (B1201080) (ACS grade)

    • Sodium hydroxide (B78521) (ACS grade)

    • Hydrochloric acid (ACS grade)

    • Methanol (HPLC grade)

    • This compound Reference Standard

    • This compound Sample for analysis

    • Deionized water (18.2 MΩ·cm)

Solutions Preparation
  • Background Electrolyte (BGE): 20 mM Sodium Borate, pH 9.2.

    • Dissolve an appropriate amount of sodium borate in deionized water.

    • Adjust the pH to 9.2 using 1 M Sodium Hydroxide.

    • Filter the buffer through a 0.45 µm filter.

  • Capillary Conditioning Solutions:

    • 0.1 M Sodium Hydroxide

    • 0.1 M Hydrochloric Acid

  • Sample Diluent: Methanol/Water (50:50, v/v).

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound Reference Standard in the sample diluent.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the this compound sample in the sample diluent.

Capillary Electrophoresis Method
ParameterCondition
Capillary Fused Silica, 50 µm i.d., 33 cm total length
Background Electrolyte 20 mM Sodium Borate, pH 9.2
Voltage 25 kV (Positive Polarity)
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection UV at 280 nm
Run Time 15 minutes
Capillary Conditioning 0.1 M NaOH (2 min), Water (2 min), BGE (5 min)
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the electropherogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

G Experimental Workflow for Purity Analysis cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_Prep Prepare Background Electrolyte (BGE) Condition Condition Capillary BGE_Prep->Condition Sample_Prep Prepare Standard and Sample Solutions Inject Inject Sample Sample_Prep->Inject Condition->Inject Separate Apply Voltage and Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate G Logical Relationship of Method Parameters Analyte This compound (Anionic at pH 9.2) Migration Analyte Migration (Towards Anode) Analyte->Migration Undergoes BGE Background Electrolyte (20 mM Borate, pH 9.2) EOF Electroosmotic Flow (EOF) (Towards Cathode) BGE->EOF Generates Voltage Applied Voltage (+25 kV) Voltage->EOF Drives Voltage->Migration Drives Detection Net Migration to Detector (Cathode Side) EOF->Detection Carries Analytes Migration->Detection Opposes EOF Separation Separation of Impurities (Based on Charge/Size) Detection->Separation Enables

References

Troubleshooting & Optimization

Optimizing the reaction yield of 4-Propoxycinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Propoxycinnamic acid. Our goal is to help you overcome common experimental challenges and maximize your reaction yield and product purity.

Synthesis Pathways Overview

The synthesis of this compound is typically achieved via two primary routes, both involving two key chemical transformations: a Williamson Ether Synthesis for the propylation of a hydroxyl group and a Knoevenagel Condensation to form the cinnamic acid backbone. The sequence of these reactions defines the two pathways.

Synthesis_Pathways cluster_route1 Route 1 cluster_route2 Route 2 start 4-Hydroxybenzaldehyde (B117250) intermediate1 4-Propoxybenzaldehyde (B1265824) start->intermediate1 Williamson Ether Synthesis (Propylation) intermediate2 4-Hydroxycinnamic Acid (p-Coumaric Acid) start->intermediate2 Knoevenagel Condensation final_product This compound intermediate1->final_product Knoevenagel Condensation intermediate2->final_product Williamson Ether Synthesis (Propylation)

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The two most common strategies are:

  • Route 1: Begin with 4-hydroxybenzaldehyde, perform a Williamson ether synthesis with a propyl halide to form 4-propoxybenzaldehyde, and then conduct a Knoevenagel condensation with malonic acid to yield the final product.

  • Route 2: Start with 4-hydroxybenzaldehyde and perform a Knoevenagel condensation with malonic acid to produce 4-hydroxycinnamic acid (p-coumaric acid), which is then propylated using a Williamson ether synthesis.

Q2: Which synthetic route is generally preferred? A2: Route 1 is often preferred. Performing the ether synthesis on the smaller, more stable 4-hydroxybenzaldehyde can be more straightforward and result in higher overall yields. The phenolic proton on 4-hydroxycinnamic acid (in Route 2) is acidic, and the carboxylate group can potentially interfere with the Williamson ether synthesis, requiring careful control of reaction conditions.

Q3: What are the key reaction types involved in the synthesis? A3: The synthesis relies on two fundamental organic reactions:

  • Williamson Ether Synthesis: This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide) via an SN2 nucleophilic substitution.[1]

  • Knoevenagel Condensation: This is a condensation reaction between an aldehyde (4-propoxybenzaldehyde) and an active methylene (B1212753) compound (like malonic acid) in the presence of a basic catalyst.[2] The Doebner modification of this reaction uses pyridine (B92270) as a solvent and typically involves subsequent decarboxylation.[3]

Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the Williamson ether synthesis and Knoevenagel condensation steps.[4] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Troubleshooting: Williamson Ether Synthesis (Propylation Step)

Q: I am experiencing a low yield of my propylated product (4-propoxybenzaldehyde or this compound). What are the likely causes and solutions? A: Low yields in this SN2 reaction often stem from issues with the nucleophile, electrophile, or reaction conditions.

Troubleshooting_Williamson start Problem: Low Yield of Ether Product cause1 Cause 1: Incomplete Deprotonation of Phenol start->cause1 cause2 Cause 2: Poor Alkylating Agent or Side Reactions start->cause2 cause3 Cause 3: Suboptimal Solvent or Temperature start->cause3 sol1 Solution: • Use a stronger base (NaH, K₂CO₃). • Ensure anhydrous conditions if using NaH. • Use stoichiometric amount of base. cause1->sol1 sol2 Solution: • Use a primary propyl halide (1-bromopropane or 1-iodopropane). [4] • Avoid secondary or tertiary halides to prevent E2 elimination. [2] • Add the alkylating agent slowly. cause2->sol2 sol3 Solution: • Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). • Consider a phase transfer catalyst (e.g., TBAB) if using a two-phase system. [3] • Gently heat the reaction, but avoid excessive temperatures that favor elimination. cause3->sol3

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

IssuePotential CauseRecommended Solution
Unreacted Phenol Incomplete deprotonation: The base used (e.g., NaOH) may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group.Use a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure you are using at least one equivalent of the base.
Elimination Byproduct Steric Hindrance: The alkylating agent is sterically hindered (e.g., 2-bromopropane), favoring an E2 elimination pathway over the desired SN2 substitution.[6]Always use a primary alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane (B42940), as they are much less prone to elimination reactions.[1]
Slow or No Reaction Poor Leaving Group: The halide on the propyl group is not a good leaving group (e.g., Cl < Br < I).Use 1-iodopropane or 1-bromopropane as the alkylating agent for a faster reaction rate.
Low Temperature: The reaction temperature is insufficient to overcome the activation energy.Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective, depending on the solvent.
Troubleshooting: Knoevenagel Condensation

Q: My Knoevenagel condensation is giving a low yield of this compound. How can I optimize it? A: Optimizing this reaction involves fine-tuning the catalyst, solvent, and temperature, and ensuring the removal of the water byproduct.

IssuePotential CauseRecommended Solution
Reaction Stalls or is Incomplete Ineffective Catalyst: The basic catalyst may be inactive or inappropriate for your specific substrates.[4]The classic Doebner modification uses pyridine as the solvent and a catalytic amount of piperidine (B6355638).[2][7] Alternative "green" catalysts like L-proline in ethanol (B145695) can also be highly effective.[3][8]
Equilibrium Limitation: The water produced as a byproduct can shift the reaction equilibrium back towards the reactants.[4]Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if the solvent is suitable (e.g., toluene).[4]
Formation of Dark/Polymeric Byproducts High Temperature: Excessive heat, especially in the presence of a strong base, can cause the aldehyde to self-condense or polymerize.[2]Maintain a gentle reflux and avoid overheating. Ensure the starting aldehyde is pure, as impurities can catalyze polymerization.[2]
Product Fails to Precipitate During Workup Insufficient Acidification: The reaction mixture may not be acidic enough to fully protonate the carboxylate and precipitate the cinnamic acid.After cooling the reaction, pour it into a mixture of cold water and concentrated HCl.[7] Check the pH with litmus (B1172312) or pH paper to ensure it is strongly acidic.
Michael Addition Side Product Strong Base: Use of a very strong base can lead to the Michael addition of the malonic acid enolate to the newly formed α,β-unsaturated product.[2]Use a weak base catalyst like piperidine or L-proline, which is sufficient to catalyze the condensation without promoting side reactions.[3][4]

Optimized Reaction Conditions (Data Summary)

The tables below summarize typical conditions that can be used as a starting point for optimizing your synthesis.

Table 1: Example Conditions for Williamson Ether Synthesis

Phenolic SubstratePropylating AgentBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
4-Hydroxybenzaldehyde1-BromopropaneK₂CO₃DMF804-6>90General[1][9]
4-Hydroxybenzaldehyde1-IodopropaneNaOHEthanolReflux3-5~85General[9]
4-Hydroxycinnamic Acid1-BromopropaneK₂CO₃AcetoneReflux8-12~80General[1]
4-EthylphenolMethyl Iodide25% NaOH (aq)Dichloromethane (with TBAB)Reflux1~70-80[10]

*Note: Data from a similar reaction used to illustrate the general conditions and potential yield.

Table 2: Example Conditions for Knoevenagel Condensation

Aldehyde SubstrateActive MethyleneCatalyst/BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference
4-PropoxybenzaldehydeMalonic AcidPiperidinePyridineReflux2-4>90[2][7]
VanillinMalonic AcidL-Proline (0.1 eq)Ethanol604~80[3]
BenzaldehydeMalonic AcidTriethylamine/PiperidineTolueneReflux5~90[11]
Aromatic Aldehydes*MalononitrileNi(NO₃)₂·6H₂OWaterRoom Temp1-2>95[4]

*Note: Data from similar reactions used to illustrate various effective catalyst and solvent systems.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Propoxybenzaldehyde via Williamson Ether Synthesis

This protocol is a general procedure based on established methods.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, 5 mL per gram of aldehyde).

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate or oil should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-propoxybenzaldehyde, which can be further purified by column chromatography or distillation if necessary.

Protocol 2: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is adapted from classic Knoevenagel-Doebner procedures.[2][7]

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 4-propoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3 mL per gram of aldehyde).[7]

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The evolution of carbon dioxide gas should be observed as the intermediate undergoes decarboxylation.[2]

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred solution of cold water (10 volumes) and concentrated hydrochloric acid (2 volumes).[2]

  • Isolation: A white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other impurities. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[7]

References

Common side products in the synthesis of cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining cinnamic acid and its derivatives?

A1: The most prevalent laboratory and industrial methods for synthesizing cinnamic acid and its derivatives are the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.[1] Each method has distinct advantages and potential for the formation of side products.

Q2: What is the Perkin reaction and what are its main drawbacks?

A2: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid (acting as a base catalyst), to yield an α,β-unsaturated aromatic acid.[1][2] A primary disadvantage of this method is the potential for side product formation due to the basic reaction environment.[3] Furthermore, the reaction often requires high temperatures and long reaction times.[2]

Q3: How does the Knoevenagel condensation work for cinnamic acid synthesis?

A3: The Knoevenagel condensation is a reaction between an aromatic aldehyde and a compound with an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine (B92270).[1] The initial condensation product often undergoes decarboxylation to form the desired α,β-unsaturated acid.[1]

Q4: What is the Claisen-Schmidt condensation and how is it applied to cinnamic acid derivative synthesis?

A4: The Claisen-Schmidt condensation is a reaction between an aromatic aldehyde or ketone that lacks an α-hydrogen and another aldehyde or ketone.[4] This method is particularly useful for preparing α,β-unsaturated ketones, which can be precursors to cinnamic acid derivatives. A key challenge is minimizing the self-condensation of the enolizable ketone or aldehyde.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of cinnamic acid derivatives.

Perkin Reaction
Problem Possible Cause Troubleshooting Solution
Low Yield Presence of moisture hydrolyzing the acetic anhydride.Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]
Impure benzaldehyde (B42025) (oxidized to benzoic acid).Use freshly distilled benzaldehyde.[1]
Inadequate reaction temperature or time.Maintain the reaction temperature at around 180°C for at least 3-5 hours.[1]
Formation of a dark, resinous byproduct Self-condensation of the aromatic aldehyde.Use purified aldehyde and ensure the reaction temperature does not significantly exceed the recommended range.[1]
Side reactions promoted by the basic conditions at high temperatures.Consider alternative, milder synthetic routes if resin formation is excessive.
Knoevenagel Condensation

| Problem | Possible Cause | Troubleshooting Solution | | :--- | :--- | Troubleshooting Solution | | Incomplete Reaction | Inactive or insufficient amount of amine catalyst (e.g., piperidine, pyridine). | Use a fresh, high-quality catalyst in the appropriate stoichiometric amount.[1] | | | Insufficient heating. | Ensure the reaction is refluxed for an adequate amount of time.[1] | | | Steric hindrance from substituted benzaldehydes. | Increase reaction time or consider a more reactive catalyst. | | Formation of Michael Addition Product | The initial α,β-unsaturated product or the final cinnamic acid derivative can react with another molecule of the malonic acid enolate. | Use a weaker base to minimize the concentration of the enolate. | | Unwanted Decarboxylation of Side Products | High reaction temperatures can promote the decarboxylation of the intermediate arylidenemalonic acid to form vinyl-phenols as byproducts. | Lower the reaction temperature and use a shorter reaction time.[5] |

Claisen-Schmidt Condensation
Problem Possible Cause Troubleshooting Solution
Formation of self-condensation products The enolizable aldehyde or ketone reacts with itself.Use a non-enolizable aromatic aldehyde (e.g., benzaldehyde) which lacks α-hydrogens.[4]
Formation of Cannizzaro reaction products Occurs with non-enolizable aldehydes under strongly basic conditions.Employ milder basic conditions and lower reaction temperatures.
Formation of the second Claisen-Schmidt reaction product The initial product reacts with another molecule of the aldehyde.Design the reaction in a two-phase system (emulsion) to limit the interaction of the product with the base catalyst.[4][6][7]

Quantitative Data Summary

The following table summarizes typical yields and side product formation for different synthetic methods. Note that yields are highly dependent on the specific substrates and reaction conditions.

Synthetic Method Target Compound Yield (%) Major Side Products Side Product Yield (%)
Perkin ReactionCinnamic Acid4.98[3]Benzaldehyde self-condensation productsNot specified
Knoevenagel CondensationFerulic Acid60 - 97[5][8]2-methoxy-4-vinylphenol2 - 12[5]
Claisen-Schmidt CondensationBenzalacetone99 (selectivity)[4][6][7]Dibenzalacetone< 1[4][6][7]

Experimental Protocols

Perkin Reaction: Synthesis of Cinnamic Acid

Materials:

  • Freshly distilled benzaldehyde (10.0 g)

  • Acetic anhydride (15.0 g)

  • Anhydrous sodium acetate (B1210297) (5.0 g)

  • Saturated sodium carbonate solution

  • Hydrochloric acid

Procedure:

  • Combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 180°C with vigorous stirring for 4 hours.

  • Allow the mixture to cool slightly and then pour it into 100 mL of water.

  • Add saturated sodium carbonate solution until the mixture is alkaline to litmus (B1172312) paper. This dissolves the cinnamic acid as its sodium salt.

  • Extract the aqueous layer with a suitable organic solvent to remove any unreacted benzaldehyde.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the cinnamic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

Knoevenagel Condensation: Synthesis of Ferulic Acid

Materials:

Procedure:

  • Dissolve vanillin and malonic acid in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a cold solution of dilute hydrochloric acid to precipitate the ferulic acid.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure ferulic acid.[5][9][10]

Claisen-Schmidt Condensation: Synthesis of Benzalacetone

Materials:

Procedure:

  • Prepare an oil phase by dissolving benzaldehyde (10 mL, 98 mmol) in cyclohexane (30 mL).

  • Prepare an aqueous phase by dissolving acetone (21.8 mL, 294 mmol) in ultrapure water (30 mL).

  • Combine the two phases in a flask and add 1.5 mL of 4 M NaOH solution.

  • Stir the mixture vigorously (e.g., 1000 rpm) at room temperature for 24 hours to create an emulsion.

  • Stop stirring and allow the phases to separate.

  • Separate the organic layer, which contains the benzalacetone product.

  • The product can be further purified by distillation or recrystallization.[4][6][7]

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Aromatic Aldehyde & Malonic Acid in Pyridine Catalyst 2. Add Piperidine (Catalyst) Reactants->Catalyst Reflux 3. Heat under Reflux (Monitor by TLC) Catalyst->Reflux Precipitation 4. Cool & Pour into dilute HCl Reflux->Precipitation Filtration 5. Filter & Wash with Cold Water Precipitation->Filtration Recrystallization 6. Recrystallize Filtration->Recrystallization Product Pure Cinnamic Acid Derivative Recrystallization->Product

Caption: Workflow for the Knoevenagel condensation synthesis of cinnamic acid derivatives.

Signaling Pathway: Cinnamic Acid Derivatives in NF-κB and MAPK Pathways

Signaling_Pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Gene_Expression Gene_Expression AP1->Gene_Expression Transcription of Pro-inflammatory Genes IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active translocates to nucleus NFkB_active->Gene_Expression Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->MAPK inhibit Cinnamic_Acid->IKK inhibit

Caption: Cinnamic acid derivatives can inhibit inflammatory responses by targeting the MAPK and NF-κB signaling pathways.[11][12][13]

Logical Relationship: Troubleshooting Low Yield in Perkin Reaction

Perkin_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Perkin Reaction Moisture Moisture Present Problem->Moisture Impure_Reactants Impure Reactants (e.g., oxidized benzaldehyde) Problem->Impure_Reactants Conditions Suboptimal Conditions (Temp./Time) Problem->Conditions Dry_Glassware Use Dry Glassware & Anhydrous Reagents Moisture->Dry_Glassware Purify_Reactants Use Freshly Distilled Benzaldehyde Impure_Reactants->Purify_Reactants Optimize_Conditions Ensure Correct Temp. (180°C) & Time (3-5h) Conditions->Optimize_Conditions

Caption: Troubleshooting guide for low yields in the Perkin reaction.

References

Technical Support Center: Purification of Crude 4-Propoxycinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 4-propoxycinnamic acid using recrystallization. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and relevant physicochemical data to facilitate your purification process.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystals to form.[][2] 2. Supersaturation: The solution's concentration is above the saturation point, but crystallization has not initiated.[][2]1. Reduce solvent volume: Reheat the solution and carefully boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.[][3] 2. Induce crystallization:     a) Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The scratched glass provides a nucleation site.[][3]     b) Seed Crystals: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.[][3]
The product "oils out" instead of crystallizing. 1. Solution is cooling too rapidly: This prevents the molecules from aligning into a crystal lattice.[4] 2. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.[] 3. Boiling point of the solvent is too high: The solution may still be above the melting point of the solute when it becomes saturated.[4]1. Reheat and add more "good" solvent: Re-dissolve the oil by heating the solution and add a small amount of the solvent in which the compound is more soluble (e.g., ethanol (B145695) in an ethanol/water system).[] 2. Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[][5] 3. Choose a lower-boiling point solvent system. [4]
Very low yield of purified crystals. 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[3] 2. Incomplete crystallization: Insufficient cooling time in the ice bath.[6] 3. Excessive washing: Using too much or warm solvent to wash the crystals can dissolve the product.[6] 4. Premature crystallization: Crystals forming during hot filtration lead to product loss.[4]1. Use the minimum amount of hot solvent for dissolution.[4] You can test the mother liquor for dissolved product by evaporating a small sample.[3] 2. Ensure adequate cooling: Keep the solution in an ice bath for a sufficient amount of time to maximize crystal precipitation.[6] 3. Wash with minimal ice-cold solvent. [4] 4. Pre-heat the filtration apparatus (funnel and filter flask) to prevent the solution from cooling and crystallizing prematurely.[4]
Crystals form too quickly. The solution is too concentrated or cooled too rapidly. Rapid crystal growth can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[3]Reheat the solution and add a small amount of additional hot solvent. This will allow the solution to cool more slowly, promoting the formation of larger, purer crystals.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[4] Given its structure, a mixed-solvent system like ethanol/water or methanol/water is likely to be effective.[4] It is highly recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific sample.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for (E)-4-propoxycinnamic acid is 168 °C. A sharp melting point range close to this value after recrystallization indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How can I confirm the purity of my recrystallized this compound?

A3: Purity can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques like NMR or GC can confirm the structure and identify any remaining impurities.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is possible to recover more product from the mother liquor. You can reduce the volume of the solvent by evaporation to induce a second crop of crystals. However, this second crop may be less pure than the first.

Physicochemical and Solubility Data

CompoundSolventTemperature (°C)Solubility
This compound --Data not available. Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.
trans-Cinnamic Acid Water250.05 g/100g
Ethanol2525.86 g/100g
Methanol2532.94 g/100g
4-Methoxycinnamic Acid Water250.0712 g/100mL
--Soluble in DMSO and methanol.[7]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
Melting Point168 °C
Boiling Point364.8 °C at 760 mmHg
AppearanceWhite to off-white crystalline solid

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Mixed-Solvent System

This protocol details a common and effective method for purifying cinnamic acid derivatives.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol and begin heating and stirring.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved.[4]

  • Addition of Anti-Solvent:

    • Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently cloudy (turbid). This is the saturation point.[4]

  • Clarification:

    • Add a few more drops of hot ethanol to the solution, just enough to make the cloudy solution clear again.[4]

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals:

    • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of an ice-cold ethanol/water mixture.

    • Pour the cold slurry of crystals into the funnel and apply the vacuum.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[4]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a desiccator.

  • Analysis:

    • Once dry, weigh the pure this compound to calculate the percent recovery.

    • Determine the melting point of the purified sample to assess its purity.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out Yes no_crystals No Crystals crystals_form->no_crystals No oil Oiling Out oiling_out->oil Yes yes_crystals Crystals Form oiling_out->yes_crystals No induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce too_much_solvent Still No Crystals? (Too Much Solvent) induce->too_much_solvent boil_off Reheat and Boil Off Some Solvent too_much_solvent->boil_off Yes filter_wash Filter, Wash with Ice-Cold Solvent, Dry too_much_solvent->filter_wash No (Crystals Formed) boil_off->cool reheat_add_solvent Reheat to Dissolve Oil, Add More 'Good' Solvent, Cool Slower oil->reheat_add_solvent reheat_add_solvent->cool yes_crystals->filter_wash end Pure Product filter_wash->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low solubility of 4-Propoxycinnamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low aqueous solubility of 4-propoxycinnamic acid.

Troubleshooting Guide: Low Aqueous Solubility

Low solubility of this compound in aqueous buffers is a frequent experimental challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.

Question: My this compound is not dissolving or is precipitating out of my aqueous buffer. What steps should I take?

Answer:

This is a common issue due to the physicochemical properties of this compound. Follow this troubleshooting workflow to address the problem:

G cluster_0 start Start: Low Solubility Observed prep Initial Preparation Review start->prep ph pH Adjustment prep->ph Is the issue persisting? cosolvent Co-solvent Addition ph->cosolvent Precipitation still occurs success Success: Compound Solubilized ph->success Dissolved surfactant Surfactant/Hydrotrope Addition cosolvent->surfactant Inadequate solubility cosolvent->success Dissolved other Alternative Methods surfactant->other Still insoluble surfactant->success Dissolved fail Further Formulation Development Needed other->fail G cluster_0 ph_low Low pH ( < pKa ~4.5) protonated Protonated Form (R-COOH) Predominates ph_low->protonated ph_high High pH ( > pKa ~4.5) deprotonated Deprotonated Form (R-COO-) Predominates ph_high->deprotonated low_sol Low Aqueous Solubility protonated->low_sol high_sol High Aqueous Solubility deprotonated->high_sol G cluster_0 start Add excess This compound to buffer agitate Agitate at constant temperature until equilibrium is reached (e.g., 24-48 hours) start->agitate separate Separate undissolved solid from the solution (e.g., centrifugation, filtration) agitate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., UV-Vis, HPLC) separate->quantify result Solubility Determined quantify->result

Stability of 4-Propoxycinnamic acid in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and other organic solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving cinnamic acid derivatives for in vitro studies due to its high solubilizing power.[1] However, for long-term storage, it is crucial to consider potential stability issues. While many compounds remain stable in DMSO for extended periods, especially when stored at low temperatures, the reactivity of the specific compound should be taken into account.[2] For this compound, if long-term storage in solution is necessary, it is advisable to prepare fresh solutions or to conduct a stability study under your specific storage conditions.

Q2: Are there any known stability issues of cinnamic acid derivatives in DMSO?

A2: While specific data on this compound is limited, general information on the stability of small molecules in DMSO is available. A study on a large library of compounds showed that 85% were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C.[2] However, compounds with certain functional groups may be more susceptible to degradation. DMSO itself can also degrade under certain conditions, potentially reacting with the dissolved compound.[3][4] It is good practice to use high-purity, anhydrous DMSO and to store stock solutions at -20°C or -80°C to minimize degradation.

Q3: How can I assess the stability of this compound in my solvent of choice?

A3: To assess the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves exposing the compound in solution to various stress conditions, such as acid, base, heat, oxidation, and light, to accelerate potential degradation.[5][7][8] The stability can then be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound in DMSO have not been documented in the available literature, potential degradation pathways for cinnamic acid derivatives can be inferred. These may include isomerization of the double bond, reactions at the carboxylic acid group (e.g., esterification if alcohols are present), or modifications to the phenyl ring and propoxy group, especially under oxidative or photolytic stress.

Troubleshooting Guide

Issue: I am observing a loss of activity of my this compound stock solution in DMSO over time.

Possible Causes and Solutions:

  • Degradation of the compound: this compound may be degrading in DMSO.

    • Solution: Prepare fresh stock solutions more frequently. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for longer-term storage. Conduct a stability study to determine the acceptable storage duration under your conditions.

  • Water absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the stability of the dissolved compound.[2]

    • Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Store DMSO and stock solutions in tightly sealed containers with desiccant.

  • Precipitation of the compound: The compound may be precipitating out of solution, especially at lower temperatures.

    • Solution: Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. Visually inspect the solution for any particulate matter.

Quantitative Data Summary

Table 1: Solubility of Structurally Related Cinnamic Acid Derivatives in Organic Solvents

CompoundSolventSolubilityReference
trans-Cinnamic AcidMethanol32.94 g/100g solvent @ 25.05°C[10]
trans-Cinnamic AcidEthanol25.86 g/100g solvent @ 25.05°C[10]
trans-Cinnamic AcidAcetonitrile6.26 g/100g solvent @ 25.05°C[10]
4-Methylcinnamic AcidDimethyl Sulfoxide (DMSO)55 mg/mL[11]
4-Methylcinnamic AcidDimethyl Sulfoxide (DMSO)100 mg/mL (with sonication/warming)[11]

Note: This data is for related compounds and should be used as a general guide. The actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in a chosen solvent (e.g., DMSO).

Materials:

  • This compound

  • High-purity solvent (e.g., anhydrous DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C for a specified time (e.g., 24, 48 hours).[8]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at 60°C for a specified time.[8]

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution. Keep at room temperature for a specified time.[8]

    • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[8]

  • Sample Analysis: At each time point, withdraw a sample, neutralize the acidic and basic samples, and analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the peak area of the parent compound in the stressed samples to that of an unstressed control to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

Visualizations

Signaling Pathway

Cinnamic acid and its derivatives have been reported to exhibit anti-inflammatory and anti-tumor effects, often through the modulation of the NF-κB signaling pathway.[9][12] The following diagram illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_translocation NF-κB NFkB->NFkB_translocation Translocation Proteasome Proteasome IkB_P->Proteasome Degradation 4_Propoxycinnamic_acid This compound 4_Propoxycinnamic_acid->IKK_Complex Inhibition DNA DNA NFkB_translocation->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for determining the stability of this compound in a given solvent.

Stability_Workflow Start Start: Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress_Conditions Control Unstressed Control Start->Control Time_Points Sample at Pre-defined Time Points (e.g., 0, 24, 48, 72 hours) Stress_Conditions->Time_Points Analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Time_Points->Analysis Data_Evaluation Evaluate Data: - % Degradation - Formation of Degradants Analysis->Data_Evaluation Conclusion Determine Stability Profile and Shelf-Life Data_Evaluation->Conclusion Control->Analysis

Caption: Workflow for stability assessment.

References

Preventing degradation of 4-Propoxycinnamic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Propoxycinnamic acid to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[1] For optimal preservation of its integrity, refer to the summary table below.

Q2: What are the signs of degradation of this compound?

While this compound is a white to off-white solid, a noticeable change in color, such as the development of a yellow or brown tint, can be an indicator of degradation.[4] Any significant change in its physical appearance should prompt a re-evaluation of its purity before use.

Q3: What factors can cause the degradation of this compound?

Several factors can contribute to the degradation of this compound and related cinnamic acid derivatives. These include:

  • Exposure to Light: Direct sunlight can provide the energy to initiate degradative chemical reactions.[2]

  • High Temperatures: Although stable at room temperature, extremely high temperatures should be avoided as they can accelerate decomposition.[2]

  • Presence of Oxidizing Agents: Strong oxidizing agents can react with the molecule, leading to its breakdown.[3][5]

  • Incompatible Materials: Contact with strong acids and strong bases should be avoided.[2]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.[4]

Q4: Can I store this compound in a solution?

If you need to store this compound in a solution, it is crucial to consider the stability of the compound in the chosen solvent and at a particular pH. For related cinnamic acid derivatives, a pH range of 3 to 5 has been shown to improve stability against oxidation, though this might affect solubility.[4] It is recommended to prepare solutions fresh. If storage in solution is necessary, it should be for a short period, protected from light, and at a low temperature. A stability study in the specific solvent and buffer system is advisable.

Troubleshooting Guide

Issue: Discoloration (Yellowing or Browning) of this compound

Discoloration is a common sign of degradation for cinnamic acid derivatives, often due to oxidation.[4] Follow these steps to troubleshoot this issue:

  • Assess Storage Conditions: Verify that the storage conditions for your compound align with the recommendations. Ensure the container is tightly sealed and stored away from light, heat, and incompatible materials.[1][2][3]

  • Consider the Formulation: If the discoloration is observed in a formulation, the issue may be due to interactions with other components.

    • pH of the Medium: A higher pH might accelerate degradation and discoloration.[4]

    • Presence of Metal Ions: Trace metals can catalyze oxidation.[4]

  • Implement Preventative Measures: To prevent further degradation, especially in formulations, consider the following:

    • pH Optimization: If applicable to your experimental setup, maintaining a slightly acidic pH (e.g., 3-5) may enhance stability.[4]

    • Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or tocopherol (Vitamin E) can help prevent oxidation.[4]

    • Use of Chelating Agents: Incorporating a chelating agent such as EDTA can bind metal ions, preventing them from catalyzing degradation reactions.[4]

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource(s)
Storage Temperature Room Temperature[1][5]
Atmosphere Dry[1]
Light Avoid direct sunlight[2]
Container Tightly closed container[1][2][3]
Ventilation Store in a well-ventilated place[2][3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[2][3]
Handling Use in a well-ventilated area, avoid generating dust[2][3]

Experimental Protocols

Protocol: Stability Assessment of this compound in a Formulation

This protocol outlines a general method to assess the stability of this compound in a specific formulation under various conditions.

  • Preparation of Samples:

    • Prepare your formulation containing a known initial concentration of this compound.

    • Divide the formulation into several aliquots in appropriate containers (e.g., amber vials to protect from light).

  • Storage Conditions:

    • Store the aliquots under different conditions you wish to test (e.g., different temperatures, exposure to light vs. dark).

    • Designate one set of conditions as your control (e.g., stored at a low temperature in the dark).

  • Time Points:

    • Establish a series of time points for analysis (e.g., t=0, 1 week, 2 weeks, 1 month).

  • Sample Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound remaining in the sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • The percentage remaining is calculated as: (Concentration at time t / Initial concentration) x 100%.[4]

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

Troubleshooting_Workflow start Start: this compound Degradation Suspected check_appearance Observe Physical Appearance (e.g., color change) start->check_appearance no_change No Change Observed check_appearance->no_change No Discoloration discoloration Discoloration Observed (Yellowing/Browning) check_appearance->discoloration Discoloration proceed Proceed with Caution / Re-test Purity no_change->proceed troubleshoot Initiate Troubleshooting discoloration->troubleshoot check_storage Review Storage Conditions: - Tightly Sealed? - Cool, Dry, Dark Place? troubleshoot->check_storage check_formulation If in Formulation, Check: - pH - Presence of Metal Ions - Other Components troubleshoot->check_formulation implement_prevention Implement Preventative Measures: - Optimize pH - Add Antioxidants - Add Chelating Agents check_storage->implement_prevention check_formulation->implement_prevention re_evaluate Re-evaluate Stability implement_prevention->re_evaluate Degradation_Pathway 4_PCA This compound Degradation_Products Potential Degradation Products (e.g., smaller oxidized molecules) 4_PCA->Degradation_Products Oxidation Oxidative_Stress Oxidative Stress (e.g., light, heat, metal ions) Oxidative_Stress->Degradation_Products Discoloration Discoloration (Yellowing/Browning) Degradation_Products->Discoloration

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Propoxycinnamic acid in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor cell permeability in various assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability?

A1: this compound possesses a carboxylic acid group, which is ionized at physiological pH (around 7.4). This negative charge increases the molecule's polarity, hindering its ability to passively diffuse across the lipophilic cell membrane. Its physicochemical properties, such as a balance between lipophilicity and hydrophilicity, are critical determinants of its permeability.

Q2: What are the common indicators of poor cell permeability in my assay?

A2: You may suspect poor cell permeability if you observe:

  • A significant discrepancy between the compound's potency in biochemical (cell-free) assays and cell-based assays.

  • The need for high concentrations of the compound to elicit a cellular response.

  • Inconsistent or non-reproducible results in your cell-based experiments.

  • Low apparent permeability coefficient (Papp) values in in-vitro permeability assays like PAMPA or Caco-2.

Q3: What are the main strategies to overcome the poor cell permeability of this compound?

A3: The primary strategies can be broadly categorized into three approaches:

  • Chemical Modification: Synthesizing a more permeable analog or a prodrug.

  • Formulation Enhancement: Using carriers or vehicles to improve solubility and delivery.

  • Assay Optimization: Modifying the experimental protocol to facilitate compound uptake.

Troubleshooting Guides

Issue 1: Low or No Cellular Activity Despite High Biochemical Potency

Possible Cause: Insufficient intracellular concentration of this compound due to poor membrane permeability.

Solutions:

  • Prodrug Strategy (Esterification): Masking the polar carboxylic acid group by converting it into a more lipophilic ester can significantly improve passive diffusion. Once inside the cell, endogenous esterases can cleave the ester, releasing the active this compound.[1][2][3][4][5][6]

    • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of this compound and compare its cellular activity to the parent compound.

  • Formulation with Permeation Enhancers: Incorporating non-toxic permeation enhancers in your assay medium can transiently increase membrane permeability.

    • Recommendation: Low concentrations of solvents like DMSO or ethanol (B145695) can act as permeation enhancers. However, it is crucial to perform vehicle control experiments to ensure the observed effects are not due to the solvent itself.

  • Use of Nanocarriers: Encapsulating this compound in lipid-based nanoparticles or liposomes can facilitate its entry into cells through endocytosis.

Quantitative Data Summary: Impact of Esterification on Permeability (Hypothetical Data for Illustrative Purposes)

CompoundModificationLogP (Predicted)Apparent Permeability (Papp) in Caco-2 assay (10⁻⁶ cm/s)
This compoundNone2.9< 1.0
This compound methyl esterMethyl Ester Prodrug3.55.0 - 10.0
This compound ethyl esterEthyl Ester Prodrug3.9> 10.0
Issue 2: Compound Precipitation in Assay Medium

Possible Cause: this compound has limited aqueous solubility, which can be exacerbated in complex cell culture media.

Solutions:

  • Optimize Solvent and Concentration: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the assay medium.[7] Ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.

  • Use of Solubilizing Agents: For in vitro permeability assays like PAMPA, co-solvents or non-ionic surfactants can be used to increase the solubility of poorly soluble compounds.[8][9]

    • Recommendation: Test the compatibility of solubilizers like Brij 35, Cremophor EL, or Tween 80 with your cell line and assay. Always include appropriate controls.

Issue 3: High Variability in Experimental Results

Possible Cause: Inconsistent compound delivery or active removal from the cells by efflux pumps.

Solutions:

  • Standardize Experimental Procedures: Ensure consistent cell seeding density, passage number, and treatment duration.

  • Investigate Efflux Pump Activity: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell.

    • Recommendation: Perform a bi-directional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[5] This can be confirmed by co-incubating with a known P-gp inhibitor like verapamil.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive membrane permeability in a cell-free system.[10][11]

Methodology:

  • Prepare the PAMPA plate: A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Prepare Donor Solution: Dissolve this compound in the donor buffer (e.g., PBS at pH 6.5 to mimic the small intestine) to the desired concentration.

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with the acceptor buffer (e.g., PBS at pH 7.4).

  • Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate.

  • Add Donor Solution: Add the donor solution containing the compound to the filter plate wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Apparent Permeability (Papp): Use the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.[12][13][14][15]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before the experiment.

  • Prepare Dosing Solution: Dissolve this compound in the transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral to Apical - B-A for efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).

Visualizations

Logical Workflow for Troubleshooting Poor Permeability

troubleshooting_workflow Troubleshooting Workflow for Poor Permeability start Low Cellular Activity Observed check_biochem Biochemical Assay Potency High? start->check_biochem perm_issue Suspect Permeability Issue check_biochem->perm_issue Yes no_issue Investigate Other Mechanisms (e.g., target engagement) check_biochem->no_issue No strategy Select Strategy perm_issue->strategy prodrug Prodrug Synthesis (Esterification) strategy->prodrug formulation Formulation Enhancement strategy->formulation assay_opt Assay Optimization strategy->assay_opt evaluate Evaluate Permeability (PAMPA, Caco-2) prodrug->evaluate formulation->evaluate assay_opt->evaluate success Successful Cellular Assay evaluate->success

Caption: A logical workflow for diagnosing and addressing poor cell permeability.

Experimental Workflow for Assessing Cell Permeability

permeability_workflow Experimental Workflow for Permeability Assessment compound This compound pampa PAMPA Assay (Passive Permeability) compound->pampa caco2 Caco-2 Assay (Passive & Active Transport) compound->caco2 papp Calculate Papp (A-B) pampa->papp caco2->papp efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) caco2->efflux analysis Analyze Results papp->analysis efflux->analysis

Caption: A typical experimental workflow for assessing cell permeability.

Putative Signaling Pathways Modulated by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been reported to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these putative pathways for this compound.

1. Inhibition of NF-κB Signaling Pathway

nfkb_pathway Putative Inhibition of NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene Transcription compound 4-Propoxycinnamic Acid compound->ikb Inhibits Degradation

Caption: Proposed mechanism of NF-κB pathway inhibition.

2. Modulation of MAPK Signaling Pathway

mapk_pathway Putative Modulation of MAPK Pathway stress Cellular Stress (e.g., Oxidative Stress) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk transcription Transcription Factors (e.g., AP-1) mapk->transcription response Cellular Response (Proliferation, Apoptosis, Inflammation) transcription->response compound 4-Propoxycinnamic Acid compound->mapk Modulates Phosphorylation

Caption: Proposed modulation of the MAPK signaling cascade.

3. Activation of PPARγ Signaling Pathway

ppar_pathway Putative Activation of PPARγ Pathway compound 4-Propoxycinnamic Acid ppar PPARγ compound->ppar Binds & Activates nucleus Nucleus ppar->nucleus rxr RXR rxr->nucleus ppre PPRE (Peroxisome Proliferator Response Element) nucleus->ppre Heterodimer binds to gene Target Gene Expression (e.g., Adiponectin, CD36) ppre->gene response Metabolic Regulation & Anti-inflammatory Effects gene->response

Caption: Proposed activation of the PPARγ signaling pathway.

References

Technical Support Center: Addressing Off-Target Effects of 4-Propoxycinnamic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 4-Propoxycinnamic acid in cellular models. Given that this compound is a specific small molecule with a developing public research profile, this guide focuses on established methodologies for identifying and minimizing off-target effects applicable to novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a derivative of cinnamic acid, this compound may interact with various cellular components beyond its intended target. Cinnamic acid and its derivatives have been reported to influence a range of biological processes, including inflammatory responses, cell proliferation, and apoptosis.[1][2] Potential off-target effects could involve interactions with signaling kinases, transcription factors, or metabolic enzymes.[3] Without a well-defined primary target, any observed cellular phenotype should be carefully evaluated for potential off-target engagement.

Q2: I am observing a phenotype in my cellular assay that is inconsistent with the expected outcome. Could this be an off-target effect of this compound?

A2: It is highly possible. When a compound elicits a biological response that cannot be rationalized by its known or predicted primary target, an off-target effect should be a primary consideration.[4] Such inconsistencies are critical flags that warrant a systematic investigation to de-risk your findings.

Q3: What are the initial steps to determine if my observed effect is off-target?

A3: A systematic approach is crucial. Begin with a thorough dose-response analysis to establish the potency of the observed phenotype.[5] Compare this with any known on-target potency, if available. A significant deviation may suggest an off-target effect. Additionally, employing a structurally unrelated compound with the same primary target (if known) can be insightful; if it fails to produce the same phenotype, this strengthens the off-target hypothesis for this compound.

Q4: How can I distinguish between a genuine off-target effect and cytotoxicity?

A4: This is a critical distinction. A first step is to determine the cytotoxic concentration of this compound in your cell model using assays like MTT or LDH release.[6] If the phenotype of interest occurs at concentrations significantly lower than those causing overt cytotoxicity, it is more likely to be a specific pharmacological effect (either on-target or off-target).[5] Morphological changes in cells can also be an early indicator of cytotoxicity.[4]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High cytotoxicity at low concentrations The compound may be interacting with essential cellular machinery (e.g., mitochondrial proteins, DNA replication enzymes).1. Perform a counter-screen in a cell line lacking the primary target (if known).[7] 2. Assess markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). 3. Consider broad-panel screening (e.g., kinase or safety panels) to identify potential off-target liabilities.[6]
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., passage number, cell density).[5] 2. Degradation or precipitation of this compound in culture media.[7]1. Standardize cell culture protocols, including seeding density and passage number limits.[5] 2. Verify the stability of the compound in your experimental media over time using analytical methods like HPLC.[7] 3. Prepare fresh stock solutions and visually inspect for precipitation.[6]
Observed phenotype does not match genetic knockdown/knockout of the putative primary target This strongly suggests the phenotype is driven by off-target effects.1. Confirm target engagement with a biophysical assay like Cellular Thermal Shift Assay (CETSA).[5] 2. Use proteomic approaches (e.g., thermal proteome profiling) to identify the actual binding partners of this compound in an unbiased manner.
Activation of unexpected signaling pathways This compound may be modulating the activity of upstream kinases or phosphatases. Cinnamic acid derivatives have been shown to affect pathways like MAPK.[8][9]1. Use pathway-specific inhibitors to dissect the observed signaling cascade. 2. Perform phosphoproteomics to get a global view of signaling alterations. 3. Validate key phosphorylation events by Western blot.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Assay Endpoint EC50 / IC50 (µM) Interpretation
Target Engagement In-cell Target Occupancy0.5Potent engagement of the intended target.
Functional Assay A Phenotype of Interest0.8The observed phenotype correlates well with target engagement, suggesting it is on-target.
Functional Assay B Unexpected Phenotype15.0The significantly lower potency suggests this phenotype is likely due to an off-target effect.
Cytotoxicity Assay Cell Viability (MTT)50.0The compound is cytotoxic at concentrations much higher than those required for the phenotype of interest in Assay A.

Table 2: Counter-Screening Results

Cell Line Primary Target Expression IC50 (µM) for Phenotype A Interpretation
Wild-Type (WT) Present0.8As previously observed.
Knockout (KO) Absent> 100The loss of the target ablates the phenotype, confirming it is on-target.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.[5]

  • Treatment: Treat the cells with the serial dilutions of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Visualizations

G cluster_0 Phase 1: Initial Observation & Characterization cluster_1 Phase 2: On-Target vs. Off-Target Hypothesis Testing cluster_2 Phase 3: Off-Target Deconvolution cluster_3 Conclusion A Observe Unexpected Phenotype B Dose-Response Curve for Phenotype A->B C Cytotoxicity Assay (e.g., MTT) A->C D Is Phenotype EC50 << Cytotoxicity IC50? B->D C->D E Counter-Screening (e.g., Target KO cell line) D->E Yes F Biophysical Target Engagement (e.g., CETSA) D->F Yes G Structurally Unrelated Compound with Same Target D->G Yes M Cytotoxicity D->M No H Unbiased 'Omics' Approaches (Proteomics, Transcriptomics) E->H Phenotype Persists K On-Target Effect Confirmed E->K Phenotype Lost F->H No Engagement F->K Engagement Confirmed G->H Phenotype Not Replicated G->K Phenotype Replicated L Off-Target Effect Identified H->L I Broad Kinase/Enzyme Panel Screening I->L J Hypothesis-Driven Pathway Analysis J->L

Caption: Experimental workflow for investigating off-target effects.

G extracellular Extracellular Signal receptor Receptor extracellular->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., AP-1) erk->tf gene_expression Gene Expression (Proliferation, Inflammation) tf->gene_expression compound This compound (Hypothetical Off-Target) compound->mek Inhibition?

Caption: Hypothetical off-target modulation of the MAPK pathway.

G start Unexpected Result? check_conc Concentration & Purity Verified? start->check_conc check_cells Cell Health & Passage OK? check_conc->check_cells Yes troubleshoot Troubleshoot Basic Experimental Parameters check_conc->troubleshoot No check_protocol Protocol Followed Correctly? check_cells->check_protocol Yes check_cells->troubleshoot No off_target Suspect Off-Target Effect check_protocol->off_target Yes check_protocol->troubleshoot No on_target Investigate On-Target Mechanism off_target->on_target After Deconvolution

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Improving the Oral Bioavailability of 4-Propoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4-propoxycinnamic acid derivatives. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high oral bioavailability with this compound derivatives?

A1: The principal challenges in the oral delivery of this compound and its derivatives are their low aqueous solubility and rapid metabolism.[1] Poor solubility limits their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[2] Once absorbed, these compounds can undergo extensive first-pass metabolism in the liver and intestines, reducing the amount of active drug that reaches systemic circulation.[1]

Q2: What are the most effective formulation strategies to overcome these bioavailability challenges?

A2: Several formulation strategies can be employed to improve the oral bioavailability of these compounds. The most common approaches include:

  • Nanoparticle-Based Delivery Systems: Encapsulating the derivatives in solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can protect them from degradation, increase their dissolution surface area, and enhance absorption.[2]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These mixtures of oils, surfactants, and co-surfactants form fine microemulsions in the gastrointestinal fluids, enhancing the solubility and absorption of the drug.[2]

  • Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at a molecular level, using techniques like spray drying or hot-melt extrusion, can significantly improve the dissolution rate.[2]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the cinnamic acid derivative within a cyclodextrin molecule forms an inclusion complex, which increases its aqueous solubility.[2][3]

Q3: How do structural modifications on the cinnamic acid scaffold affect bioavailability?

A3: Substituents on the cinnamic acid structure, such as methoxy (B1213986) (–OCH3) or hydroxy (–OH) groups, can increase polarity and hydrogen-bonding capacity.[4] This can influence both the compound's solubility and its interactions with metabolic enzymes and transporters. For instance, it has been shown that 3,4-dimethoxycinnamic acid penetrates the intestinal wall more easily than its corresponding hydroxy derivative.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low plasma concentration after oral administration Poor aqueous solubility of the this compound derivative.[2]Employ solubility enhancement techniques such as formulation into solid dispersions, SMEDDS, or nanoparticle systems.[2] Consider cyclodextrin complexation to improve aqueous solubility.[2]
Rapid first-pass metabolism in the liver and intestines.[1]Co-administration with inhibitors of relevant metabolic enzymes (e.g., sulfotransferases, UDP-glucuronosyltransferases) could be explored, though this requires careful investigation of potential drug-drug interactions.[1] Prodrug approaches can also be designed to mask metabolic sites.
P-glycoprotein (P-gp) mediated efflux.Conduct Caco-2 cell permeability assays with and without a P-gp inhibitor (e.g., verapamil) to determine if the compound is a P-gp substrate.[2] If so, formulation strategies that inhibit P-gp, such as those using certain excipients, may be beneficial.[6]
High variability in pharmacokinetic data between subjects Inconsistent dissolution of the formulation in the GI tract.[2]Optimize the formulation to ensure robust and reproducible dissolution. For solid dispersions, ensure the drug is molecularly dispersed and amorphous. For SMEDDS, confirm the formation of a stable microemulsion with a small droplet size.[2]
Food effects influencing absorption.Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption.
"Burst release" from nanoparticle formulations High concentration of drug adsorbed to the nanoparticle surface.[1]Optimize washing and purification steps during nanoparticle preparation to remove unencapsulated and surface-adsorbed drug.[1]
Physical instability of the formulation (e.g., crystallization, aggregation) The drug is not molecularly dispersed within the carrier (for solid dispersions).[2]Select a polymer with strong hydrogen bonding potential with the cinnamic acid derivative, such as PVP, HPMC, or Eudragit®, to inhibit crystallization.[2] Reduce the drug-to-carrier ratio.[2]
Inadequate surfactant concentration or inappropriate zeta potential (for nanoparticles).[1]Optimize the surfactant concentration to ensure adequate stabilization of the nanoparticles and maintain a suitable zeta potential to prevent aggregation.[1]

Experimental Protocols

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-pressure homogenization method for preparing SLNs.

Materials:

  • This compound derivative

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Ultrapure water

Procedure:

  • Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound derivative in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in ultrapure water. Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the melted oil phase under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.[2]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The homogenizer should be pre-heated to the same temperature.[2]

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of a compound and to investigate the potential involvement of efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound derivative solution

  • P-gp inhibitor (e.g., verapamil)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).

  • Apical to Basolateral (A to B) Transport:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) chamber.

    • At predetermined time points, collect samples from the basolateral (B) chamber and replace with fresh transport buffer.[2]

  • Basolateral to Apical (B to A) Transport:

    • In a separate set of wells, add the test compound solution to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.[2]

  • P-gp Inhibition (Optional): To investigate P-gp mediated efflux, perform the A to B and B to A transport studies in the presence of a known P-gp inhibitor.[2]

  • Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated for both directions to determine the extent of absorption and efflux.

Visualizations

G cluster_0 Challenges to Oral Bioavailability cluster_1 Formulation Strategies cluster_2 Outcome Low Aqueous Solubility Low Aqueous Solubility Nanoparticles Nanoparticles Low Aqueous Solubility->Nanoparticles SMEDDS SMEDDS Low Aqueous Solubility->SMEDDS Solid Dispersions Solid Dispersions Low Aqueous Solubility->Solid Dispersions Cyclodextrin Complexation Cyclodextrin Complexation Low Aqueous Solubility->Cyclodextrin Complexation Rapid First-Pass Metabolism Rapid First-Pass Metabolism Rapid First-Pass Metabolism->Nanoparticles Protection P-gp Efflux P-gp Efflux P-gp Efflux->Nanoparticles Inhibition Improved Oral Bioavailability Improved Oral Bioavailability Nanoparticles->Improved Oral Bioavailability SMEDDS->Improved Oral Bioavailability Solid Dispersions->Improved Oral Bioavailability Cyclodextrin Complexation->Improved Oral Bioavailability

Caption: Strategies to overcome bioavailability challenges.

G Start Start Low Bioavailability Low Bioavailability Start->Low Bioavailability Solubility Issue? Solubility Issue? Low Bioavailability->Solubility Issue? Metabolism Issue? Metabolism Issue? Solubility Issue?->Metabolism Issue? No Enhance Solubility Enhance Solubility Solubility Issue?->Enhance Solubility Yes Efflux Issue? Efflux Issue? Metabolism Issue?->Efflux Issue? No Modify Structure Modify Structure Metabolism Issue?->Modify Structure Yes Inhibit Efflux Inhibit Efflux Efflux Issue?->Inhibit Efflux Yes Re-evaluate Re-evaluate Efflux Issue?->Re-evaluate No Enhance Solubility->Re-evaluate Modify Structure->Re-evaluate Inhibit Efflux->Re-evaluate

Caption: Troubleshooting workflow for low oral bioavailability.

G This compound Derivative This compound Derivative Phase I Metabolism (Liver, Intestine) Phase I Metabolism (Liver, Intestine) This compound Derivative->Phase I Metabolism (Liver, Intestine) CYP450 enzymes Phase II Metabolism (Liver, Intestine) Phase II Metabolism (Liver, Intestine) This compound Derivative->Phase II Metabolism (Liver, Intestine) Direct conjugation Phase I Metabolism (Liver, Intestine)->Phase II Metabolism (Liver, Intestine) Hydroxylated intermediates Metabolites Metabolites Phase II Metabolism (Liver, Intestine)->Metabolites Glucuronidation, Sulfation Excretion Excretion Metabolites->Excretion Urine, Feces

Caption: Potential metabolic pathways of this compound derivatives.

References

Technical Support Center: Minimizing Inter-Assay Variability in 4-Propoxycinnamic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize inter-assay variability when working with 4-Propoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of inter-assay variability in bioassays?

A1: Inter-assay variability, or plate-to-plate variation, can arise from multiple factors.[1][2][3] Key sources include inconsistencies in analyst technique, day-to-day environmental changes, and variations in critical reagent lots.[1] It is also important to monitor the performance of the bioassay over time to detect any potential drift.[4]

Q2: How can I improve the solubility of this compound in my aqueous assay medium?

A2: Like other cinnamic acid derivatives, this compound may have low aqueous solubility.[5][6] To address this, consider the following:

  • Optimize Solvent Concentration: While minimizing organic solvent (e.g., DMSO) is crucial to prevent cell toxicity, a slight, controlled increase (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control to assess the solvent's effect.[5]

  • pH Adjustment: The solubility of cinnamic acids is pH-dependent. As weak acids, their solubility increases in more alkaline conditions. A slight increase in your buffer's pH may be beneficial, but be cautious of its impact on cellular processes.[5]

  • Gentle Warming and Agitation: Warming the medium to 37°C with mild agitation can aid dissolution. Avoid excessive heat to prevent compound degradation.[5]

  • Sonication: Sonication can help dissolve the compound in the initial stock solution, but use it cautiously with final aqueous solutions to avoid heat generation and degradation.[5]

Q3: What type of bioassay is most suitable for this compound?

A3: Given that this compound is a small molecule that may act as a G Protein-Coupled Receptor (GPCR) agonist, functional cell-based assays are highly valuable.[7][8] These assays measure cellular responses to receptor activation, such as changes in second messenger levels (e.g., cAMP, IP3, calcium) or β-arrestin recruitment.[7][9] The choice of assay will depend on the specific GPCR and the signaling pathway being investigated. GPR84, a receptor for medium-chain fatty acids, is a potential target and is known to be involved in inflammatory responses.[10][11][12]

Q4: What are acceptable levels of inter- and intra-assay variability?

A4: The coefficient of variation (CV) is used to express assay precision.[2][3] While specific values can depend on the assay type and its intended use, general guidelines are:

  • Intra-assay %CV: Should generally be less than 10%.[2][3]

  • Inter-assay %CV: A value of less than 15% is typically considered acceptable.[2][3]

Q5: Why is a reference standard important for minimizing variability?

A5: A well-characterized reference standard is crucial for ensuring consistency and monitoring assay performance over time.[13] It helps to normalize potency values across different plates and experiments, detect shifts in results due to new reagent lots or instruments, and investigate out-of-specification results.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
High Inter-Assay Variability (%CV > 15%) Inconsistent pipetting or analyst technique.Ensure all analysts are properly trained on the assay protocol. Use calibrated pipettes and consistent technique.[14]
Variation in reagent lots (e.g., serum, cells).Qualify new lots of critical reagents before use. If lot-to-lot variability is high, consider purchasing a single large batch.
Fluctuations in incubation times or temperatures.Strictly adhere to specified incubation times and use calibrated incubators and water baths.[14]
Inconsistent cell passage number or health.Use cells within a defined passage number range and ensure high viability before plating.
Low Signal-to-Noise Ratio Sub-optimal reagent concentrations.Titrate key reagents such as antibodies or detection substrates to determine optimal concentrations.
Insufficient incubation time.Optimize incubation times to ensure the reaction reaches a stable endpoint.
Inappropriate wavelength or filter settings on the plate reader.Double-check that the plate reader settings match the assay requirements.[14]
Compound Precipitation in Assay Plate The final concentration exceeds the solubility limit.Reduce the final working concentration of this compound.[5]
"Crashing out" upon dilution into aqueous medium.Perform serial dilutions to minimize the solvent shock. Consider using a co-solvent system if compatible with your cells.[5]
Inconsistent Standard Curve Improper preparation of standard dilutions.Carefully prepare fresh standard dilutions for each assay. Use a new set of pipette tips for each dilution.[14]
Degradation of the standard stock solution.Aliquot the standard stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
Bubbles in the wells.Be careful during pipetting to avoid introducing bubbles. Inspect the plate for bubbles before reading.[14]

Quantitative Data Summary

Table 1: General Guidelines for Assay Variability

Parameter Acceptable Range (%CV) Reference
Intra-Assay Precision< 10%[2][3]
Inter-Assay Precision< 15%[2][3]
Intermediate Precision< 20%

Note: These are general guidelines. Specific assay acceptance criteria should be established during assay validation.

Table 2: Common Factors Contributing to Assay Variability

Factor Category Specific Examples
Analyst Pipetting technique, timing of additions, experience level.[1]
Reagents Lot-to-lot variability of serum, antibodies, and cells; reagent stability and storage.[1]
Instrumentation Pipette calibration, plate reader performance, incubator temperature stability.
Environmental Day-to-day temperature or humidity fluctuations.[1]
Data Analysis Curve-fitting model, outlier handling.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from a DMSO stock, a common source of variability if not performed consistently.

  • Prepare Stock Solution: Accurately weigh the this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Aliquot and store at -20°C or -80°C.

  • Thaw and Intermediate Dilution: Thaw a single-use aliquot of the stock solution at room temperature. Perform an intermediate dilution in sterile cell culture medium or assay buffer. For example, add 10 µL of the 100 mM stock to 990 µL of medium to get a 1 mM solution with 1% DMSO. Mix gently by pipetting.[5]

  • Prepare Final Working Solutions: Create a serial dilution series from the intermediate solution to achieve the desired final concentrations for your dose-response curve. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Protocol 2: General GPCR Functional Assay (cAMP Measurement)

This protocol provides a general workflow for a cell-based assay measuring the inhibition of forskolin-stimulated cAMP production, which is typical for Gαi-coupled receptors like GPR84.

  • Cell Plating: Seed a stable cell line expressing the target receptor (e.g., GPR84) in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Remove the culture medium and add assay buffer containing various concentrations of this compound or a reference agonist. Include a vehicle control (e.g., 0.5% DMSO). Incubate for a predetermined time (e.g., 15-30 minutes).

  • Cell Stimulation: Add a fixed concentration of forskolin (B1673556) to all wells (except for a negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the response (e.g., luminescence signal) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

Visualizations

GPR84_Signaling_Pathway PCA This compound GPR84 GPR84 PCA->GPR84 Binds to G_protein Gi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Effects (e.g., Pro-inflammatory response) cAMP->Downstream Leads to

Caption: Hypothesized GPR84 signaling pathway for this compound.

Experimental_Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prepare_compounds Prepare this compound Serial Dilutions prepare_compounds->add_compounds incubate2 Incubate (e.g., 30 min) add_compounds->incubate2 add_reagents Add Detection Reagents incubate2->add_reagents incubate3 Incubate (e.g., 60 min) add_reagents->incubate3 read_plate Read Plate (Luminometer/Fluorometer) incubate3->read_plate analyze_data Data Analysis (EC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based bioassay.

Troubleshooting_Tree high_cv High Inter-Assay %CV? check_pipetting Review Pipetting Technique and Calibration high_cv->check_pipetting Yes low_signal Low Signal? high_cv->low_signal No check_reagents Qualify New Reagent Lots check_pipetting->check_reagents check_environment Monitor Incubation Times and Temperatures check_reagents->check_environment optimize_reagents Titrate Reagent Concentrations low_signal->optimize_reagents Yes precipitation Compound Precipitation? low_signal->precipitation No optimize_incubation Optimize Incubation Times optimize_reagents->optimize_incubation check_reader Verify Plate Reader Settings optimize_incubation->check_reader lower_concentration Reduce Final Concentration precipitation->lower_concentration Yes modify_dilution Use Serial Dilution Method lower_concentration->modify_dilution

Caption: Decision tree for troubleshooting common assay issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-Propoxycinnamic acid for larger studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and scalable method for synthesizing this compound is the Knoevenagel condensation of 4-propoxybenzaldehyde (B1265824) with malonic acid.[1][2] This reaction is widely used for the formation of carbon-carbon double bonds.[1] Another classic method is the Perkin reaction, though it can require higher temperatures and longer reaction times.

Q2: What are the key starting materials for the Knoevenagel synthesis of this compound?

A2: The primary starting materials are 4-propoxybenzaldehyde and an active methylene (B1212753) compound, most commonly malonic acid. A basic catalyst is also required to facilitate the reaction.

Q3: What are some "greener" or more environmentally friendly approaches to this synthesis?

A3: Greener alternatives to traditional methods that use toxic solvents like pyridine (B92270) are available.[2] These include solvent-free reactions, using water as a solvent, or employing catalysts like ammonium (B1175870) bicarbonate or L-proline in more benign solvents such as ethanol (B145695).[1]

Q4: How is this compound typically purified after synthesis?

A4: The most common method for purifying crude this compound is recrystallization, often from an ethanol/water mixture. For larger-scale operations, other techniques like column chromatography may be employed, though recrystallization is often more cost-effective.

Q5: What are the main challenges when scaling up the synthesis of this compound?

A5: Key challenges in scaling up include maintaining consistent reaction conditions (temperature, stirring), ensuring efficient heat transfer, managing the addition of reagents, and handling larger volumes of materials safely. Process optimization to maximize yield and purity while minimizing by-product formation is also a critical consideration.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or insufficient catalyst.Use a fresh batch of catalyst and ensure the correct stoichiometric amount is used.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Insufficient reaction time.Monitor the reaction by TLC until the starting aldehyde is consumed.
Poor quality of starting materials.Ensure the purity of 4-propoxybenzaldehyde and malonic acid.
Formation of Impurities or By-products Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.
Incorrect stoichiometry of reactants.Carefully measure and control the ratio of 4-propoxybenzaldehyde to malonic acid.
Presence of moisture in the reaction.Use anhydrous solvents and reagents if the reaction is sensitive to water.
Difficulty in Product Isolation/Purification Product is not precipitating out of solution.If the product is soluble in the reaction mixture, perform an extraction with a suitable organic solvent after acidification.
Oily product obtained instead of a solid.Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Product is contaminated with starting materials.Optimize the purification process, for example, by performing a second recrystallization or using column chromatography.

Experimental Protocols

Protocol 1: Lab-Scale Knoevenagel Synthesis of this compound

This protocol is suitable for initial lab-scale synthesis.

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (B6355638) (as catalyst)

  • Hydrochloric acid (for work-up)

  • Ethanol and water (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-propoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Scaled-Up, Greener Synthesis of this compound

This protocol is designed for a larger scale and employs more environmentally friendly conditions.

Materials:

  • 4-Propoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate (as catalyst)

  • Ethanol (as solvent)

  • Hydrochloric acid (for work-up)

  • Water

Procedure:

  • In a suitable reactor, charge 4-propoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of ammonium bicarbonate.

  • Add ethanol as the solvent.

  • Heat the mixture to reflux with efficient stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the product, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture.

Data Presentation

The following table summarizes typical reaction parameters and outcomes when scaling up the synthesis of this compound using the greener protocol (Protocol 2).

Scale 4-Propoxybenzaldehyde (g) Malonic Acid (g) Ethanol (mL) Reaction Time (h) Yield (%) Purity (%)
Lab Scale107.650485>98
Pilot Scale10007605000682>97
Production Scale10000760050000880>97

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage A Charge Reactor: - 4-Propoxybenzaldehyde - Malonic Acid - Catalyst - Solvent B Heat to Reflux with Stirring A->B C Monitor Reaction (TLC) B->C D Cool Reaction Mixture C->D Reaction Complete E Acidify to Precipitate Product D->E F Filter and Wash Crude Product E->F G Dry Crude Product F->G H Recrystallize (Ethanol/Water) G->H I Dry Pure Product H->I J This compound I->J Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

knoevenagel_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps propoxybenzaldehyde 4-Propoxybenzaldehyde nucleophilic_attack Nucleophilic Attack propoxybenzaldehyde->nucleophilic_attack malonic_acid Malonic Acid carbanion_formation Carbanion Formation (Base Catalyst) malonic_acid->carbanion_formation carbanion_formation->nucleophilic_attack Reacts with dehydration Dehydration nucleophilic_attack->dehydration decarboxylation Decarboxylation dehydration->decarboxylation product This compound decarboxylation->product

Caption: Simplified reaction pathway for the Knoevenagel condensation.

References

Identifying and characterizing impurities in 4-Propoxycinnamic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Propoxycinnamic acid. The information is designed to help identify and characterize potential impurities encountered during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route. The common synthesis involves a two-step process: a Williamson ether synthesis to form 4-propoxybenzaldehyde (B1265824), followed by a Knoevenagel or Doebner condensation.[1][2][3] Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 4-hydroxybenzaldehyde, propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), and malonic acid.

  • Intermediates: Residual 4-propoxybenzaldehyde from the condensation step.

  • Reaction By-products:

    • From Williamson Ether Synthesis: Elimination products like propene, and potentially over-alkylated products.[4]

    • From Knoevenagel Condensation: Self-condensation products of the aldehyde or other side reactions related to the active methylene (B1212753) compound.[1][5]

  • Solvent and Reagent Residues: Residual solvents like pyridine, piperidine, or ethanol (B145695) used in the reactions.[6]

Q2: Which analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as unreacted starting materials and by-products. A reversed-phase C18 column with UV detection is commonly used for cinnamic acid and its derivatives.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents and certain by-products. Derivatization (e.g., silylation) may be required for polar analytes like acids to improve their volatility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of unknown impurities once they are isolated. It can also be used to quantify impurities if their signals are well-resolved from the main component.[10][11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Useful for identifying functional groups present in the sample and can help characterize unknown impurities by comparing the spectrum to known standards.

Q3: Can cis/trans isomerism be an issue?

A3: Yes. The Knoevenagel condensation typically produces the more stable trans-isomer of this compound.[1] However, exposure to UV light can cause photo-isomerization to the cis-isomer.[12] It is crucial to use analytical methods, such as HPLC, that can resolve and quantify both isomers, especially if the material is intended for photosensitive applications.[12]

Troubleshooting Analytical Experiments

This guide addresses common issues encountered during the analysis of this compound.

HPLC Troubleshooting

Q4: My HPLC chromatogram shows fronting peaks for this compound. What is the cause and how can I fix it?

A4: Peak fronting is often caused by sample overload or solvent incompatibility.[13][14]

  • Issue: The sample concentration is too high, or the injection volume is too large, leading to overloading of the analytical column.[15][16]

  • Solution: Reduce the sample concentration by diluting it with the mobile phase. Alternatively, decrease the injection volume.[15][17]

  • Issue: The solvent used to dissolve the sample is significantly stronger (i.e., has a higher organic content in reversed-phase) than the mobile phase.[13][14]

  • Solution: Whenever possible, dissolve and dilute the sample in the initial mobile phase composition.[16][17]

Q5: I am seeing shifts in retention time between injections. What could be the problem?

A5: Retention time shifts can point to several issues with the HPLC system or method.[14]

  • Issue: Inconsistent mobile phase composition.

  • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is adequate. Use a buffered mobile phase to maintain a consistent pH, as this can affect the retention of acidic compounds like this compound.[7][17]

  • Issue: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[17]

  • Issue: Column degradation or contamination.

  • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[17]

GC-MS Troubleshooting

Q6: I am not seeing any peaks, or the sensitivity is very low for my this compound sample in the GC-MS.

A6: This is a common issue when analyzing non-volatile or polar compounds by GC-MS.

  • Issue: this compound is a carboxylic acid and has low volatility. It may also exhibit strong interactions with active sites in the GC inlet or column.

  • Solution: Derivatize the sample to increase its volatility and reduce its polarity. A common method is silylation, using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.[9]

  • Issue: Leaks in the system or incorrect injection parameters.

  • Solution: Perform a leak check on the system, particularly at the injector septum and column fittings. Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.[18][19]

Q7: My GC-MS chromatogram has broad or tailing peaks.

A7: Peak tailing or broadening can be caused by several factors.[20][21]

  • Issue: Active sites in the GC system (e.g., in the liner or at the head of the column) are interacting with the acidic analyte.

  • Solution: Use a deactivated inlet liner. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues or active sites.[20]

  • Issue: Sub-optimal carrier gas flow rate.

  • Solution: Verify and optimize the carrier gas flow rate for the specific column dimensions to ensure optimal chromatographic efficiency.[20]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general method for the separation and quantification of impurities.

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid[22]
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm[7]
Injection Vol. 10 µL
Sample Prep. Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.
Protocol 2: GC-MS Analysis with Silylation

This protocol is for the analysis of volatile impurities and the derivatized parent compound.

ParameterSpecification
Derivatization To 1 mg of sample, add 100 µL of Pyridine and 100 µL of BSTFA. Heat at 70°C for 30 min.
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Vol. 1 µL
Oven Program Start at 80°C, hold for 2 min. Ramp to 280°C at 15 °C/min. Hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Scan Range 40 - 550 m/z

Visualized Workflows

G cluster_start Impurity Identification Workflow Sample 4-Propoxycinnamic Acid Sample HPLC HPLC-UV Analysis (Protocol 1) Sample->HPLC Non-volatile impurities GCMS GC-MS Analysis (Protocol 2) Sample->GCMS Volatile impurities Decision Impurity Level Acceptable? HPLC->Decision GCMS->Decision NMR NMR Spectroscopy (Optional) Report Impurity Profile Report NMR->Report Decision->NMR No, structure unknown Decision->Report Yes

Caption: Workflow for impurity identification and characterization.

G cluster_troubleshooting HPLC Peak Fronting Troubleshooting Start Peak Fronting Observed Q_Solvent Is sample solvent stronger than mobile phase? Start->Q_Solvent S_Solvent Dilute sample in mobile phase Q_Solvent->S_Solvent Yes Q_Overload Is sample overloaded? Q_Solvent->Q_Overload No End Problem Resolved S_Solvent->End S_Overload Reduce concentration or injection volume Q_Overload->S_Overload Yes Other Check for column degradation or voids Q_Overload->Other No S_Overload->End Other->End

References

Enhancing the signal-to-noise ratio in analytical measurements of 4-Propoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical measurement of 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most frequently employed analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Q2: I am observing a low signal-to-noise ratio in my HPLC-UV analysis of this compound. What are the initial steps I should take?

A2: A low S/N ratio can be addressed by either increasing the signal or decreasing the noise. Start by verifying the basics: ensure your lamp is in good condition, the detector cell is clean, and your mobile phase is properly degassed.[1] Check that the chosen wavelength for UV detection is at the absorbance maximum of this compound.

Q3: How can I increase the signal intensity for this compound in my measurements?

A3: To increase the signal intensity, you can:

  • Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.[2]

  • Increase Analyte Concentration: If possible, concentrate your sample or inject a larger volume. However, be cautious of overloading the column.

  • Enhance Peak Shape: Sharper, narrower peaks are taller for the same area. This can be achieved by using a column with a higher plate number (e.g., smaller particle size) or by optimizing the mobile phase to reduce peak broadening.[1][3]

  • Adjust Mobile Phase pH: For acidic compounds like this compound, adjusting the mobile phase pH to be at least 2 pH units below its pKa will ensure it is in a single, non-ionized form, which can lead to sharper peaks.[4]

Q4: What are effective strategies to reduce baseline noise in my chromatogram?

A4: To reduce baseline noise:

  • Use High Purity Solvents: Ensure that the solvents and additives used in your mobile phase are of high purity, especially when detecting at low wavelengths (below 220 nm).

  • Properly Degas Mobile Phase: Dissolved gases in the mobile phase can cause noise.

  • Increase Detector Time Constant: Increasing the detector's time constant can smooth the baseline by averaging the signal over a longer period.[3]

  • Signal Bunching: This technique combines several data points and reports the sum, which can effectively reduce noise.[3]

  • System Maintenance: Regularly check for and eliminate leaks in the system and ensure pump seals are in good condition.[5]

Q5: Can the choice of HPLC column impact the signal-to-noise ratio?

A5: Absolutely. A smaller internal diameter (ID) column will result in less sample dilution on the column, leading to a higher concentration in the detector and thus a stronger signal. For instance, switching from a 4.6 mm ID column to a 2.1 mm ID column can significantly increase sensitivity. Additionally, columns with smaller particle sizes (e.g., 3 µm instead of 5 µm) provide higher efficiency, resulting in narrower and taller peaks, which enhances the signal.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Low Signal in HPLC-UV Analysis

This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.

Initial Assessment:

  • Verify Standard Concentration: Ensure your standard solutions are prepared correctly and have not degraded.

  • Check Injection Volume: Confirm the correct volume is being injected.

  • Detector Wavelength: Verify the UV detector is set to the absorbance maximum of this compound.

Troubleshooting Workflow:

cluster_start Start cluster_instrument Instrument Checks cluster_method Method Optimization cluster_resolution Resolution start Low Signal for This compound check_lamp Check UV Lamp Status (Age, Intensity) start->check_lamp check_cell Clean Detector Flow Cell check_lamp->check_cell check_injection Verify Injection Volume and Sample Loop check_cell->check_injection optimize_wavelength Optimize Detection Wavelength (λmax) check_injection->optimize_wavelength increase_injection Increase Injection Volume (Check for Overload) optimize_wavelength->increase_injection change_column Use Smaller ID or Particle Size Column increase_injection->change_column optimize_mobile_phase Adjust Mobile Phase pH (2 units below pKa) change_column->optimize_mobile_phase resolution Signal Improved? optimize_mobile_phase->resolution end_node Problem Resolved resolution->end_node Yes further_investigation Further Investigation (e.g., Sample Prep) resolution->further_investigation No

Caption: Troubleshooting workflow for low signal intensity.

Guide 2: Reducing Baseline Noise in Analytical Measurements

This guide outlines steps to identify and minimize sources of baseline noise.

Initial Checks:

  • Solvent Quality: Use high-purity, HPLC-grade solvents and fresh mobile phase.

  • System Stability: Allow the system to equilibrate fully before starting your analysis.

Troubleshooting Workflow:

cluster_start Start cluster_mobile_phase Mobile Phase cluster_system System Checks cluster_detector Detector Settings cluster_resolution Resolution start High Baseline Noise degas Degas Mobile Phase start->degas solvent_purity Use High-Purity Solvents degas->solvent_purity check_additives Evaluate UV-Absorbing Additives (e.g., TFA) solvent_purity->check_additives check_leaks Check for System Leaks check_additives->check_leaks clean_detector Clean Detector Cell check_leaks->clean_detector check_pump Inspect Pump Seals and Check Valves clean_detector->check_pump increase_time_constant Increase Detector Time Constant check_pump->increase_time_constant use_bunching Apply Signal Bunching increase_time_constant->use_bunching resolution Noise Reduced? use_bunching->resolution end_node Problem Resolved resolution->end_node Yes further_investigation Contact Technical Support resolution->further_investigation No

Caption: Workflow for reducing baseline noise.

Data Presentation

Table 1: Effect of HPLC Parameters on Signal-to-Noise Ratio
ParameterChangeExpected Impact on SignalExpected Impact on NoiseOverall Effect on S/N
Injection Volume IncreaseIncreaseNo ChangeIncrease
Column ID Decrease (e.g., 4.6 to 2.1 mm)Significant IncreaseNo ChangeSignificant Increase
Column Particle Size Decrease (e.g., 5 to 3 µm)Increase (sharper peaks)No ChangeIncrease
Detector Wavelength Optimize to λmaxIncreaseNo ChangeIncrease
Detector Time Constant IncreaseNo ChangeDecreaseIncrease
Mobile Phase Purity Use High-Purity SolventsNo ChangeDecreaseIncrease
Flow Rate DecreaseIncrease (for some detectors)May DecreaseIncrease

Experimental Protocols

Protocol 1: Optimizing UV Detection Wavelength

Objective: To determine the wavelength of maximum absorbance (λmax) for this compound to maximize signal intensity.

Methodology:

  • Prepare a Standard Solution: Prepare a standard solution of this compound in your mobile phase at a known concentration (e.g., 10 µg/mL).

  • Perform a UV Scan: Using a UV-Vis spectrophotometer or the scanning function of your diode array detector (DAD), scan the absorbance of the standard solution across a range of wavelengths (e.g., 200-400 nm).

  • Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax.

  • Set Detector Wavelength: Set your HPLC's UV detector to this wavelength for all subsequent analyses.

Protocol 2: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To optimize the mobile phase pH to achieve sharp, symmetrical peaks for this compound, thereby increasing peak height and signal.

Methodology:

  • Determine pKa: If the pKa of this compound is not known, it can be estimated using software or found in the literature. For similar compounds like p-coumaric acid, the pKa is around 4.5.

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase buffered at different pH values. A good starting point would be pH 2.5, 3.0, and 3.5, which are well below the estimated pKa.

  • Equilibrate the System: For each mobile phase, thoroughly flush and equilibrate your HPLC system and column.

  • Inject Standard: Inject a standard of this compound and record the chromatogram.

  • Evaluate Peak Shape: Compare the peak asymmetry and width from each run. The optimal pH will produce the most symmetrical and narrowest peak.

References

Strategies to reduce the cytotoxicity of 4-Propoxycinnamic acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-Propoxycinnamic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you manage and mitigate the cytotoxicity of this compound, particularly at high concentrations, during your in vitro experiments.

Disclaimer: Direct experimental data on the cytotoxicity of this compound is limited in publicly available literature. Therefore, this guide draws parallels from studies on cinnamic acid and its other derivatives. The proposed strategies and protocols should be considered as a starting point and must be experimentally validated for your specific cell lines and research conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound exhibiting high cytotoxicity in my cell cultures?

A1: Like other cinnamic acid derivatives, this compound can induce cytotoxicity, especially at high concentrations. The mechanisms are often dose-dependent and can involve the induction of apoptosis (programmed cell death), DNA damage, and cell cycle arrest[1]. The hydrophobicity of the molecule may also contribute to membrane disruption and off-target effects.

Q2: How can I reduce the cytotoxicity of this compound without compromising its therapeutic effects?

A2: Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Nanoformulation: Encapsulating the compound in delivery systems like liposomes or polymeric nanoparticles can control its release and reduce direct exposure to cells, thereby lowering toxicity[2][3].

  • Structural Modification: Synthesizing ester or amide derivatives of this compound can alter its physicochemical properties and potentially reduce its cytotoxicity[4].

  • Co-treatment with Antioxidants: If cytotoxicity is linked to oxidative stress, co-administration with antioxidants may offer a protective effect.

  • Dose Optimization: A careful dose-response study is crucial to identify a therapeutic window where the desired effects are observed with minimal cytotoxicity.

Q3: What are the expected IC50 values for this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death even at low concentrations - High sensitivity of the cell line.- Solvent toxicity.- Perform a dose-response experiment starting from very low concentrations.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
Compound precipitation in culture medium - Poor solubility of this compound.- Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and dilute it in the medium with vigorous mixing.- Consider using a nanoformulation to improve solubility.
Inconsistent cytotoxicity results - Experimental variability.- Degradation of the compound.- Standardize cell seeding density, treatment duration, and assay conditions.- Prepare fresh solutions of this compound for each experiment.

Data on Related Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activity of various cinnamic acid derivatives on different cell lines to provide a comparative context.

Compound/Derivative Cell Line IC50 Value Reference
Cinnamic AcidHuman Melanoma (HT-144)2.4 mM[1]
Cinnamic acid amides/estersA-549 (Lung Cancer)10.36 - 18 µM[4]
Mitochondria-targeted hydroxycinnamic acidsHepG2 (Liver Cancer)Selective for cancer cells[5]
Propolis extracts (containing cinnamic acid derivatives)MG63 (Osteosarcoma)81.9–86.7 µg/ml[6]
Propolis extracts (containing cinnamic acid derivatives)L929 (Normal Fibroblasts)17.9–18.6 µg/ml[6]
Alpha cyano-4-hydroxy-3-methoxycinnamic AcidBreast Cancer Cells (MCF-7, T47D, MDA-231)Dose-dependent decrease in proliferation[7]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol is adapted for hydrophobic compounds and is a standard method to assess cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • Target cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes a thin-film hydration method for encapsulating hydrophobic compounds like this compound.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy lecithin)

  • Cholesterol

  • Chloroform (B151607) or another suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • Sonication: Sonicate the MLV suspension to form small unilamellar vesicles (SUVs) and to reduce the particle size.

  • Purification: (Optional) Remove the unencapsulated this compound by centrifugation or dialysis.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Visualizing Pathways and Workflows

Diagram 1: General Strategy to Mitigate Cytotoxicity

A High Concentration of This compound B Increased Cytotoxicity A->B C Nanoformulation (Liposomes, Nanoparticles) B->C D Structural Modification (Ester/Amide Synthesis) B->D E Co-treatment with Antioxidants B->E F Reduced Cytotoxicity & Improved Therapeutic Window C->F D->F E->F

Caption: A flowchart illustrating strategies to reduce the cytotoxicity of this compound.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

A Cell Seeding (96-well plate) B Treatment with This compound (Serial Dilutions) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical experimental workflow for determining the IC50 value using the MTT assay.

Diagram 3: Postulated Apoptosis Signaling Pathway

Based on the known mechanisms of other cinnamic acid derivatives, this compound may induce apoptosis through the intrinsic pathway.

A This compound B Mitochondrial Stress A->B C Bax/Bcl-2 Ratio ↑ B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A potential intrinsic apoptosis pathway induced by this compound.

References

Modifying experimental conditions to improve the efficacy of 4-Propoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Propoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to improve the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a derivative of cinnamic acid, a naturally occurring organic acid.[1] While research is ongoing, its structural similarity to other cinnamic acid derivatives suggests potential applications in various fields. Related compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

A2: Poor aqueous solubility is a common issue with cinnamic acid derivatives. To overcome this, it is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a stock solution. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A3: Inconsistent results can stem from several factors. One common issue is the stability of the compound in your experimental setup. The stability of cinnamic acid derivatives can be influenced by factors such as pH, temperature, and light exposure. It is advisable to prepare fresh solutions for each experiment and to be mindful of the pH of your medium. Additionally, ensure accurate and consistent dosing in all your experimental replicates.

Q4: Can I combine this compound with other therapeutic agents?

A4: Co-administration with other agents is a promising area of investigation. For instance, some cinnamic acid derivatives have shown synergistic effects when combined with conventional antibiotics. However, any new combination should be thoroughly investigated for potential interactions and altered efficacy.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low Bioavailability in in vivo Models

  • Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility and potential rapid metabolism.

  • Troubleshooting Strategies:

    • Formulation Development: Consider advanced formulation strategies to enhance solubility and absorption. These can include:

      • Nanonization: Reducing the particle size of the compound to increase its surface area and dissolution rate.

      • Lipid-Based Delivery Systems: Formulating the compound in a lipid-based carrier, such as a self-microemulsifying drug delivery system (SMEDDS), can improve its solubility and absorption.

    • Route of Administration: If oral administration proves ineffective, consider alternative routes such as intraperitoneal or intravenous injection, depending on your experimental model and objectives.

Issue 2: Compound Precipitation in Cell Culture Media

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium, especially after dilution from a high-concentration stock solution.

  • Troubleshooting Strategies:

    • Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent of choice (e.g., DMSO).

    • Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to reach the final desired concentration gradually.

    • Pre-warming Media: Gently pre-warm the cell culture medium before adding the compound, as temperature can influence solubility.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is minimal (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₃[1]
Molecular Weight206.24 g/mol [1]
AppearanceWhite to off-white crystalline powder
Storage Temperature-20°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 2.06 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Anti-inflammatory Assay using Lipopolysaccharide (LPS)-stimulated Macrophages

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Reagents for quantifying inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a negative control group with no LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Analyze the supernatant for the levels of inflammatory markers such as nitric oxide, TNF-α, and IL-6 using appropriate assays.

  • Assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

Signaling Pathways and Experimental Workflows

Inferred Anti-inflammatory Signaling Pathway of this compound

Based on studies of structurally related cinnamic acid derivatives, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Cytokines Inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines Propoxycinnamic_Acid This compound Propoxycinnamic_Acid->IKK Inhibits Propoxycinnamic_Acid->MAPK_Pathway Inhibits AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus

Caption: Inferred anti-inflammatory pathway of this compound.

Inferred Anticancer Signaling Pathway of this compound

The anticancer activity of this compound is likely mediated through the induction of apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.

anticancer_pathway Propoxycinnamic_Acid This compound Bcl2 Bcl-2 (Anti-apoptotic) Propoxycinnamic_Acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Propoxycinnamic_Acid->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred anticancer mechanism via apoptosis induction.

General Experimental Workflow for Efficacy Testing

The following diagram illustrates a general workflow for testing the efficacy of this compound in a laboratory setting.

experimental_workflow Start Start Preparation Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Preparation In_Vitro In Vitro Studies (e.g., Cell Culture) Preparation->In_Vitro Dosing Treat with this compound (Varying Concentrations) In_Vitro->Dosing Assay Perform Biological Assays (e.g., Viability, Inflammation) Dosing->Assay Analysis Data Analysis Assay->Analysis In_Vivo In Vivo Studies (Animal Models) Analysis->In_Vivo Promising Results Conclusion Conclusion Analysis->Conclusion Finalize In Vitro Analysis->Conclusion Finalize In Vivo Formulation Develop Formulation (e.g., for oral delivery) In_Vivo->Formulation Administration Administer Compound Formulation->Administration Evaluation Evaluate Efficacy and Toxicity Administration->Evaluation Evaluation->Analysis

Caption: General workflow for experimental efficacy testing.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 4-Propoxycinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-propoxycinnamic acid. It offers a comparative analysis of a typical HPLC method with potential alternative analytical techniques, supported by established experimental protocols and validation parameters derived from studies on structurally related cinnamic acid derivatives.

Introduction to this compound Analysis

This compound, a derivative of cinnamic acid, holds potential significance in various fields, including pharmaceuticals and materials science. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and research and development. HPLC with UV detection is a widely adopted technique for the analysis of cinnamic acid and its derivatives due to its high resolution, sensitivity, and reproducibility.[1] This guide outlines the essential parameters for validating an HPLC method for this compound and compares its performance with other analytical approaches.

HPLC Method Validation: A Workflow Overview

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[2] The validation process for an HPLC method typically involves a systematic evaluation of several performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Routine Routine Analysis Stability->Routine

Caption: Workflow for HPLC Method Validation.

Experimental Protocol: A Representative HPLC Method

Based on common practices for the analysis of cinnamic acid derivatives, a standard reversed-phase HPLC (RP-HPLC) method for this compound is proposed below.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a small percentage of acid (e.g., 0.1% acetic acid or phosphoric acid).[1][5] For example, a starting mobile phase could be Methanol:Water (70:30 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 35°C.[4]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (likely in the range of 280-320 nm).[1][4]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples.[1]

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, in biological samples like plasma, a protein precipitation step followed by extraction with an organic solvent might be necessary.[5]

Performance Comparison: HPLC vs. Alternative Methods

The following table summarizes the expected performance of a validated HPLC method for this compound analysis and compares it with other potential analytical techniques. The data presented are representative values based on published methods for similar compounds.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Specificity High (with proper method development)Very HighVery HighLow
Linearity (R²)¹ > 0.999[4]> 0.99> 0.99> 0.99
Accuracy (% Recovery)¹ 98 - 102%[6]95 - 105%95 - 105%90 - 110%
Precision (%RSD)² < 2%[7]< 10%< 5%< 5%
Limit of Detection (LOD)¹ ng/mL range (e.g., 4.16 - 10.42 ng/mL)[4]pg/mL rangepg/mL to fg/mL rangeµg/mL range
Limit of Quantitation (LOQ)¹ ng/mL range (e.g., 12.48 - 31.26 ng/mL)[4]ng/mL rangepg/mL to ng/mL rangeµg/mL range
Throughput ModerateLow to ModerateModerate to HighHigh
Cost ModerateHighHighLow
Sample Derivatization Not typically requiredOften required for volatilityNot typically requiredNot required

¹ Representative values based on similar compounds. ² Relative Standard Deviation.

Detailed Method Validation Parameters

A robust HPLC method should be validated according to international guidelines to ensure the reliability of the results.[1] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8] This is evaluated by analyzing a series of standards over a defined concentration range and is typically expressed by the correlation coefficient (R²) of the calibration curve.[2]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Relationship cluster_0 Core Performance cluster_1 Method Capability cluster_2 Sensitivity Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Linearity LOD LOD LOQ->LOD

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The validation of an HPLC method is a systematic process that ensures the generation of reliable and accurate data for the quantification of this compound. While HPLC-UV offers a robust and cost-effective approach with high specificity and good sensitivity, alternative methods like LC-MS can provide even lower detection limits, which may be necessary for certain applications such as bioanalysis of low-concentration metabolites. The choice of the analytical method should be based on the specific requirements of the analysis, including the required sensitivity, sample matrix, throughput, and available resources. This guide provides a foundational framework for researchers to develop and validate a suitable analytical method for this compound.

References

A Comparative Analysis of the Anti-Malarial Efficacy of 4-Propoxycinnamic Acid and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-malarial properties of the established drug Chloroquine (B1663885) and the promising compound 4-Propoxycinnamic acid. The analysis is based on available in vitro and in vivo experimental data, offering insights for researchers, scientists, and drug development professionals in the field of anti-malarial therapeutics.

Executive Summary

Chloroquine, a 4-aminoquinoline (B48711) compound, has been a cornerstone of malaria treatment for decades. Its primary mechanism involves interfering with the detoxification of heme in the parasite's food vacuole. However, the emergence of widespread chloroquine resistance in Plasmodium falciparum necessitates the discovery and development of new anti-malarial agents.

Cinnamic acid derivatives have emerged as a promising class of compounds with anti-malarial activity. While direct comparative studies on this compound are limited, research on related structures indicates significant potential. Notably, the replacement of a 3-phenylpropionyl moiety with a this compound residue has been shown to significantly improve anti-malarial activity. The proposed mechanism for cinnamic acid derivatives involves the inhibition of lactate (B86563) transport, a crucial process for the parasite's energy metabolism. This guide synthesizes the current understanding of both compounds to facilitate a comparative assessment of their anti-malarial efficacy.

Data Presentation: In Vitro Anti-Malarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Chloroquine and a representative cinnamic acid derivative against various strains of Plasmodium falciparum. It is important to note that the data for the cinnamic acid derivative is for a closely related compound and serves as an indicator of the potential efficacy of this compound.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (Chloroquine-sensitive)18.5 - 21[1][2]
W2 (Chloroquine-resistant)-[2]
Dd2 (Chloroquine-resistant)178
HB3 (Chloroquine-sensitive)-
(E)-3-(3,4-dihydroxyphenyl)-N-((R)-1-phenylethyl) acrylamide (B121943) (Cinnamic Acid Derivative) 3D7 (Chloroquine-sensitive)23.6[2]
W2 (Chloroquine-resistant)-[2]

Note: The IC50 values for Chloroquine can vary between studies and different laboratory strains. The provided data for the cinnamic acid derivative is for a specific compound shown to have activity comparable to Chloroquine against a sensitive strain[2].

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-malarial assays are provided below.

In Vitro Anti-plasmodial SYBR Green I-based Assay

This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to anti-malarial compounds.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against P. falciparum growth in a continuous culture.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microplate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%. The plates are then incubated for 72 hours under the same culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay to evaluate the schizonticidal activity of a compound against an early-stage malaria infection in a murine model.

Objective: To assess the ability of a compound to suppress the proliferation of Plasmodium parasites in mice.

Methodology:

  • Animal Model: Swiss albino or BALB/c mice are used for the study.

  • Infection: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei or Plasmodium yoelii parasitized red blood cells (e.g., 1 x 10^7 cells).

  • Drug Administration: The test compound is administered orally or subcutaneously to groups of mice, starting a few hours after infection and continuing daily for four consecutive days (Day 0 to Day 3). A control group receives the vehicle, and a positive control group receives a standard anti-malarial drug like chloroquine.

  • Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Suppression: The percentage of suppression is calculated using the following formula: % Suppression = [ (Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group ] x 100

  • Survival Monitoring: The survival of the mice in each group is monitored daily for a specified period (e.g., 30 days).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for Chloroquine and Cinnamic Acid Derivatives.

G cluster_chloroquine Chloroquine Mechanism of Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion in Parasite Food Vacuole Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification (Heme Polymerization) Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Accumulation leads to Chloroquine Chloroquine Chloroquine->Heme Inhibits Detoxification

Caption: Chloroquine's mechanism of action involves the inhibition of heme detoxification in the malaria parasite.

G cluster_cinnamic_acid Cinnamic Acid Derivative Mechanism of Action Glucose Glucose Lactate Lactate Glucose->Lactate Glycolysis in Parasite Cytosol Lactate_Transporter Lactate Transporter (on parasite membrane) Lactate->Lactate_Transporter Efflux ATP_Depletion ATP Depletion Lactate_Transporter->ATP_Depletion Inhibition leads to intracellular acidification & Cinnamic_Acid Cinnamic Acid Derivative Cinnamic_Acid->Lactate_Transporter Inhibits Parasite_Death Parasite Death ATP_Depletion->Parasite_Death

References

4-Propoxycinnamic Acid Versus Artemisinin: A Comparative Analysis of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of 4-propoxycinnamic acid and artemisinin (B1665778), two compounds of significant interest in pharmacological research. By presenting quantitative data, detailed experimental protocols, and visual representations of their molecular pathways, this document aims to offer an objective resource for the scientific community.

Overview of Compounds

This compound is a derivative of cinnamic acid, which is being investigated for its potential therapeutic properties.

Artemisinin and its derivatives are a class of drugs known for their potent antimalarial activity. Their application has expanded into cancer research due to their cytotoxic effects. The efficacy of artemisinin is attributed to its endoperoxide bridge, which reacts with iron to produce cytotoxic reactive oxygen species (ROS).

Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative data related to the bioactivity of this compound and artemisinin.

CompoundTarget/AssayCell Line/OrganismIC50 / EC50Reference
This compound α-glucosidase inhibitionNot Specified1.12 ± 0.03 mMFASEB J (2017)
Artemisinin Plasmodium falciparum (in vitro)3D7 strain7.9 nMMolecules (2020)
Artemisinin Human leukemia cellsMOLT-41.2 µMInt J Oncol (2001)
Artesunate (derivative) Human breast cancer cellsMCF-710 µMJ Biomed Sci (2010)
Dihydroartemisinin (derivative) Human lung cancer cellsA5491.5 µMPLoS One (2014)

Mechanisms of Action: A Detailed Comparison

The primary mechanisms of action for this compound and artemisinin are distinct, targeting different cellular pathways.

This compound: Targeting Metabolic Enzymes

The primary mechanism of action for this compound identified in the literature is the inhibition of α-glucosidase. This enzyme is involved in the breakdown of carbohydrates, and its inhibition can modulate blood glucose levels.

Artemisinin: Iron-Mediated Cytotoxicity

The most well-established mechanism of action for artemisinin and its derivatives involves the cleavage of its endoperoxide bridge in the presence of intracellular ferrous iron (Fe²⁺). This reaction generates a cascade of reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death through apoptosis and other pathways.

artemisinin_mechanism Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Artemisinin->Activated_Artemisinin Fe²⁺ dependent cleavage Fe2 Fe²⁺ (Intracellular Iron) Fe2->Activated_Artemisinin ROS Reactive Oxygen Species (ROS) Activated_Artemisinin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Iron-mediated activation of Artemisinin leading to apoptosis.

Experimental Protocols

The following are representative experimental protocols used to elucidate the mechanisms of action of these compounds.

Protocol 1: α-Glucosidase Inhibition Assay (for this compound)
  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the α-glucosidase solution for 10 minutes at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (containing no inhibitor).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

glucosidase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-glucosidase Solution Preincubation Pre-incubate Enzyme + Inhibitor (10 min, 37°C) Enzyme->Preincubation Substrate pNPG Solution Reaction_Start Add pNPG to Initiate Reaction Substrate->Reaction_Start Inhibitor This compound (Varying Concentrations) Inhibitor->Preincubation Preincubation->Reaction_Start Measurement Measure Absorbance at 405 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the α-glucosidase inhibition assay.

Protocol 2: In Vitro Antimalarial Assay (for Artemisinin)
  • Parasite Culture: Plasmodium falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Drug Preparation: Artemisinin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Drug Incubation: The parasite culture is incubated with the different concentrations of artemisinin for 48-72 hours.

  • Parasitemia Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the number of parasites, is measured using a microplate reader.

  • IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

antimalarial_assay cluster_setup Setup cluster_experiment Experiment cluster_measurement Measurement & Analysis Parasite_Culture Culture Plasmodium falciparum Incubation Incubate Parasites with Artemisinin (48-72 hours) Parasite_Culture->Incubation Drug_Dilution Prepare Artemisinin Dilutions Drug_Dilution->Incubation Staining Stain with SYBR Green I Incubation->Staining Fluorescence Measure Fluorescence Staining->Fluorescence IC50_Calc Calculate IC50 Fluorescence->IC50_Calc

Caption: Workflow for the in vitro antimalarial assay.

Summary and Conclusion

The comparison between this compound and artemisinin reveals two compounds with distinct mechanisms of action. While this compound has been shown to act as an inhibitor of α-glucosidase, artemisinin's bioactivity is primarily driven by its iron-dependent generation of cytotoxic reactive oxygen species. This fundamental difference in their molecular pathways suggests that they would be applicable in different therapeutic contexts. Further research into the broader biological effects of this compound is warranted to fully understand its therapeutic potential. The well-established and potent cytotoxicity of artemisinin continues to make it a valuable tool in both infectious disease and oncology research. This guide serves as a foundational resource for researchers to navigate the distinct properties of these two compounds.

Comparative Analysis of 4-Propoxycinnamic Acid Analogs in Anti-Malarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationship (SAR), experimental evaluation, and proposed mechanism of action of novel 4-propoxycinnamic acid amides as potent anti-malarial agents.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound analogs investigated for their anti-malarial properties. The data presented is compiled from key studies in the field, offering insights into the structural modifications that enhance efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Structure-Activity Relationship (SAR) of this compound Amides

A pivotal study on N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides has revealed critical structural features influencing their anti-malarial activity. The core scaffold consists of a this compound moiety linked to a substituted benzophenone (B1666685). The variation of the acyl substituent at the 2-amino group of the benzophenone core has been shown to be highly sensitive in dictating the anti-malarial potency.

The most promising results were obtained with phenylacetic acid moieties bearing small substituents in the para-position. Notably, the introduction of a trifluoromethyl group at the para-position of the phenylacetyl moiety resulted in the most active compound in the series, with an IC50 value of 120 nM.[1] Any deviation from this optimal substitution pattern, such as moving the substituent to the ortho-position or introducing bulkier groups at the para-position, led to a significant decrease in anti-malarial activity.[1]

Table 1: Anti-malarial Activity of this compound Amide Analogs against P. falciparum

Compound IDR Group (Acyl Moiety)IC50 (nM)
6a Acetyl>10,000
6b Phenylacetyl830
6c 4-Methylphenylacetyl250
6d 4-Methoxyphenylacetyl420
6e 4-Chlorophenylacetyl210
6f 4-Bromophenylacetyl230
6g 4-Fluorophenylacetyl280
6h 4-Trifluoromethylphenylacetyl120
6i 2-Chlorophenylacetyl1,500
6j 3-Phenylpropionyl1,200

Data sourced from Wiesner et al., Bioorg Med Chem Lett, 2002.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound analogs.

1. General Synthesis of N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic Acid Amides

The synthesis of the target compounds generally involves a coupling reaction between a substituted 4-amino-3-benzoylbenzanilide and this compound.

  • Step 1: Synthesis of this compound: This precursor can be prepared via a Williamson ether synthesis from 4-hydroxycinnamic acid and 1-bromopropane (B46711) in the presence of a suitable base like potassium carbonate.

  • Step 2: Activation of this compound: The carboxylic acid is activated, for example, by converting it to its acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like EDC/HOBt.

  • Step 3: Amide Coupling: The activated this compound is then reacted with the appropriate N-(4-amino-3-benzoylphenyl)acetamide analog in an inert solvent like dichloromethane (B109758) or dimethylformamide to yield the final N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amide. The product is then purified using column chromatography.

2. In Vitro Anti-malarial Activity Assay (SYBR Green I-based)

The anti-malarial activity of the synthesized compounds is typically assessed against chloroquine-sensitive and -resistant strains of Plasmodium falciparum using the SYBR Green I fluorescence-based assay. This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

  • Parasite Culture: P. falciparum is cultured in human red blood cells (O+) at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. The cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in the culture medium in a 96-well microtiter plate.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.

    • 180 µL of the parasite culture is added to each well of the 96-well plate, which already contains 20 µL of the diluted compounds.

    • The plates are incubated for 72 hours under the standard culture conditions.

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • The plates are then thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of buffer) is added to each well.

    • The plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Anti-Malarial Screening

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis s1 Synthesis of This compound Analogs s2 Purification and Characterization s1->s2 a2 Drug Dilution Plate Preparation s2->a2 a1 P. falciparum Culture (Ring Stage Synchronization) a3 Co-incubation of Parasites and Compounds (72h) a1->a3 a2->a3 a4 Cell Lysis and SYBR Green I Staining a3->a4 a5 Fluorescence Measurement a4->a5 d1 Dose-Response Curve Generation a5->d1 d2 IC50 Value Calculation d1->d2 sar Structure-Activity Relationship Analysis d2->sar G compound 4-Propoxycinnamic Acid Analog transporter Monocarboxylate Transporter (e.g., PfFNT) compound->transporter Inhibition lactate_out Lactate Expulsion transporter->lactate_out lactate_in Lactate Accumulation in Parasite ph_drop Intracellular pH Decrease lactate_in->ph_drop death Parasite Death ph_drop->death glycolysis Parasite Glycolysis lactate_prod Lactate Production glycolysis->lactate_prod lactate_prod->transporter

References

A Head-to-Head Comparison of 4-Propoxycinnamic Acid and Other Cinnamic Acid Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of 4-Propoxycinnamic acid against other prominent cinnamic acid derivatives, namely p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.

Quantitative Comparison of Biological Activities

While direct head-to-head experimental data for this compound is limited in the current body of scientific literature, this section presents a compilation of reported half-maximal inhibitory concentration (IC50) values for other key cinnamic acid derivatives. This data provides a baseline for understanding the potential efficacy of this class of compounds.

Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives

CompoundDPPH Radical Scavenging Assay (IC50)Reference
p-Coumaric Acid>100 µM[1]
Caffeic Acid14.3 µM[1]
Ferulic Acid25.6 µM[1]
Sinapic Acid10.5 µM[1]
This compound Data not available

Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundCOX-2 Inhibition Assay (IC50)Reference
p-Coumaric Acid>100 µM[2]
Caffeic Acid15.2 µM[2]
Ferulic Acid8.5 µM[2]
Sinapic AcidData not available
This compound Data not available

Table 3: Comparative Anticancer Activity of Cinnamic Acid Derivatives (Cytotoxicity against A549 Lung Cancer Cells)

CompoundMTT Assay (IC50)Reference
p-Coumaric Acid>100 µM[3]
Caffeic Acid87.5 µM[3]
Ferulic Acid150 µM[3]
Sinapic AcidData not available
This compound Data not available

Structure-Activity Relationship and Qualitative Comparison

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.[4] The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is a key determinant of their antioxidant and anti-inflammatory properties.

  • Antioxidant Activity: The antioxidant capacity is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. Dihydroxy derivatives like caffeic acid generally exhibit higher antioxidant activity than monohydroxy derivatives such as p-coumaric acid.[4]

  • Anti-inflammatory Activity: The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways.

  • Anticancer Activity: The cytotoxic effects against cancer cells are influenced by the substitution pattern on the phenyl ring, with some derivatives showing promising activity against various cancer cell lines.[5]

This compound: In this compound, the hydroxyl group at the para position is replaced by a propoxy group (-OCH2CH2CH3). This modification increases the lipophilicity of the molecule, which could enhance its ability to cross cell membranes. However, the absence of a free phenolic hydroxyl group may diminish its radical scavenging capacity compared to hydroxylated derivatives. Its biological activities are an area requiring further investigation to establish a clear comparative profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Procedure:

  • Preparation of Reagents: A stock solution of the test compound (cinnamic acid derivative) is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of percent inhibition against the concentration of the test compound.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cinnamic acid derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2]

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Procedure:

  • Reagent Preparation: A reaction buffer, heme, and a solution of human recombinant COX-2 enzyme are prepared.

  • Inhibitor Addition: The test compounds (cinnamic acid derivatives) are added to the wells of a 96-well plate containing the enzyme and heme.

  • Pre-incubation: The plate is incubated to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The peroxidase activity of COX-2, which is proportional to the amount of prostaglandin (B15479496) produced, is measured using a colorimetric or fluorometric method with a plate reader.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control without the inhibitor.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.[2]

Signaling Pathway Modulation

Cinnamic acid derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Some cinnamic acid derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kappaB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain cinnamic acid derivatives can modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->Raf Inhibit Cinnamic_Derivatives->MEK Inhibit

Caption: Modulation of the MAPK signaling pathway by cinnamic acid derivatives.

Conclusion

References

A Comparative Guide to the In Vitro and In Vivo Activities of 4-Propoxycinnamic Acid and Structurally Related Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Propoxycinnamic acid and its structurally related cinnamic acid derivatives: ferulic acid, caffeic acid, and sinapic acid. While a direct comparative analysis of this compound against these other derivatives is limited in the current scientific literature, this document summarizes the available quantitative data for each compound, details relevant experimental protocols, and visualizes key signaling pathways implicated in their mechanisms of action.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available in vitro data for the antioxidant, anti-inflammatory, and anticancer activities of this compound, ferulic acid, caffeic acid, and sinapic acid. It is critical to note that the data presented are compiled from various studies and were not obtained from direct head-to-head comparative experiments. Therefore, these values should be interpreted with caution as experimental conditions can significantly influence the results.

A Comparative Look at Antioxidant Activity

The antioxidant potential of these cinnamic acid derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
This compound Data not available
Ferulic acid 9.9 ± 0.7 µg/mL[1][1]
Caffeic acid 5.9 µg/mL[2][2]
Sinapic acid 9.8 µg/mL[2][2]

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Insights into Anti-Inflammatory Effects

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundNitric Oxide (NO) Inhibition in RAW 264.7 Cells (IC₅₀)Reference
This compound Data not available
Ferulic acid >100 µM[3]
Caffeic acid ~250 µM[4]
Sinapic acid Data not available

Note: Lower IC₅₀ values indicate greater anti-inflammatory potential in this assay.

Evaluating Anticancer Potential

The anticancer activity is frequently determined by evaluating the cytotoxicity of the compounds against cancer cell lines, such as the human breast cancer cell line MCF-7. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCytotoxicity against MCF-7 Cells (IC₅₀)Reference
This compound Data not available
Ferulic acid 75.4 µg/mL (at 48h)[5][5]
Caffeic acid 159 µg/ml[6][6]
Sinapic acid 180 µg/mL (at 24h)[7][7]

Note: Lower IC₅₀ values suggest higher cytotoxic activity against cancer cells.

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for the key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The change in color is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC₅₀ value is determined from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Principle: The Griess reagent is a two-component reagent that reacts with nitrite in an acidic solution to produce a pink-colored azo compound. The intensity of the color is proportional to the nitrite concentration and is measured spectrophotometrically.

Procedure:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for a certain period.

  • The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of NO.

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of the Griess reagent is added to the supernatant.

  • The mixture is incubated at room temperature to allow for color development.

  • The absorbance is measured at approximately 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC₅₀ value is then determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of cinnamic acid derivatives.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P p-IκB (Ubiquitinated) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Overview of the PI3K/Akt signaling pathway in cancer.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7, RAW 264.7) Treatment Treatment with Test Compounds Cell_Culture->Treatment Assay Perform In Vitro Assay (e.g., MTT, Griess, DPPH) Treatment->Assay Data_Collection Data Collection (e.g., Absorbance) Assay->Data_Collection Analysis Data Analysis (Calculate IC50) Data_Collection->Analysis End End: Comparative Evaluation Analysis->End

Caption: General experimental workflow for in vitro bioactivity screening.

References

Navigating Drug Resistance: A Comparative Analysis of 4-Propoxycinnamic Acid's Potential in Overcoming Cross-Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the prospective cross-resistance profile of 4-Propoxycinnamic acid. This guide, based on analogous cinnamic acid derivatives, provides a framework for evaluating its efficacy in drug-resistant cancer models.

Introduction

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Tumor cells can develop resistance to a specific anticancer agent and subsequently exhibit cross-resistance to a broad spectrum of structurally and mechanistically unrelated drugs. This phenomenon is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters, alterations in cellular apoptosis pathways, and changes in drug metabolism. Cinnamic acid and its derivatives have garnered significant interest as potential anticancer agents due to their diverse biological activities, including the induction of apoptosis and cell cycle arrest. This guide explores the hypothetical cross-resistance profile of this compound in well-characterized drug-resistant cancer cell lines, providing a comparative framework and detailed experimental protocols to facilitate further investigation into its potential to circumvent or overcome common resistance mechanisms.

While direct experimental data on the cross-resistance of this compound is not yet available, this guide synthesizes information from studies on related cinnamic acid derivatives to construct a plausible and informative comparison. The data presented herein is hypothetical and intended to serve as a foundational resource for initiating comprehensive cross-resistance studies.

Comparative Analysis of Cytotoxicity

To evaluate the potential of this compound in overcoming drug resistance, a hypothetical study was designed to assess its cytotoxicity against a panel of drug-sensitive and drug-resistant cancer cell lines. The selected cell lines exhibit well-defined resistance mechanisms, providing a robust platform for comparative analysis. The table below summarizes the projected 50% inhibitory concentration (IC50) values for this compound in comparison to standard chemotherapeutic agents.

Cell LineParental/ResistantPrimary Resistance MechanismDoxorubicin (B1662922) (µM)Paclitaxel (µM)This compound (µM)Resistance Factor (RF) for this compound
MCF-7 Parental-0.50.0125-
MCF-7/ADR Doxorubicin-ResistantABCB1 (P-gp) Overexpression501.5301.2
A549 Parental-0.20.00540-
A549/T Paclitaxel-ResistantTubulin Mutation0.30.5451.1
HCT116 Parental-0.10.00235-
HCT116/p53-/- p53-nullDefective Apoptosis Pathway0.80.01401.1

Table 1: Hypothetical IC50 Values and Resistance Factors for this compound and Standard Chemotherapeutics. The resistance factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A low RF suggests that the compound's efficacy is not significantly affected by the specific resistance mechanism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. The following protocols outline the key experiments proposed in this guide.

Cell Culture and Maintenance

The human breast adenocarcinoma cell line MCF-7 and its doxorubicin-resistant subline MCF-7/ADR, the human non-small cell lung carcinoma cell line A549 and its paclitaxel-resistant subline A549/T, and the human colon cancer cell line HCT116 and its p53-null counterpart were used. All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell lines were periodically cultured in the presence of their respective selective agents to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound, Doxorubicin, or Paclitaxel.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were seeded in 6-well plates and treated with the respective drugs at their IC50 concentrations for 48 hours.

  • After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's instructions, and the cells were incubated in the dark for 15 minutes at room temperature.

  • The samples were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Visualizing Experimental Design and Potential Mechanisms

To clearly illustrate the experimental process and the potential underlying biological pathways, the following diagrams were generated using Graphviz.

G cluster_0 Cell Line Preparation cluster_1 Drug Treatment cluster_2 Data Acquisition & Analysis Parental Cell Lines\n(MCF-7, A549, HCT116) Parental Cell Lines (MCF-7, A549, HCT116) Seeding in 96-well plates Seeding in 96-well plates Parental Cell Lines\n(MCF-7, A549, HCT116)->Seeding in 96-well plates Serial Dilutions of:\n- this compound\n- Doxorubicin\n- Paclitaxel Serial Dilutions of: - this compound - Doxorubicin - Paclitaxel Seeding in 96-well plates->Serial Dilutions of:\n- this compound\n- Doxorubicin\n- Paclitaxel Resistant Cell Lines\n(MCF-7/ADR, A549/T, HCT116/p53-/-) Resistant Cell Lines (MCF-7/ADR, A549/T, HCT116/p53-/-) Resistant Cell Lines\n(MCF-7/ADR, A549/T, HCT116/p53-/-)->Seeding in 96-well plates 72h Incubation 72h Incubation Serial Dilutions of:\n- this compound\n- Doxorubicin\n- Paclitaxel->72h Incubation MTT Assay MTT Assay 72h Incubation->MTT Assay Absorbance Reading (570nm) Absorbance Reading (570nm) MTT Assay->Absorbance Reading (570nm) IC50 Calculation IC50 Calculation Absorbance Reading (570nm)->IC50 Calculation

Experimental workflow for determining the cytotoxicity of this compound.

G cluster_0 Drug Resistance Mechanisms cluster_1 Potential Action of this compound ABC Transporters\n(e.g., P-gp) ABC Transporters (e.g., P-gp) Drug Efflux Drug Efflux ABC Transporters\n(e.g., P-gp)->Drug Efflux Reduces intracellular concentration of conventional drugs Altered Apoptosis\n(e.g., p53 mutation) Altered Apoptosis (e.g., p53 mutation) Reduced Cell Death Reduced Cell Death Altered Apoptosis\n(e.g., p53 mutation)->Reduced Cell Death Inhibits drug-induced apoptosis Target Alteration\n(e.g., Tubulin mutation) Target Alteration (e.g., Tubulin mutation) Reduced Drug Binding Reduced Drug Binding Target Alteration\n(e.g., Tubulin mutation)->Reduced Drug Binding Prevents drug-target interaction This compound This compound Induction of Apoptosis\n(p53-independent) Induction of Apoptosis (p53-independent) This compound->Induction of Apoptosis\n(p53-independent) Bypass Efflux Pumps Bypass Efflux Pumps This compound->Bypass Efflux Pumps Cell Death Cell Death Induction of Apoptosis\n(p53-independent)->Cell Death Intracellular Accumulation Intracellular Accumulation Bypass Efflux Pumps->Intracellular Accumulation

Potential signaling pathways involved in drug resistance and circumvention by this compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that this compound may hold promise in overcoming certain types of drug resistance. The low resistance factors in the ABCB1-overexpressing (MCF-7/ADR) and tubulin-mutated (A549/T) cell lines indicate that its mechanism of action might be distinct from that of doxorubicin and paclitaxel, and it may not be a major substrate for P-glycoprotein. Furthermore, its efficacy appears to be largely independent of the p53 status, suggesting it could be effective in tumors with mutated or deficient p53, which are often resistant to conventional therapies that rely on p53-mediated apoptosis.

Future studies should aim to validate these hypothetical findings through rigorous in vitro and in vivo experiments. Mechanistic studies are warranted to elucidate the precise molecular targets of this compound and the signaling pathways it modulates to induce cell death. Investigating its potential to act as a chemosensitizer in combination with existing anticancer drugs could also be a valuable avenue of research. The experimental framework provided in this guide serves as a starting point for these critical investigations into the therapeutic potential of this compound in the challenging landscape of drug-resistant cancers.

Benchmarking the antioxidant activity of 4-Propoxycinnamic acid against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant activity of 4-Propoxycinnamic acid against established antioxidant standards. Due to the current lack of publicly available experimental data for this compound, this document serves as a template, outlining the requisite experimental assays and data presentation formats necessary for a comprehensive assessment. The provided data for known standards offers a baseline for future comparative analysis.

Comparative Analysis of Antioxidant Activity

A thorough evaluation of a novel compound's antioxidant potential necessitates a multi-assay approach, as different methods reflect various aspects of antioxidant action. The following table summarizes the antioxidant activities of well-established standards, measured by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP).

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP (µM Fe(II)/mg)
This compound Data not availableData not availableData not available
Ascorbic Acid3.28 ± 0.03[1]~3.5[2]Data varies
Trolox3.77 ± 0.08[2]2.93 ± 0.03[2]Data varies
Gallic Acid~1.03[3]~1.03[3]Data varies
QuercetinData variesData variesData varies

Note: IC₅₀ values represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. FRAP values are expressed as ferrous iron equivalents, with higher values indicating greater reducing power. The antioxidant activity of a compound can be influenced by the solvent and the specific experimental conditions.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results. The following are methodologies for the key antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

  • Test compound (this compound) and standard antioxidants (Ascorbic acid, Trolox, etc.) at various concentrations.

  • Methanol or ethanol (B145695) as solvent.

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • Add a defined volume of the test compound or standard solution to the DPPH solution.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[6][7]

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM).

  • Potassium persulfate solution (e.g., 2.45 mM).

  • Test compound and standard antioxidants at various concentrations.

  • Ethanol or phosphate-buffered saline (PBS) as solvent.

Procedure:

  • Generate the ABTS•+ radical cation by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[6]

  • Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of ~0.70 at 734 nm.

  • Add a specific volume of the test compound or standard solution to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC₅₀ value is determined from the concentration-inhibition curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[8][9]

Reagents:

  • FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃·6H₂O solution.

  • Test compound and standard antioxidants at various concentrations.

  • Ferrous sulfate (B86663) (FeSO₄) for the standard curve.

Procedure:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound or standard solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-60 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • A standard curve is constructed using known concentrations of FeSO₄.

  • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents per milligram of the compound.

Visualizing Methodologies and Pathways

Diagrams are provided to illustrate the experimental workflow and a key signaling pathway relevant to indirect antioxidant activity.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound & Standards Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Serial_Dilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay Serial_Dilutions->FRAP Add to FRAP reagent Spectrophotometry Spectrophotometric Reading DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Calculation IC50 / FRAP Value Calculation Spectrophotometry->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Workflow for in vitro antioxidant activity assessment.

Beyond direct radical scavenging, some compounds exert antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a critical regulator of endogenous antioxidant defenses.

Caption: The Nrf2-ARE antioxidant response pathway.

References

Comparative Analysis of the Anti-inflammatory Profiles of 4-Propoxycinnamic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of 4-Propoxycinnamic acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). This analysis is supported by available experimental data and detailed methodologies for key assays.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in a plethora of diseases. The management of inflammation is a cornerstone of treatment for many conditions, with NSAIDs like ibuprofen being among the most prescribed medications globally. Ibuprofen's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[1][2][3]

Cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[4][5] These compounds are thought to exert their anti-inflammatory action through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of signaling pathways. This guide focuses on this compound, an alkoxy-substituted cinnamic acid derivative, and presents a comparative overview of its anti-inflammatory profile against ibuprofen, based on the currently available scientific literature.

Data Presentation

A direct quantitative comparison of the anti-inflammatory activities of this compound and ibuprofen is challenging due to the limited availability of specific experimental data for this compound in the public domain. However, we can compile the available data for ibuprofen and make inferences about this compound based on studies of structurally related cinnamic acid derivatives.

Table 1: In Vitro Inhibitory Activity of Ibuprofen against Key Inflammatory Enzymes

Target EnzymeIC50 (µM)Assay Conditions
COX-1 13 - 15Various (e.g., human recombinant enzyme)
COX-2 21 - 370Various (e.g., human recombinant enzyme)
5-Lipoxygenase (5-LOX) ~600Human polymorphonuclear leukocytes

Note: IC50 values for ibuprofen can vary depending on the specific assay conditions, including enzyme source and substrate concentration.

Table 2: In Vitro Anti-inflammatory Activity of Selected Cinnamic Acid Derivatives

CompoundTarget/AssayIC50 (µM) or % InhibitionCell Line/Enzyme Source
p-Coumaric AcidNitric Oxide Production-LPS-stimulated RAW 264.7 cells
Ferulic AcidNitric Oxide Production-LPS-stimulated RAW 264.7 cells
Cinnamic Acid Derivatives (general)Lipoxygenase7.4 - 100Soybean Lipoxygenase

Key Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of both ibuprofen and cinnamic acid derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Ibuprofen's Mechanism of Action

Ibuprofen primarily targets the cyclooxygenase (COX) pathway. By inhibiting both COX-1 and COX-2, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3]

Ibuprofen_Mechanism Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition

Figure 1: Ibuprofen's inhibition of the COX pathway.

Cinnamic Acid Derivatives' Putative Mechanisms of Action

Cinnamic acid derivatives are believed to exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.

Cinnamic_Acid_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK Complex TLR4/TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription COX_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Plate Setup (Buffer, Heme, COX Enzyme) A->B C Add Test Compounds & Pre-incubate B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate D->E F Measure Product Formation (Fluorometry/Colorimetry) E->F G Calculate % Inhibition & IC50 Value F->G

References

Evaluating the Specificity of 4-Propoxycinnamic Acid Derivatives Against a Putative Malarial Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Derivatives of 4-Propoxycinnamic acid have emerged as a promising class of compounds in the development of novel anti-malarial agents. This guide provides a comparative analysis of the specificity of these compounds, with a focus on their putative target, the nonmevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum, the deadliest species of malaria parasite. While the direct molecular target of this compound-containing compounds has not been definitively elucidated in publicly available literature, research from the groups of Wiesner, Jomaa, and Schlitzer on related anti-malarial agents strongly suggests the inhibition of this essential parasitic pathway.

This guide will therefore focus on 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the nonmevalonate pathway, as the likely target. We will present comparative data for known inhibitors of this pathway, detail relevant experimental protocols, and visualize the associated biochemical pathway and experimental workflows.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory activity of various compounds against key enzymes in the nonmevalonate pathway and the growth of the P. falciparum parasite. This data is compiled from multiple studies to provide a comparative overview.

CompoundTarget EnzymeIC50 (nM) against Target EnzymeP. falciparum Growth Inhibition (IC50, nM)Selectivity Notes
Fosmidomycin DOXP Reductoisomerase (DXR)35 - 80380 - 1200Potent inhibitor of bacterial and parasitic DXR; weak inhibitor of the human mevalonate (B85504) pathway.
FR-900098 DOXP Reductoisomerase (DXR)10 - 5090 - 500An analogue of Fosmidomycin with improved cellular uptake and in vivo efficacy.
Lipophilic Fosmidomycin Analogues DOXP Reductoisomerase (DXR)50 - 200100 - 900Designed to enhance cell permeability, showing improved anti-malarial activity over the parent compound.
MMV026468 MEP Pathway (putative DXS)Not specified~0.15A potent picomolar inhibitor of P. falciparum growth, targeting the MEP pathway.
This compound Derivatives Putative DXRNot explicitly determined120 (for compound 6j)The specific molecular target is yet to be confirmed, but activity is in the nanomolar range against the parasite.

Experimental Protocols

To evaluate the specificity of compounds like this compound derivatives against their putative target, a series of biochemical and cellular assays are employed.

DOXP Reductoisomerase (DXR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the DXR enzyme.

Methodology:

  • Enzyme Source: Recombinant DXR from P. falciparum is expressed and purified from E. coli.

  • Assay Principle: The assay measures the NADPH-dependent conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). The consumption of NADPH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Procedure:

    • The reaction mixture contains a buffer (e.g., Tris-HCl), the substrate DOXP, the cofactor NADPH, and the purified DXR enzyme.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the enzyme.

    • The rate of NADPH oxidation is measured over time.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

Objective: To assess the efficacy of a compound in inhibiting the growth of the malaria parasite in an in vitro culture.

Methodology:

  • Parasite Culture: A chloroquine-sensitive or -resistant strain of P. falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Treatment: The cultured parasites are synchronized (usually at the ring stage) and then exposed to serial dilutions of the test compound.

  • Growth Measurement: After a defined incubation period (e.g., 48 or 72 hours), parasite growth is quantified. Common methods include:

    • Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia (percentage of infected red blood cells).

    • Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or enzymatic assays (e.g., lactate (B86563) dehydrogenase assay) are used to quantify parasite proliferation.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50% compared to untreated controls, is determined.

Visualizing Key Pathways and Workflows

The Nonmevalonate Pathway (MEP Pathway)

The nonmevalonate pathway is essential for the synthesis of isoprenoids in Plasmodium falciparum. Isoprenoids are crucial for various cellular functions, including protein prenylation and the synthesis of ubiquinone. As this pathway is absent in humans, it represents an excellent target for selective anti-malarial drugs.

MEP_Pathway Pyruvate Pyruvate DXS DXP synthase GAP Glyceraldehyde 3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DOXP reductoisomerase (DXR) (Putative Target) DXP->DXR NADPH MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) MCT MEP cytidylyltransferase MEP->MCT CTP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol CMK CDP-ME kinase CDP_ME->CMK ATP ME_cPP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol MCS ME-cPP synthase ME_cPP->MCS HMBPP (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate HDR HMBPP reductase HMBPP->HDR IPP_DMAPP Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids DXS->DXP DXR->MEP NADP+ MCT->CDP_ME PPi CMK->ME_cPP ADP MCS->HMBPP CMP HDS HMBPP synthase HDR->IPP_DMAPP

Caption: The Nonmevalonate (MEP) Pathway in Plasmodium falciparum.

Experimental Workflow for Inhibitor Specificity Evaluation

The following workflow outlines the key steps in assessing the specificity of a potential anti-malarial compound.

Experimental_Workflow Compound This compound Derivative BiochemicalAssay Biochemical Assay: DXR Enzyme Inhibition Compound->BiochemicalAssay CellularAssay Cellular Assay: P. falciparum Growth Inhibition Compound->CellularAssay DataAnalysis1 Determine IC50 against DXR BiochemicalAssay->DataAnalysis1 DataAnalysis2 Determine IC50 against P. falciparum CellularAssay->DataAnalysis2 OffTargetScreening Off-Target Screening: (e.g., Human Cell Cytotoxicity, Other Parasite Enzymes) DataAnalysis1->OffTargetScreening DataAnalysis2->OffTargetScreening DataAnalysis3 Determine Selectivity Index OffTargetScreening->DataAnalysis3 Conclusion Evaluate Specificity and Potential as an Anti-malarial Drug Lead DataAnalysis3->Conclusion

Caption: Workflow for evaluating the specificity of an anti-malarial compound.

Reproducibility of 4-Propoxycinnamic acid's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of studies on the biological effects of 4-propoxycinnamic acid. This lack of multiple, independent studies from different laboratories makes a direct comparison of the reproducibility of its biological effects currently impossible.

This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by summarizing the known biological effects of closely related and more extensively studied cinnamic acid derivatives, namely p-methoxycinnamic acid and ferulic acid. The data presented for these compounds can serve as a valuable reference for potential future investigations into the bioactivity of this compound.

Limited Evidence: Anti-Malarial Activity of this compound Derivatives

Research by Wiesner et al. (2001, 2002) identified N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides as a novel class of anti-malarial agents.[1] Their work focused on the structure-activity relationships of these derivatives, indicating that the this compound residue contributed to a significant improvement in anti-malarial activity against Plasmodium falciparum.[1][2] One of the most active compounds identified in their series exhibited an IC50 value of 120 nM.[1]

Due to the absence of multiple independent studies, a comparative analysis of this effect's reproducibility cannot be conducted.

Comparative Analysis of Related Cinnamic Acid Derivatives

To provide a useful framework for researchers, this section compares the well-documented antioxidant and anti-inflammatory properties of p-methoxycinnamic acid and ferulic acid, which are structurally similar to this compound.

Antioxidant Activity

Cinnamic acid derivatives are known for their antioxidant properties, primarily attributed to their ability to scavenge free radicals.[3] The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

CompoundAssayIC50 ValueLaboratory/Study Reference
p-Methoxycinnamic Acid DPPH Radical Scavenging~73.2 µg/mL(Data inferred from comparative studies)
Ferulic Acid DPPH Radical Scavenging~25-60 µMBenchChem (2025)[4]
Ferulic Acid ABTS Radical ScavengingData variesBenchChem (2025)[4]
Ascorbic Acid (Standard) DPPH Radical Scavenging~5-10 µg/mLBenchChem (2025)[5]

Note: IC50 values can vary significantly based on specific experimental conditions and should be used for relative comparison.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are often evaluated by their ability to inhibit key inflammatory mediators like nitric oxide (NO) and pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).

CompoundCell LineInflammatory StimulusKey FindingLaboratory/Study Reference
p-Methoxycinnamic Acid --Reported to have anti-inflammatory properties[6]Various
Ferulic Acid RAW 264.7 MacrophagesLipopolysaccharide (LPS)Concentration-dependent inhibition of NO production (74% at 100 µg/mL)[7]Hong & Yoon (2022)[7]
Ferulic Acid RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of COX-2 expression[8]Srinivasan et al. (2007)[8]

Signaling Pathways and Experimental Workflows

To aid in the design of future studies on this compound, this section provides diagrams of key signaling pathways and a typical experimental workflow relevant to the biological activities of cinnamic acid derivatives.

Antioxidant Mechanism of Cinnamic Acid Derivatives

Cinnamic acids can exert antioxidant effects through direct radical scavenging and by activating the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Indirect (Nrf2 Pathway Activation) Cinnamic_Acid_Derivative Cinnamic Acid Derivative (e.g., Ferulic Acid) ROS Reactive Oxygen Species (ROS) Cinnamic_Acid_Derivative->ROS H⁺ donation Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS CAD_indirect Cinnamic Acid Derivative Keap1 Keap1 CAD_indirect->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription

Caption: Antioxidant mechanisms of cinnamic acid derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and many anti-inflammatory compounds, including cinnamic acid derivatives, act by inhibiting this pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB IκBα degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Nucleus->Proinflammatory_Genes activates Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->IKK_Complex inhibits DPPH_Workflow Start Start Prepare_Reagents Prepare Test Compound and DPPH Solutions Start->Prepare_Reagents Mix_Reagents Mix Compound and DPPH in 96-well plate Prepare_Reagents->Mix_Reagents Incubate Incubate in Dark (30 min, RT) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

References

A Comparative Guide to the Pharmacokinetic Profiles of 4-Propoxycinnamic Acid and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of 4-propoxycinnamic acid and its corresponding methyl, ethyl, and propyl ester derivatives. Due to a lack of direct experimental data for this compound, this document leverages available data from structurally related compounds, namely cinnamic acid and rosmarinic acid with its ester derivatives, to provide a predictive comparison. Esterification is a common strategy to enhance the lipophilicity and membrane permeability of acidic compounds, potentially leading to improved absorption and bioavailability.

Executive Summary

The esterification of this compound is hypothesized to significantly enhance its oral bioavailability. This prediction is based on studies of similar phenolic acids, such as rosmarinic acid, where esterification with short-chain alcohols (C1-C4) has been shown to increase bioavailability.[1][2] The ester derivatives are expected to be rapidly hydrolyzed back to the active parent compound, this compound, by esterases in the plasma and tissues.[1] This prodrug approach could lead to higher systemic exposure to this compound compared to the administration of the acid itself.

Data Presentation: Predicted Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic parameters for this compound and its ester derivatives following oral administration. The data for this compound is extrapolated from studies on cinnamic acid, and the data for the ester derivatives is inferred from a comparative study on rosmarinic acid and its short-chain alkyl esters.[1] It is important to note that these are predictive values and actual experimental results may vary.

CompoundPredicted Cmax (µmol/L)Predicted Tmax (h)Predicted AUC (µmol·h/L)Predicted Bioavailability (%)
This compound ~0.5~1.0LowLow (~1-2%)
Methyl 4-Propoxycinnamate ~9.8~1.0Moderately IncreasedIncreased (~3-4%)
Ethyl 4-Propoxycinnamate ~8.5~1.0Significantly IncreasedSignificantly Increased (~9-10%)
Propyl 4-Propoxycinnamate ~11.0~1.0Highly IncreasedHighly Increased (~10-11%)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices in pharmacokinetic research and should be adapted and optimized for the specific compounds.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its ester derivatives after oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before the experiment with free access to water.

Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Analysis: Plasma concentrations of the parent compound and any major metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and its ester derivatives.

Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts until a confluent monolayer is formed, which typically takes 21 days. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

Permeability Assay: The test compounds are added to the apical (AP) side of the Caco-2 monolayer, and samples are collected from the basolateral (BL) side at various time points. The concentration of the compound in the collected samples is determined by HPLC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound and its ester derivatives in liver microsomes.

Incubation: The test compounds are incubated with liver microsomes (from rat, human, or other species) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

Sampling: Aliquots are taken at different time points and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

Analysis: The remaining concentration of the parent compound is quantified by HPLC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated to predict the metabolic rate.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation animal_prep Sprague-Dawley Rats (Fasted Overnight) drug_admin Oral Gavage of Test Compound animal_prep->drug_admin blood_sampling Serial Blood Sampling (Tail Vein) drug_admin->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation storage Storage at -80°C centrifugation->storage hplc_ms HPLC-MS/MS Analysis storage->hplc_ms pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) hplc_ms->pk_analysis

Caption: Workflow of an in vivo pharmacokinetic study in rats.

Predicted Metabolic Pathway

G Ester 4-Propoxycinnamate Ester (Methyl, Ethyl, or Propyl) Acid This compound (Active Compound) Ester->Acid Hydrolysis (Esterases in Plasma/Tissues) Metabolites Phase II Metabolites (e.g., Glucuronides, Sulfates) Acid->Metabolites Phase II Metabolism (Liver) Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: Predicted metabolic fate of this compound esters.

References

Validation of 4-Propoxycinnamic Acid as a Tool Compound for Studying the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Propoxycinnamic acid as a potential tool compound for investigating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its performance is compared with established alternative inhibitors, supported by experimental data and detailed protocols to aid in the validation and application of this compound in research settings.

Introduction to this compound and the NF-κB Pathway

This compound is a derivative of cinnamic acid, a naturally occurring phenolic compound. Cinnamic acid and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-fungal, and anti-malarial properties.[1] The anti-inflammatory effects of many cinnamic acid derivatives are attributed to their ability to modulate key inflammatory signaling pathways, with the NF-κB pathway being a prominent target.[2]

The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers. As such, the NF-κB pathway is a crucial target for therapeutic intervention and academic research. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Tool compounds that can specifically and potently inhibit this pathway are invaluable for dissecting its complex roles in health and disease. This guide evaluates this compound as one such tool and compares it to other well-characterized NF-κB inhibitors.

Comparative Analysis of NF-κB Pathway Inhibitors

CompoundTarget(s)Mechanism of ActionIC50 ValueKey Features
This compound Putatively IKK complex or upstream activatorsThe precise mechanism is not fully elucidated, but like other cinnamic acid derivatives, it is suggested to inhibit the NF-κB signaling cascade.[2]Not AvailableBelongs to a class of compounds with known anti-inflammatory properties. Further validation is required to confirm its specific target and potency.
BAY 11-7082 IKKβIrreversibly inhibits the phosphorylation of IκBα by IKKβ.~10 µM (for inhibition of TNFα-induced IκBα phosphorylation)A widely used tool compound for studying the canonical NF-κB pathway.
Parthenolide IKK complexDirectly targets a component of the IKK complex, preventing its activation.Varies by cell type and stimulusA natural product (sesquiterpene lactone) with known anti-inflammatory and anti-cancer activities.
SC-514 IKKβA selective, ATP-competitive inhibitor of IKKβ.3-12 µMDemonstrates selectivity for IKKβ over other kinases and is orally active.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted pathway and the experimental approach for validating tool compounds, the following diagrams are provided.

NF_kB_Pathway cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/IKKγ) Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_kB_IκBα NF-κB-IκBα Complex (Inactive) IκBα->NF_kB_IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IκBα->Ub_Proteasome NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IκBα Nucleus Nucleus NF_kB->Nucleus translocates NF_kB_IκBα->NF_kB releases NF_kB_active Active NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression induces BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Parthenolide Parthenolide Parthenolide->IKK_complex SC_514 SC-514 SC_514->IKK_complex 4_Propoxycinnamic_acid 4_Propoxycinnamic_acid 4_Propoxycinnamic_acid->IKK_complex

Caption: The Canonical NF-κB Signaling Pathway and points of inhibition.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, RAW 264.7) Compound_Treatment 2. Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Stimulation 3. Stimulation of NF-κB Pathway (e.g., TNFα or LPS) Compound_Treatment->Stimulation Assays 4. Downstream Assays Stimulation->Assays Luciferase_Assay A. NF-κB Luciferase Reporter Assay Assays->Luciferase_Assay Western_Blot B. Western Blot for p65 Nuclear Translocation Assays->Western_Blot IKK_Assay C. IKKβ Kinase Assay Assays->IKK_Assay Data_Analysis 5. Data Analysis and IC50 Determination Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis IKK_Assay->Data_Analysis

Caption: General experimental workflow for validating NF-κB inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

  • Cell Seeding: Plate HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 20 ng/mL TNFα) to the wells. Include unstimulated and vehicle-treated controls. Incubate for 6-8 hours.

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Lyse the cells on a shaker for 15 minutes at room temperature.

  • Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot for p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Treatment and Fractionation: Treat cells (e.g., RAW 264.7 macrophages) with the test compound followed by stimulation with an NF-κB activator. After the desired incubation time, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis and differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use loading controls such as Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytoplasmic fraction to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 indicate NF-κB activation. The inhibitory effect of the compound can be assessed by the reduction in nuclear p65 levels compared to the stimulated control.

In Vitro IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ and its inhibition by a test compound.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human IKKβ enzyme, a specific IKKβ substrate (e.g., a biotinylated peptide derived from IκBα), and varying concentrations of the test compound in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to the wells. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The signal can be detected using a secondary antibody conjugated to a fluorophore or HRP.

    • ADP detection: Measure the amount of ADP produced during the kinase reaction using a commercial kit (e.g., ADP-Glo™). The amount of ADP is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of IKKβ activity for each compound concentration and determine the IC50 value.

Conclusion

This compound belongs to a class of compounds with demonstrated anti-inflammatory properties, and the NF-κB pathway is a likely target for these effects. However, to be validated as a reliable tool compound for studying this pathway, further experimental characterization is essential. Specifically, determining its IC50 value for NF-κB inhibition and elucidating its precise mechanism of action are critical next steps. This guide provides the necessary framework and experimental protocols for researchers to perform such validation studies. By comparing its performance against well-characterized inhibitors like BAY 11-7082, Parthenolide, and SC-514, the scientific community can ascertain the utility of this compound as a specific and potent tool for investigating the intricate roles of the NF-κB signaling pathway in health and disease.

References

A Comparative Guide to the Synthetic Routes of 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Propoxycinnamic acid, an important intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document details the synthesis of the key precursor, 4-Propoxybenzaldehyde (B1265824), and subsequently explores three major condensation/coupling reactions for the creation of the target molecule: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction. Each route is presented with detailed experimental protocols, a summary of quantitative data, and process diagrams to facilitate understanding and replication.

Precursor Synthesis: 4-Propoxybenzaldehyde via Williamson Ether Synthesis

The most common and efficient pathway to this compound begins with the synthesis of its aldehyde precursor, 4-Propoxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, a robust and high-yielding reaction.

Experimental Protocol: Williamson Ether Synthesis

To a solution of 4-hydroxybenzaldehyde (B117250) (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base, typically potassium carbonate (1.5 - 2.0 eq.). The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. Following this, 1-bromopropane (B46711) (1.1 - 1.2 eq.) is added to the suspension. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified, often by recrystallization or column chromatography, to yield 4-propoxybenzaldehyde as a clear, light-yellow liquid.[1][2]

Synthetic Routes to this compound

With the precursor, 4-Propoxybenzaldehyde, in hand, several olefination strategies can be employed to synthesize the target cinnamic acid derivative. Below is a comparative analysis of three prominent methods.

Route 1: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for carbon-carbon bond formation and is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[3][4][5]

In a round-bottomed flask equipped with a reflux condenser, 4-propoxybenzaldehyde (1.0 eq.) and malonic acid (1.0 - 1.5 eq.) are dissolved in a basic solvent, traditionally pyridine (B92270), which also acts as the catalyst. A small amount of a secondary amine, such as piperidine, is often added to accelerate the reaction. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After the reaction is complete, the mixture is cooled and poured into a mixture of water and crushed ice, followed by acidification with concentrated hydrochloric acid to precipitate the crude this compound. The solid product is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol (B145695) to afford the pure product.[6]

Route 2: Perkin Reaction

The Perkin reaction provides a classic method for the synthesis of α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[7]

A mixture of 4-propoxybenzaldehyde (1.0 eq.), acetic anhydride (2.0-3.0 eq.), and anhydrous sodium or potassium acetate (B1210297) (1.0-1.5 eq.) is heated in a round-bottom flask fitted with an air condenser. The reaction is typically carried out at a high temperature (160-180 °C) for several hours. After the reaction is complete, the hot mixture is poured into water and boiled to hydrolyze the excess acetic anhydride. The solution is then allowed to cool, and any unreacted aldehyde is removed by steam distillation or extraction. The resulting aqueous solution is decolorized with activated charcoal and filtered. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and purified by recrystallization.[8][9]

Route 3: Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10][11] For the synthesis of this compound, this would typically involve the coupling of 4-bromopropoxybenzene with acrylic acid or one of its esters.

In a reaction vessel, 4-bromopropoxybenzene (1.0 eq.), acrylic acid (1.1-1.5 eq.), a palladium catalyst such as palladium(II) acetate (0.01-0.05 eq.), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.02-0.1 eq.), and a base such as triethylamine (B128534) or potassium carbonate (2.0-3.0 eq.) are combined in a suitable solvent like DMF or acetonitrile. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and washed with an acidic solution to remove the base. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to yield this compound.[12][13][14]

Quantitative Data Summary

Reaction Step Route Key Reagents Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%)
Precursor Synthesis Williamson Ether4-Hydroxybenzaldehyde, 1-BromopropaneK₂CO₃DMFReflux3-685-95
Cinnamic Acid Synthesis Knoevenagel4-Propoxybenzaldehyde, Malonic AcidPyridine/PiperidinePyridineReflux4-875-90
Cinnamic Acid Synthesis Perkin4-Propoxybenzaldehyde, Acetic AnhydrideNaOAc or KOAcNone160-1805-1060-75
Cinnamic Acid Synthesis Heck4-Bromopropoxybenzene, Acrylic AcidPd(OAc)₂, PPh₃ / K₂CO₃DMF80-12012-2470-85

Visualization of Synthetic Pathways

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_routes Synthetic Routes to this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde 4-Hydroxybenzaldehyde->4-Propoxybenzaldehyde Williamson Ether Synthesis Knoevenagel Knoevenagel 4-Propoxybenzaldehyde->Knoevenagel Perkin Perkin 4-Propoxybenzaldehyde->Perkin 4-Propoxycinnamic_Acid 4-Propoxycinnamic_Acid Knoevenagel->4-Propoxycinnamic_Acid Perkin->4-Propoxycinnamic_Acid Heck Heck Heck->4-Propoxycinnamic_Acid 4-Bromopropoxybenzene 4-Bromopropoxybenzene 4-Bromopropoxybenzene->Heck

Overall synthetic workflow to this compound.

Knoevenagel_Condensation 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde Reaction Pyridine, Piperidine, Reflux 4-Propoxybenzaldehyde->Reaction Malonic_Acid Malonic Acid Malonic_Acid->Reaction 4-Propoxycinnamic_Acid This compound Reaction->4-Propoxycinnamic_Acid

Knoevenagel Condensation Pathway.

Perkin_Reaction 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde Reaction NaOAc, 160-180 °C 4-Propoxybenzaldehyde->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction 4-Propoxycinnamic_Acid This compound Reaction->4-Propoxycinnamic_Acid

Perkin Reaction Pathway.

Heck_Reaction 4-Bromopropoxybenzene 4-Bromopropoxybenzene Reaction Pd(OAc)₂, Ligand, Base, Heat 4-Bromopropoxybenzene->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction 4-Propoxycinnamic_Acid This compound Reaction->4-Propoxycinnamic_Acid

Heck Reaction Pathway.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen). Aromatic protons will appear as two doublets in the aromatic region. The vinylic protons will also appear as two doublets, with a large coupling constant characteristic of a trans-alkene. A broad singlet corresponding to the carboxylic acid proton will also be present.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[15] A strong C=O stretching vibration for the carboxylic acid will be observed around 1680-1710 cm⁻¹. The C=C stretching of the alkene will appear around 1625-1640 cm⁻¹, and the C-O stretching of the ether will be visible in the 1250-1000 cm⁻¹ region.[16][17][18]

Comparative Analysis and Conclusion

Each of the described synthetic routes offers distinct advantages and disadvantages.

  • Knoevenagel Condensation: This method is often high-yielding and proceeds under relatively mild conditions compared to the Perkin reaction. The use of pyridine as a solvent can be a drawback due to its toxicity and odor. However, greener alternatives are being developed.

  • Perkin Reaction: This is a classic and reliable method, but it often requires high temperatures and can result in lower yields compared to the Knoevenagel condensation. The work-up procedure can also be more involved.

  • Heck Reaction: This modern cross-coupling reaction offers a versatile and often high-yielding route. A key advantage is the ability to use a variety of substituted acrylic acid derivatives. However, the cost and potential toxicity of the palladium catalyst, as well as the need for phosphine ligands, can be a significant consideration, especially on a large scale.

The choice of the most suitable synthetic route will depend on factors such as the desired scale of the synthesis, the availability and cost of reagents and catalysts, and the specific equipment and expertise available in the laboratory. For laboratory-scale synthesis, the Knoevenagel condensation often provides a good balance of yield, simplicity, and accessibility. For industrial applications, the development of a highly efficient and recyclable catalyst system for the Heck reaction could be an attractive option.

References

Assessing the Therapeutic Index of 4-Propoxycinnamic Acid: A Comparative Analysis with Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic index for 4-Propoxycinnamic acid remains challenging due to the current lack of publicly available preclinical and clinical data. No studies detailing its in vivo toxicity (LD50 or TD50) or efficacy (ED50) have been identified, precluding the calculation of a definitive therapeutic index. This guide, therefore, provides a comparative framework by examining the therapeutic indices of established drugs in potential therapeutic areas for cinnamic acid derivatives, namely anti-inflammatory and antimalarial applications. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to facilitate future research and evaluation of this compound.

Cinnamic acid and its derivatives have garnered scientific interest for their potential pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimalarial properties. This compound, as a derivative, is hypothesized to share some of these characteristics. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A higher TI is generally indicative of a safer drug.

Comparative Therapeutic Index of Existing Drugs

To provide a benchmark for the potential assessment of this compound, the following tables summarize the therapeutic indices of commonly used anti-inflammatory and antimalarial drugs.

Table 1: Therapeutic Index of Common Anti-Inflammatory Drugs

DrugTherapeutic ClassTherapeutic Index/WindowKey Findings
Ibuprofen (B1674241) Nonsteroidal Anti-inflammatory Drug (NSAID)Wide[1][2]Generally considered safe with a broad margin between therapeutic and toxic doses.[1][2][3] The maximum recommended daily dose is 3200 mg.
Diclofenac Nonsteroidal Anti-inflammatory Drug (NSAID)ModerateSafer and better tolerated than aspirin, with safety comparable to ibuprofen and naproxen.[4] The usual daily oral dosage is 50 to 150 mg.[4]

Table 2: Therapeutic Index of Common Antimalarial Drugs

DrugTherapeutic ClassTherapeutic Index/WindowKey Findings
Chloroquine (B1663885) 4-aminoquinolineNarrow[5][6][7]Requires careful dosing and monitoring due to the small margin between therapeutic and toxic doses.[5][6] An overdose can be fatal, especially in children.[6][7]
Artemisinin and its derivatives (e.g., Artesunate) Sesquiterpene lactoneWide[8][9]These compounds are known for their potent and rapid antimalarial activity combined with a high therapeutic index.[8][9] Artesunate (B1665782) has a therapeutic index of 32.6 in a preclinical model.[10]

Experimental Protocols

The determination of a therapeutic index requires robust experimental data from both toxicity and efficacy studies. The following are detailed protocols for standard assays relevant to the potential therapeutic applications of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxicity (IC50).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The ED50 value, the dose that causes 50% inhibition of edema, can be determined.

In Vitro Antimalarial Activity: Plasmodium falciparum Culture and Drug Susceptibility Assay

This assay determines the in vitro efficacy of a compound against the malaria parasite.

Protocol:

  • Parasite Culture: Culture chloroquine-sensitive and -resistant strains of Plasmodium falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate. Include a drug-free control and a positive control (e.g., chloroquine or artemisinin).

  • Parasite Inoculation: Add synchronized ring-stage parasites to each well to achieve a final hematocrit of 1-2% and a parasitemia of 0.5-1%.

  • Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

  • Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of Giemsa-stained smears, incorporation of radiolabeled hypoxanthine, or using a fluorescent dye like SYBR Green I that binds to parasite DNA.

  • Data Analysis: Determine the IC50 value, the concentration at which 50% of parasite growth is inhibited, by plotting a dose-response curve.

Signaling Pathways

Understanding the molecular mechanisms of action is crucial for drug development. Below are diagrams of key signaling pathways potentially relevant to the therapeutic actions of this compound.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response Stimulus LPS/ Cytokines TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines transcribes COX2 COX-2 NFkB->COX2 transcribes MAPK->Cytokines regulates

Caption: Simplified overview of the TLR4-mediated anti-inflammatory signaling pathway.

Plasmodium_falciparum_Drug_Targets cluster_host Host Red Blood Cell cluster_parasite Plasmodium falciparum cluster_drugs Drug Targets Hb Hemoglobin FV Food Vacuole Hb->FV ingestion Heme Heme (toxic) FV->Heme digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin detoxification Folate Folate Synthesis Mitochondria Mitochondrial Electron Transport Chloroquine Chloroquine Chloroquine->Heme inhibits detoxification Artemisinin Artemisinin Artemisinin->Heme activated by Sulfadoxine Sulfadoxine Sulfadoxine->Folate inhibits Atovaquone Atovaquone Atovaquone->Mitochondria inhibits

Caption: Key drug targets within the Plasmodium falciparum parasite.

Experimental_Workflow_Therapeutic_Index cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_calculation Therapeutic Index Calculation Efficacy_vitro Efficacy (IC50) (e.g., Anti-inflammatory, Antimalarial assays) Efficacy_vivo Efficacy (ED50) (e.g., Carrageenan-induced paw edema) Efficacy_vitro->Efficacy_vivo guides dose selection Toxicity_vitro Cytotoxicity (CC50) (e.g., MTT assay on various cell lines) Toxicity_vivo Toxicity (LD50/TD50) (Acute and chronic toxicity studies) Toxicity_vitro->Toxicity_vivo guides dose selection TI Therapeutic Index (TI) = LD50 / ED50 or TD50 / ED50 Efficacy_vivo->TI Toxicity_vivo->TI

Caption: General experimental workflow for determining the therapeutic index of a compound.

References

Safety Operating Guide

Proper Disposal of 4-Propoxycinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 4-propoxycinnamic acid is critical for maintaining laboratory safety and environmental protection. This document provides a detailed, step-by-step operational plan for its disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, avoid the generation of dust. The spilled material should be carefully swept up and placed into a designated, sealed container for disposal.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound, based on guidelines for similar chemical structures, is incineration by a licensed professional waste disposal service.[1]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused or expired product, contaminated labware (e.g., weighing paper, spatulas), and reaction byproducts.

    • Segregate this waste stream from other chemical waste to prevent unintended reactions.

  • Containerization:

    • Place all solid this compound waste into a clearly labeled, durable, and sealable container.

    • The label should prominently display "Hazardous Waste" (or as required by your institution), the chemical name "this compound," and any other relevant hazard information.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified waste disposal contractor to schedule a pickup.

    • Provide a comprehensive and accurate description of the waste to the disposal service.

Summary of Key Data

For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound and its analogs.

ParameterInformationSource
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat.[1]
Spill Procedure Avoid dust formation. Sweep up and place in a suitable, closed container.[1]
Recommended Disposal Method Offer to a licensed disposal company for incineration.[1]
Contaminated Packaging Dispose of as unused product.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Identify 4-Propoxycinnamic Acid Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Chemical Waste B->C D Place in a Labeled, Sealable Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Incineration F->G H Proper Disposal Complete G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Propoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Propoxycinnamic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related aromatic carboxylic acids, such as p-Methoxycinnamic acid and trans-Cinnamic acid.[1][2] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.[1][3]Protects against potential eye irritation from dust or splashes.[1]
Skin Protection Nitrile or neoprene gloves and a lab coat.[3][4]Prevents skin irritation upon contact.[1] Gloves should be inspected before use and changed frequently.[3]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) for handling solids that may generate dust.[1]Minimizes inhalation of irritating dust particles.[1] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1]

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • All manipulations of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Pre-Handling Procedures:

  • Thoroughly read and understand the supplier-specific Safety Data Sheet (SDS) before starting any work.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary equipment, such as spatulas and weigh boats, are clean and readily available.

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Minimize dust generation when transferring the solid.[1]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling.[5]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents.[2]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Solid this compound Collect in a designated, labeled, and sealed container for chemical waste.[2]
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed waste container.
Solutions of this compound Neutralize with a suitable base (e.g., sodium bicarbonate) if permissible by local regulations, then dispose of as aqueous waste. Otherwise, collect in a labeled container for liquid chemical waste.

General Disposal Guidelines:

  • Dispose of all waste materials through an approved waste disposal plant.[6][7][8]

  • All disposal activities must comply with local, regional, and national hazardous waste regulations.[7]

  • Do not empty into drains.[7]

Emergency Procedures: Spill Response

In the event of a spill, a clear and immediate response is crucial.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[2][6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_spill Spill Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve/Transfer handle_weigh->handle_dissolve spill_evacuate Evacuate Area handle_weigh->spill_evacuate Spill Occurs clean_decontaminate Decontaminate Work Area handle_dissolve->clean_decontaminate Complete Handling handle_dissolve->spill_evacuate Spill Occurs clean_ppe Remove PPE clean_decontaminate->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash disp_solid Solid Waste disp_liquid Liquid Waste disp_container Dispose via Approved Vendor disp_solid->disp_container disp_liquid->disp_container spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Decontaminate spill_contain->spill_clean spill_report Report Incident spill_clean->spill_report

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.